N-(alpha,alpha-Dimethylphenethyl)formamide
Description
The exact mass of the compound N-(alpha,alpha-Dimethylphenethyl)formamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(alpha,alpha-Dimethylphenethyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(alpha,alpha-Dimethylphenethyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURGCJDOKTFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279270 | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
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Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52117-13-2 | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(α,α-dimethylphenethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the physical properties of N-(alpha,alpha-Dimethylphenethyl)formamide?
The following technical guide details the physical properties, synthesis, and characterization of N-(α,α-Dimethylphenethyl)formamide, a critical intermediate in the synthesis of phentermine.
Physical Properties, Synthesis, and Characterization
Executive Summary
N-(α,α-Dimethylphenethyl)formamide (CAS 52117-13-2) is a secondary amide intermediate primarily utilized in the industrial synthesis of the anorectic agent phentermine. Structurally, it consists of a formyl group attached to a sterically hindered tertiary carbinamine center. Its formation via the Ritter reaction represents a classic example of nucleophilic attack by nitriles on tertiary carbocations. This guide provides an exhaustive analysis of its physicochemical data, synthetic pathways, and spectral characteristics to support process optimization and quality control.
Chemical Identity & Nomenclature[1]
| Property | Detail |
| IUPAC Name | N-(2-Methyl-1-phenylpropan-2-yl)formamide |
| Common Synonyms | N-Formylphentermine; N-(1,1-Dimethyl-2-phenylethyl)formamide; α,α-Dimethylphenethylformamide |
| CAS Registry Number | 52117-13-2 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| SMILES | CC(C)(CC1=CC=CC=C1)NC=O[1][2] |
| InChI Key | VDURGCJDOKTFHJ-UHFFFAOYSA-N |
Physical & Thermodynamic Properties[1]
The following data consolidates experimental values and computed physicochemical descriptors.
Experimental Data
| Property | Value / Range | Condition |
| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |
| Appearance | Off-white to white crystals | Purified state |
| Melting Point | 61 °C | Experimental [1] |
| Boiling Point | > 280 °C (Predicted) | Decomposes before boiling |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic (LogP > 2) |
| Solubility (Organics) | High | Soluble in DCM, Methanol, EtOAc, DMSO |
Computed Descriptors
| Descriptor | Value | Significance |
| XLogP3 | 2.1 | Moderate lipophilicity; crosses BBB readily |
| TPSA | 29.1 Ų | Polar surface area dominated by amide moiety |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
| Rotatable Bonds | 3 | High conformational flexibility in the benzyl chain |
Synthesis & Reaction Mechanism[4][5][6][7]
The most robust synthesis of N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction . This pathway utilizes a tertiary alcohol precursor and a cyanide source in strong acid, avoiding the use of unstable free amines.
The Ritter Reaction Pathway
The reaction proceeds via the generation of a tertiary benzylic carbocation from 1-phenyl-2-methylpropan-2-ol (dimethylbenzylcarbinol). This electrophile is intercepted by hydrogen cyanide (generated in situ from NaCN/H₂SO₄) to form a nitrilium ion, which upon aqueous workup yields the formamide.
Figure 1: Mechanistic pathway for the synthesis of N-formylphentermine via the Ritter reaction.
Experimental Protocol (Bench Scale)
Safety Note: This protocol involves sodium cyanide and sulfuric acid. All operations must be performed in a fume hood with appropriate cyanide antidote kits available.
-
Reagent Prep: Charge a 3-neck flask with 1-phenyl-2-methylpropan-2-ol (1.0 eq) and glacial acetic acid (solvent).
-
Acid Addition: Cool to 0-5°C. Add sulfuric acid (conc., 2.0 eq) dropwise to generate the carbocation.
-
Nitrile Addition: Slowly add sodium cyanide (1.5 eq) dissolved in minimal water (or generate HCN in situ carefully). Note: Industrial processes may use HCN gas directly.
-
Reaction: Stir at 25-40°C for 4-6 hours.
-
Quench: Pour the reaction mixture onto crushed ice.
-
Isolation: The formamide precipitates as an off-white solid. Filter and wash with cold water to remove acid/salts.
-
Purification: Recrystallize from ethanol/water or hexanes to obtain the pure product (MP: 61°C).
Characterization & Spectral Analysis
Identification of the compound relies on the distinct amide signatures in IR and NMR spectroscopy.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the amide functional group.
-
3300 – 3400 cm⁻¹: N-H stretching vibration (broad, medium intensity).
-
1660 – 1680 cm⁻¹: Amide I band (C=O stretch). This is the diagnostic peak for formamides.
-
1520 – 1550 cm⁻¹: Amide II band (N-H bending).
-
700 & 750 cm⁻¹: Monosubstituted benzene ring deformations.
Nuclear Magnetic Resonance (¹H-NMR)
The formamide group exhibits restricted rotation around the C-N bond, often resulting in rotamers (cis/trans isomers) visible in the NMR spectrum at room temperature.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Formyl H (-CH O) | 8.0 – 8.3 | Singlet (split by rotamers) | 1H | Diagnostic amide proton |
| Amide NH (-NH -) | 5.5 – 6.5 | Broad Singlet | 1H | Exchangeable with D₂O |
| Aromatic (Ph-H ) | 7.1 – 7.4 | Multiplet | 5H | Phenyl ring protons |
| Benzylic (Ph-CH ₂-) | 2.8 – 3.0 | Singlet | 2H | Methylene bridge |
| Gem-Dimethyl (-C(CH ₃)₂) | 1.3 – 1.4 | Singlet (split by rotamers) | 6H | Methyl groups on quaternary C |
Note: In CDCl₃, the gem-dimethyl signal may appear as two unequal singlets due to the cis/trans conformers of the formamide group.
Stability and Storage
-
Stability: Stable under standard laboratory conditions. Resistant to autoxidation.
-
Hydrolysis: Slowly hydrolyzes in the presence of strong acids or bases at elevated temperatures to yield Phentermine and formic acid.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term reference standards). Keep container tightly closed to prevent moisture absorption.
References
-
Santa Cruz Biotechnology. (2025). Safety Data Sheet: N-(1,1-Dimethyl-2-phenylethyl)formamide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide. Retrieved from
-
CymitQuimica. (2025). Product Analysis: α,α-Dimethylphenethylformamide. Retrieved from
-
Upadhyaya, K., et al. (2024).[3] Synthesis of Phentermine and its Derivatives. Current Organic Synthesis, 21(5). Retrieved from
Sources
N-(alpha,alpha-Dimethylphenethyl)formamide chemical structure and IUPAC name.
[1][2][3]
Abstract
N-(α,α-Dimethylphenethyl)formamide (CAS: 52117-13-2) is a critical intermediate in the industrial synthesis of the anorectic agent Phentermine.[1][2] Chemically defined as the N-formyl derivative of 2-methyl-1-phenylpropan-2-amine, this molecule serves as a pivotal case study in the application of the Ritter Reaction for constructing sterically hindered amides. This technical guide elucidates its structural properties, synthetic pathways, and analytical characterization, providing researchers with a definitive reference for handling, synthesizing, and profiling this compound in drug development matrices.
Structural Elucidation & Nomenclature
Chemical Identity
The nomenclature of this compound often causes confusion due to the mixing of trivial (common) and systematic naming conventions.
-
IUPAC Name: N-(2-methyl-1-phenylpropan-2-yl)formamide [3][1][2][4]
-
Common Name: N-Formylphentermine
-
Trivial Name: N-(α,α-Dimethylphenethyl)formamide[3][1][2]
-
Note: The "α,α-dimethyl" designation refers to the two methyl groups attached to the carbon adjacent to the nitrogen atom (the
-carbon relative to the amine function), distinguishing it from the linear phenethylamine skeleton.
-
Molecular Descriptors
| Property | Value |
| CAS Registry Number | 52117-13-2 |
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| SMILES | CC(C)(CC1=CC=CC=C1)NC=O |
| InChI Key | VDURGCJDOKTFHJ-UHFFFAOYSA-N |
| Chirality | Achiral (The C2 carbon possesses a plane of symmetry due to two identical methyl groups).[2][5] |
Synthetic Pathway: The Ritter Reaction[6][7][8][9][10]
The primary route to N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction , a classic acid-catalyzed nucleophilic addition of a nitrile to a carbenium ion. This pathway is preferred over direct formylation of phentermine due to the availability of the tertiary alcohol precursor.
Mechanistic Workflow
The synthesis relies on generating a stable tertiary carbocation from 1-phenyl-2-methylpropan-2-ol (or the alkene methallyl benzene ). In the presence of a strong acid (typically sulfuric acid) and a cyanide source (HCN generated in situ or NaCN), the carbocation undergoes attack by the nitrile nitrogen.
Pathway Logic:
-
Protonation & Dehydration: The precursor alcohol is protonated and loses water to form the tertiary benzyl dimethyl carbinyl cation . This cation is stabilized by hyperconjugation and induction.
-
Nucleophilic Attack: The lone pair on the nitrogen of Hydrogen Cyanide (HCN) attacks the electrophilic carbocation, forming a Nitrilium ion .
-
Hydrolysis: Water attacks the nitrilium ion to form an imidate, which tautomerizes to the final formamide.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the Ritter Reaction converting the tertiary alcohol to the target formamide.
Experimental Protocol
Safety Warning: This protocol involves the generation of Hydrogen Cyanide (HCN) in situ or the use of Sodium Cyanide (NaCN) in strong acid. This is an extremely hazardous procedure requiring a fume hood, HCN detectors, and specific antidotes (e.g., hydroxocobalamin) on hand.
Synthesis Methodology
This protocol is adapted from standard Ritter reaction conditions for tertiary benzylic alcohols [1, 2].
Reagents:
-
1-Phenyl-2-methylpropan-2-ol (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Sulfuric Acid (H2SO4), concentrated (2.0 eq)
-
Glacial Acetic Acid (Solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel, dissolve 1-phenyl-2-methylpropan-2-ol in glacial acetic acid.
-
Cyanide Addition: Carefully add NaCN to the solution. Note: Ensure the system is closed and vented through a scrubber.
-
Acid Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add concentrated H2SO4 over 30 minutes. The temperature must be controlled to prevent polymerization of the intermediate alkene.
-
Mechanism Check: The acid reacts with NaCN to generate HCN in situ, which immediately reacts with the carbocation generated from the alcohol.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water. The sudden dilution hydrolyzes the nitrilium salt to the target formamide.
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (
mL). Wash the organic phase with saturated (to remove acetic acid) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The crude N-(α,α-dimethylphenethyl)formamide can be recrystallized from hexane/ethyl acetate or used directly if purity >95%.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Logic |
| 1.35 | Singlet (6H) | Gem-dimethyl groups are equivalent due to symmetry. | ||
| 2.95 | Singlet (2H) | Benzylic protons shielded by the ring current. | ||
| 5.30 | Broad Singlet (1H) | Amide proton (exchangeable). | ||
| 8.05 | Singlet/Doublet (1H) | Formyl proton (distinctive downfield shift). | ||
| 7.15–7.35 | Multiplet (5H) | Aromatic phenyl ring protons. |
Infrared Spectroscopy (FT-IR)
-
3300 cm⁻¹: N-H stretch (Amide).
-
1660–1690 cm⁻¹: C=O stretch (Amide I band). Strong diagnostic peak.
-
1530 cm⁻¹: N-H bend (Amide II band).
Pharmaceutical & Regulatory Context
Role in Phentermine Manufacturing
N-(α,α-Dimethylphenethyl)formamide is the immediate precursor to Phentermine . In industrial settings, the formamide is subjected to acid hydrolysis (e.g., refluxing with HCl) to cleave the formyl group, yielding the free amine (Phentermine).
Impurity Profiling
In drug substance analysis, this compound is a known process-related impurity . If the hydrolysis step is incomplete, trace amounts of the formamide may remain in the final Phentermine Hydrochloride API.
-
Limit of Quantitation (LOQ): Analytical methods (HPLC-UV or LC-MS) must typically detect this impurity at levels
per ICH Q3A guidelines. -
Retention Time: In reverse-phase HPLC (C18 column), the formamide is less polar than Phentermine and will elute after the main peak.
Degradation Pathway Diagram
Figure 2: Conversion of the formamide intermediate to active Phentermine via hydrolysis.
References
-
Gajda, T., & Zwierzak, A. (1981). Phase-Transfer-Catalyzed N-Formylation of Primary and Secondary Amines. Synthesis, 1981(12), 1005–1008. Link
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.[2] PubChem. Link
-
Feng, C., et al. (2018).[6][7] Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides. Synlett, 29, 2257-2264.[6][7] Link
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- 4. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]
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- 7. glaserr.missouri.edu [glaserr.missouri.edu]
N-(alpha,alpha-Dimethylphenethyl)formamide CAS number 52117-13-2.
Technical Whitepaper: Characterization, Synthesis, and Control of N-(α,α-Dimethylphenethyl)formamide
CAS Number: 52117-13-2 Synonyms: N-Formylphentermine, Phentermine Impurity A, N-(1,1-Dimethyl-2-phenylethyl)formamide.[1][2]
Executive Summary
N-(α,α-Dimethylphenethyl)formamide (CAS 52117-13-2) is the N-formyl derivative of the anorectic drug Phentermine.[2] In pharmaceutical development, it holds a dual status: it is the critical intermediate in the Ritter reaction synthesis of Phentermine and, consequently, a regulated process impurity (often designated as Impurity A) in the final API.
This technical guide provides a comprehensive framework for the identification, synthesis of reference standards, and analytical control of this compound. It is designed for process chemists and analytical scientists tasked with optimizing Phentermine yield or validating impurity profiles for regulatory submission (ANDA/NDA).[2]
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Physical State | White to Off-white Solid / Crystalline Powder |
| Melting Point | 75–78 °C (Experimental) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Low solubility in water.[1][2][3][4] |
| pKa (Calculated) | ~13.5 (Amide nitrogen is non-basic compared to the amine) |
| Key Function | Synthetic Intermediate / Process Impurity |
Mechanistic Origin: The Ritter Reaction Pathway
To control this impurity, one must understand its genesis. Phentermine is industrially synthesized via the Ritter Reaction .[2]
-
Precursor: 1-Phenyl-2-methyl-2-propanol (Dimethylbenzylcarbinol).[2]
-
Reagent: Hydrogen Cyanide (HCN) or Sodium Cyanide (NaCN) in concentrated Sulfuric Acid (H₂SO₄).
-
Mechanism: The tertiary alcohol is protonated and dehydrated to form a stable tertiary carbocation.[2] This electrophile is attacked by the nitrogen of the nitrile (HCN), forming a nitrilium ion. Upon aqueous workup, this ion tautomerizes to form N-(α,α-Dimethylphenethyl)formamide .[2]
-
Final Step (Hydrolysis): The formamide is hydrolyzed (typically with HCl) to yield Phentermine.[2] Incomplete hydrolysis results in CAS 52117-13-2 contaminating the final product.
Visualization: Ritter Synthesis & Impurity Formation
Figure 1: The mechanistic pathway showing N-Formylphentermine as the obligate intermediate in the Ritter synthesis of Phentermine.[2]
Protocol: Synthesis of Reference Standard
For analytical method validation (accuracy, linearity, LOD/LOQ), a high-purity reference standard of CAS 52117-13-2 is required.[2] While it can be isolated from the reaction mid-stream, a direct synthesis from Phentermine is cleaner and yields a higher purity standard.
Objective: Synthesize >98% pure N-(α,α-Dimethylphenethyl)formamide. Reaction Type: N-Formylation of a primary amine.[2]
Reagents:
-
Phentermine Free Base (10.0 mmol)[2]
-
Ethyl Formate (Excess, solvent/reagent)
-
Catalytic additive: Formic acid (optional) or reflux conditions.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.49 g (10 mmol) of Phentermine free base in 20 mL of Ethyl Formate.
-
Reflux: Heat the mixture to reflux (approx. 54 °C) under a nitrogen atmosphere. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC.[1][2][5] The reaction typically requires 12–24 hours for completion.[2]
-
Workup: Evaporate the excess ethyl formate under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.
-
Purification:
-
Crystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain white crystals.
-
Validation: Confirm structure via ¹H-NMR (Look for the formyl proton singlet/doublet around 8.0–8.3 ppm) and MS (m/z 178 [M+H]⁺).
Analytical Methodology: HPLC-UV Detection
The amide bond significantly alters the polarity compared to the amine, allowing for easy separation. However, the lack of a strong chromophore beyond the phenyl ring requires low-UV detection.[2]
Method Type: Reversed-Phase HPLC (RP-HPLC)[2]
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[2]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 60% B; 15-20 min: 60% -> 90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide band) and 254 nm (Phenyl ring) |
| Retention Logic | Phentermine (Amine) will elute early due to protonation at pH 2.[2]5. The N-Formyl impurity (Neutral) will be significantly more retained, eluting later in the gradient.[2] |
Visualization: Analytical Logic Flow
Figure 2: Separation logic relying on the pH-dependent ionization of Phentermine vs. the neutral nature of the N-Formyl impurity.[2]
Regulatory & Safety Context
-
Impurity Classification: Under ICH Q3A(R2) guidelines, this is a process-related impurity.[2]
-
Limits: For an API with a max daily dose < 2g, the reporting threshold is typically 0.05%, and the qualification threshold is 0.15%.
-
Toxicity: While specific toxicology data on the N-formyl derivative is sparse, it is generally considered less toxic than the parent amine but must be controlled to ensure dosage accuracy and product stability.[2]
-
Handling: Treat as a potential irritant.[2] Use standard PPE (Gloves, Goggles, Lab Coat).
References
-
Toronto Research Chemicals. alpha,alpha-Dimethylphenethylformamide Product Sheet. Retrieved from [2][4]
-
PubChem. N-(2-methyl-1-phenylpropan-2-yl)formamide (Compound Summary). National Library of Medicine.[2] Retrieved from [2]
-
Cleanchem Laboratories. Phentermine Impurity A (CAS 52117-13-2).[2][6] Retrieved from [2]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[2] I. Amides from Alkenes and Mon monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for the synthesis pathway).[2][7]
-
Helix Chromatography. HPLC Methods for analysis of Phentermine and Impurities. Retrieved from
Sources
- 1. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]
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- 3. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]
- 4. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]
- 5. helixchrom.com [helixchrom.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Formetorex - Wikipedia [en.wikipedia.org]
Characterization and Synthetic Implications of N-(α,α-Dimethylphenethyl)formamide
A Technical Monograph for Pharmaceutical Development
Executive Summary
N-(α,α-Dimethylphenethyl)formamide (also known as N-formylphentermine ) is a critical process-related impurity and synthetic intermediate associated with the manufacture of Phentermine , a widely prescribed anorectic agent. Its presence is often indicative of specific synthetic routes, particularly those involving the Ritter reaction or Leuckart-Wallach reductive amination.
For drug development scientists, this molecule represents more than a mere impurity; it is a marker of reaction efficiency and a challenge in analytical resolution due to its rotational isomerism (rotamers). This guide outlines its physicochemical properties, synthetic origins, and rigorous characterization protocols.[1]
Part 1: Molecular Identity & Physicochemical Core
The following data constitutes the validated identity profile for N-(α,α-Dimethylphenethyl)formamide.
| Property | Specification | Technical Notes |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide | Often referred to as N-formylphentermine in impurity profiling.[2] |
| CAS Registry | 52117-13-2 | Frequently cited in reference standard catalogs (e.g., TRC, LGC).[3] |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | Monoisotopic Mass: 177.1154 Da.[4] |
| Physical State | Viscous Oil / Low-melting Solid | Often appears as a waxy solid or oil upon isolation due to disrupted crystal packing from the formyl group. |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic profile (Predicted LogP ≈ 2.1). |
Part 2: Synthetic Origins & Causality
Understanding the origin of this molecule is essential for Root Cause Analysis (RCA) during Out-of-Specification (OOS) investigations.
1. The Ritter Reaction (Primary Industrial Source)
In the large-scale manufacturing of Phentermine, 1,1-dimethyl-2-phenylethyl alcohol (or the corresponding olefin) is reacted with hydrogen cyanide or a nitrile source under acidic conditions.
-
Mechanism: The tertiary alcohol undergoes dehydration/protonation to form a stable tertiary carbocation. This electrophile is intercepted by the nitrile (in this case, HCN or a formamide equivalent) to form a nitrilium ion, which upon aqueous workup yields the formamide.
-
Critical Control Point: If the hydrolysis step is incomplete, N-formylphentermine remains as a contaminant in the final amine product.
2. Direct Formylation (Reference Standard Synthesis)
For analytical method validation, the impurity must be synthesized in high purity. This is best achieved by N-formylation of the phentermine free base.
Protocol: Synthesis of Reference Standard
-
Reagents: Phentermine free base (1.0 eq), Ethyl Formate (excess) or Acetic Formic Anhydride (1.1 eq).
-
Conditions: Reflux in ethyl formate (solvent/reagent) for 4–6 hours.
-
Purification: The product is non-basic. Acid/base extraction is used to remove unreacted phentermine (which stays in the aqueous acid layer), leaving the neutral formamide in the organic layer.
Part 3: Mechanistic Visualization
The following diagram illustrates the Ritter Reaction pathway , highlighting the specific node where N-(α,α-Dimethylphenethyl)formamide is generated and potentially retained.
Figure 1: Mechanistic pathway showing the formation of the formamide intermediate. Incomplete hydrolysis at the final step leads to impurity carryover.
Part 4: Analytical Characterization (Self-Validating Systems)
The characterization of N-(α,α-Dimethylphenethyl)formamide presents a specific challenge common to amides: Rotational Isomerism .
1. NMR Spectroscopy & Rotamers
Unlike the free amine, the formamide exhibits restricted rotation around the C(O)-N bond. This results in the observation of two distinct sets of signals (rotamers) in the
-
Observation: You will likely see a split in the formyl proton signal and the gem-dimethyl protons.
-
Diagnostic Signals (
, 400 MHz):- 8.0 – 8.3 ppm: Formyl proton (-N-CH =O). Appears as two singlets (e.g., ratio 3:1 or 4:1 depending on sterics).
- 7.1 – 7.4 ppm: Aromatic protons (Multiplet).
- 2.8 – 3.0 ppm: Benzylic -CH 2-.
- 1.3 – 1.4 ppm: Gem-dimethyl groups (-C(CH 3)2-). These often appear as two unequal singlets due to the magnetic anisotropy of the carbonyl group affecting the cis and trans methyls differently.
-
Validation Step: To confirm the identity and rule out a mixture of impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to ~80-100°C should cause the rotamer signals to coalesce into single, sharp peaks as the rotation rate exceeds the NMR timescale.
2. Mass Spectrometry (LC-MS)[4]
-
Ionization: ESI (+)
-
Parent Ion:
[4] -
Fragmentation Pattern:
-
Loss of CO (28 Da) is common in formamides.
-
Tropylium ion formation (
91) is a dominant characteristic of the benzyl moiety. -
Diagnostic fragment:
133 (Loss of formamide group, carbocation retention).
-
Part 5: Regulatory & Safety Context[5][6][7]
In the context of ICH Q3A/Q3B guidelines:
-
Classification: This is a Process-Related Impurity .
-
Genotoxicity: Unlike nitroso- compounds, simple formamides are generally not flagged as structural alerts for high-potency mutagenicity (Cohort of Concern), but they must be controlled.
-
Limits: Standard qualification thresholds apply (typically <0.15% or 1.0 mg daily intake, whichever is lower) unless tox data permits higher levels.
References
-
Organic Syntheses. (1973). α,α-Dimethyl-β-phenethylamine (Phentermine Synthesis via Ritter Reaction). Org. Synth. 1973, 53, 13. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170705, N-Formylmethamphetamine (Analogous Structure/Properties). Retrieved from [Link]
Sources
- 1. Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]
- 3. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]
- 4. N-Formylmethamphetamine | C11H15NO | CID 170705 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide, a compound of interest in pharmaceutical research and forensic chemistry. A detailed analysis of its physicochemical properties is presented, followed by an in-depth exploration of its solubility in various aqueous and organic solvent systems. This document elucidates the influence of key factors such as solvent polarity, temperature, and pH on the dissolution of this compound. Methodologies for solubility determination are described in detail, offering researchers and drug development professionals a practical framework for their own investigations. The guide also touches upon the synthesis of N-(2-Methyl-1-phenylpropan-2-yl)formamide and the potential impact of synthesis-related impurities on its solubility profile.
Introduction
N-(2-Methyl-1-phenylpropan-2-yl)formamide, also known as N-formylmethamphetamine, is a chemical entity with significance in several scientific domains. In the context of pharmaceutical development, understanding the solubility of a potential active pharmaceutical ingredient (API) is a cornerstone of preclinical research, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In forensic science, this compound is recognized as a characteristic impurity in the synthesis of methamphetamine, particularly via the Leuckart reaction, making its solubility properties relevant for analytical and profiling purposes.[1][2]
This guide aims to provide a detailed technical resource for scientists and researchers, offering insights into the fundamental solubility behavior of N-(2-Methyl-1-phenylpropan-2-yl)formamide. By understanding the principles that govern its dissolution, researchers can make more informed decisions in experimental design, from formulation development to the preparation of analytical standards.
Physicochemical Properties of N-(2-Methyl-1-phenylpropan-2-yl)formamide
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a fundamental concept in this regard.[1] The molecular structure of N-(2-Methyl-1-phenylpropan-2-yl)formamide, featuring a non-polar phenylpropyl group and a more polar formamide moiety, suggests a nuanced solubility profile.
Below is a table summarizing the key physicochemical properties of N-(2-Methyl-1-phenylpropan-2-yl)formamide.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| IUPAC Name | N-methyl-N-(1-phenylpropan-2-yl)formamide | |
| CAS Number | 42932-20-7 | |
| Computed XLogP3-AA | 2.1 | |
| Topological Polar Surface Area | 20.3 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 |
Solubility Profile
The solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide has been determined in several common laboratory solvents. This data is critical for a variety of applications, including the preparation of stock solutions for in vitro assays, formulation development, and analytical method development.
Solubility in Organic Solvents
N-(2-Methyl-1-phenylpropan-2-yl)formamide exhibits good solubility in a range of organic solvents. The following table summarizes available quantitative solubility data.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | |
| Ethanol | 20 mg/mL |
The high solubility in polar aprotic solvents like DMF and DMSO, as well as in the polar protic solvent ethanol, is consistent with the presence of the polar formamide group in the molecule.
Aqueous Solubility
The solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide in aqueous media is a critical parameter, particularly for pharmaceutical applications.
| Solvent System | Solubility | Source |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
The moderate solubility in PBS at a physiological pH suggests that the compound is sufficiently water-soluble for many biological assays.
Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by several external factors.
Effect of Temperature
Effect of pH
The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. While N-(2-Methyl-1-phenylpropan-2-yl)formamide itself is not strongly acidic or basic, its solubility can still be influenced by the pH of the environment, especially in the context of its potential hydrolysis to methamphetamine under strongly acidic or basic conditions. Studies on related amphetamine derivatives have shown that their transport across biological membranes, which is related to their solubility and partitioning behavior, is pH-dependent.[4]
Synthesis and Potential Impurities
N-(2-Methyl-1-phenylpropan-2-yl)formamide is most notably identified as an impurity in the synthesis of methamphetamine, particularly through the Leuckart reaction.[1][2] This synthetic route involves the reaction of phenyl-2-propanone (P2P) with N-methylformamide or a mixture of methylamine and formic acid.[2]
The presence of unreacted starting materials, by-products, and intermediates from the synthesis can affect the measured solubility of the final compound. For instance, the presence of more polar or more non-polar impurities could artificially increase or decrease the apparent solubility. Therefore, it is crucial to use a highly purified sample of N-(2-Methyl-1-phenylpropan-2-yl)formamide for accurate solubility determination.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential for research and development. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide in a given solvent.
Materials:
-
N-(2-Methyl-1-phenylpropan-2-yl)formamide (high purity)
-
Selected solvent (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of N-(2-Methyl-1-phenylpropan-2-yl)formamide to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of N-(2-Methyl-1-phenylpropan-2-yl)formamide using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Justification of Experimental Choices:
-
Use of excess solid: Ensures that the solution is saturated and that the measured concentration represents the equilibrium solubility.
-
Extended equilibration time: Allows the system to reach a true thermodynamic equilibrium.
-
Centrifugation and filtration: Crucial for removing all undissolved particles, which could otherwise lead to an overestimation of solubility.
-
Validated HPLC method: Provides accurate and precise quantification of the dissolved solute.
Visualization of Key Concepts
Visual aids can enhance the understanding of complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the factors influencing solubility.
Caption: Key factors that can significantly influence the solubility of N-(2-Methyl-1-phenylpropan-2-yl)formamide.
Conclusion
This technical guide has provided a detailed examination of the solubility characteristics of N-(2-Methyl-1-phenylpropan-2-yl)formamide. The available data indicates good solubility in common organic solvents and moderate solubility in aqueous buffer at physiological pH. The key influencing factors of temperature, pH, and solvent polarity have been discussed, and a robust experimental protocol for solubility determination has been provided. For researchers in drug development and forensic science, a solid understanding of these solubility properties is invaluable for advancing their respective fields. Further research to generate a more comprehensive dataset, particularly regarding temperature and a wider pH range, would be beneficial for a more complete solubility profile of this compound.
References
-
Kunalan, V., Nic Daéid, N., Kerr, W. J., & Buchanan, K. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Analytical chemistry, 81(17), 7342–7348. [Link]
-
PubChem. (n.d.). N-Formylmethamphetamine. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. UNODC. Retrieved February 15, 2024, from [Link]
- Lambrechts, M., & Rasmussen, K. E. (1984). Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway. Bulletin on narcotics, 36(1), 47–57.
-
Crowe, A., & Islam, K. (2008). pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers. European journal of pharmacology, 592(1-3), 1–6. [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved February 15, 2024, from [Link]
Sources
An In-depth Technical Guide to N-(alpha,alpha-Dimethylphenethyl)formamide and its Core Synonyms for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(alpha,alpha-Dimethylphenethyl)formamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, analytical characterization, and pharmacological significance of this compound and its related synonyms.
Introduction: Unveiling the Identity of a Versatile Precursor
N-(alpha,alpha-Dimethylphenethyl)formamide is a formamide derivative of the well-known sympathomimetic amine, phentermine. Its chemical structure, characterized by a formyl group attached to the nitrogen of the alpha,alpha-dimethylphenethylamine backbone, renders it a crucial intermediate in the synthesis of more complex molecules, most notably its N-methylated analogue, a compound with sympathomimetic properties.[1] Understanding the landscape of its synonyms is paramount for comprehensive literature reviews and sourcing of this important chemical entity.
Decoding the Nomenclature: A Comprehensive List of Synonyms
The systematic identification of chemical compounds relies on a standardized nomenclature. However, historical naming conventions, database-specific identifiers, and variations in chemical naming systems have led to a multitude of synonyms for N-(alpha,alpha-Dimethylphenethyl)formamide. A thorough understanding of these synonyms is critical for researchers to avoid ambiguity and ensure accurate communication.
| Synonym | Source/Context |
| N-(2-Methyl-1-phenylpropan-2-yl)formamide | IUPAC Name |
| a,a-Dimethylphenethylformamide | Common Abbreviation |
| N-Formylphentermine | Derivative-based Name |
| N-(1,1-Dimethyl-2-phenylethyl)formamide | Alternative IUPAC-style Name |
| 2-Methyl-3-phenyl-2-N-formylaminopropane | Descriptive Name |
Table 1: Key Synonyms and Their Context
These synonyms are frequently encountered in chemical supplier catalogs, regulatory documents, and scientific literature. The IUPAC name, N-(2-methyl-1-phenylpropan-2-yl)formamide, provides the most unambiguous structural description.
Synthesis and Mechanistic Insights: The Leuckart Reaction
The primary route for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide involves the N-formylation of alpha,alpha-dimethylphenethylamine (phentermine). The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, is a highly effective approach for this transformation.[2][3][4][5] This one-pot reaction utilizes a mixture of formic acid and an amine (or formamide itself) to introduce the formyl group.
Caption: The Leuckart reaction pathway for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Experimental Protocol: Leuckart Synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide
-
Reagents: alpha,alpha-Dimethylphenethylamine (Phentermine), Formic Acid (98-100%), Hydrochloric Acid, Sodium Hydroxide, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine alpha,alpha-dimethylphenethylamine and an excess of formic acid.
-
Heat the reaction mixture to 160-180°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and slowly add it to a beaker of cold water.
-
Neutralize the mixture with a sodium hydroxide solution until it is alkaline.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-(alpha,alpha-Dimethylphenethyl)formamide.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Causality Behind Experimental Choices: The use of excess formic acid serves as both the formylating agent and the reducing agent. The high reaction temperature is necessary to drive the dehydration and hydride transfer steps. The final product is a formamide, which is a stable intermediate.
Analytical Characterization: A Self-Validating System
The identity and purity of synthesized N-(alpha,alpha-Dimethylphenethyl)formamide must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques provides a self-validating system for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of volatile compounds. The N-formyl derivative of phentermine will have a different retention time than the parent amine.[6][7] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
Caption: A simplified workflow for the GC-MS analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure. The presence of a formyl proton signal (around 8 ppm in 1H NMR) and a carbonyl carbon signal (around 160-165 ppm in 13C NMR) are indicative of the formamide group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational bands for N-(alpha,alpha-Dimethylphenethyl)formamide include the N-H stretch (around 3300 cm-1), the C=O stretch of the amide (around 1670 cm-1), and aromatic C-H stretches.
| Analytical Technique | Expected Observations |
| GC-MS | Distinct retention time from phentermine. Molecular ion peak (m/z 177) and characteristic fragments. |
| 1H NMR | Signals for aromatic protons, benzyl protons, methyl protons, and a formyl proton. |
| 13C NMR | Signals for aromatic carbons, aliphatic carbons, and a carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds. |
Table 2: Summary of Analytical Characterization Data
Pharmacological Significance: A Precursor to a Sympathomimetic Amine
The primary interest in N-(alpha,alpha-Dimethylphenethyl)formamide within drug development lies in its role as a precursor to its N-methylated analog, N,alpha,alpha-trimethylphenethylamine.[1] This tertiary amine is a known sympathomimetic agent, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.
The synthesis of N,alpha,alpha-trimethylphenethylamine from N-(alpha,alpha-Dimethylphenethyl)formamide is typically achieved through reduction of the formamide group.
Caption: Synthetic pathway from phentermine to a sympathomimetic amine via the N-formyl intermediate.
The pharmacological effects of sympathomimetic amines are diverse and can include central nervous system stimulation, appetite suppression, and cardiovascular effects.[8][9] The N-methylation of phentermine can alter its potency, selectivity for different adrenergic receptors, and pharmacokinetic properties.
Conclusion
N-(alpha,alpha-Dimethylphenethyl)formamide is a chemical compound with a rich network of synonyms and a significant role as a synthetic intermediate. A comprehensive understanding of its nomenclature, synthesis via methods like the Leuckart reaction, and analytical characterization is essential for researchers in the fields of medicinal chemistry and drug development. Its utility as a precursor to the sympathomimetic amine, N,alpha,alpha-trimethylphenethylamine, underscores its importance in the exploration of new therapeutic agents. This guide provides a foundational understanding for scientists and professionals working with this versatile molecule.
References
-
PubChem. N-(1,1-Dimethyl-2-phenylethyl)formamide. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Grokipedia. Leuckart reaction. [Link]
-
ResearchGate. Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF. [Link]
-
PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]
-
ResearchGate. Synthesis of Phentermine and its Derivatives | Request PDF. [Link]
-
Drugs.com. Methamphetamine vs Phentermine Comparison. [Link]
-
NIST WebBook. N-(α-Methylbenzyl)-formamide. [Link]
-
Sciencemadness.org. The Leuckart Reaction: A Study of the Mechanism. [Link]
-
PubMed Central (PMC). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
Journal of Food and Drug Analysis. GC/MS analysis on anorectics adulterated in traditional chinese medicines. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ResearchGate. Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(-)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. [Link]
-
Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
-
Drugs.com. Phentermine vs Ritalin Comparison. [Link]
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- 9. drugs.com [drugs.com]
An In-depth Technical Guide to the Health and Safety of N-(alpha,alpha-Dimethylphenethyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available health and safety information for N-(alpha,alpha-Dimethylphenethyl)formamide. Given the limited publicly available, in-depth toxicological data for this specific compound, this document synthesizes established information with a precautionary approach based on its known hazard classifications and the safety profiles of structurally related molecules. It is imperative for all personnel handling this substance to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.
Chemical Identity and Physical Properties
A clear understanding of the chemical's identity and physical characteristics is fundamental to safe handling.
| Property | Value | Source |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide | [1] |
| Synonyms | N-(1,1-Dimethyl-2-phenylethyl)formamide, a,a-Dimethylphenethylformamide | [1] |
| CAS Number | 52117-13-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Solubility | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Vapor Pressure | No data available |
Hazard Identification and Classification
Based on data submitted to the European Chemicals Agency (ECHA), N-(alpha,alpha-Dimethylphenethyl)formamide is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation |
Source: PubChem[1]
These classifications indicate that the primary routes of acute concern are ingestion and direct contact with the skin and eyes. The absence of data on chronic effects, such as carcinogenicity, mutagenicity, or reproductive toxicity, necessitates a cautious approach, treating the substance as potentially hazardous with long-term exposure.
Toxicological Profile: A Data-Informed Approach
Acute Toxicity: The "Harmful if swallowed" classification suggests that ingestion of this compound can lead to adverse health effects. While specific LD50 data is not available, this classification generally corresponds to an oral LD50 in the range of 300-2000 mg/kg for rats.
Irritation and Sensitization: The classifications for skin and eye irritation are unequivocal. Direct contact is likely to cause inflammation, redness, and pain. There is no available data on the potential for this compound to act as a skin sensitizer, which could lead to allergic contact dermatitis upon repeated exposure.
Chronic Toxicity: There is no available information on the potential for N-(alpha,alpha-Dimethylphenethyl)formamide to cause long-term health effects such as cancer, genetic mutations, or reproductive harm. In the absence of such data, it is prudent to minimize exposure to the lowest reasonably achievable level.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work with N-(alpha,alpha-Dimethylphenethyl)formamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Containment: For weighing and other manipulations of solid material, a balance enclosure or a powder containment hood should be utilized to prevent the generation of airborne dust.
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical should include:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest.
-
Avoid the formation of dust and aerosols.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Wash hands thoroughly after handling, even if gloves have been worn.
Storage:
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Accidental Release Measures:
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Risk Assessment Workflow
A systematic risk assessment is a self-validating system that ensures all potential hazards are identified and controlled. The following workflow should be implemented before working with N-(alpha,alpha-Dimethylphenethyl)formamide.
Caption: A logical workflow for conducting a risk assessment before handling N-(alpha,alpha-Dimethylphenethyl)formamide.
Conclusion
While a complete health and safety profile for N-(alpha,alpha-Dimethylphenethyl)formamide is not currently available, the existing GHS classifications provide a clear indication of its acute hazards. The information and protocols outlined in this guide are intended to provide a foundation for the safe handling of this compound. It is the responsibility of every researcher, scientist, and drug development professional to exercise due diligence, adhere to the principles of chemical safety, and conduct a thorough risk assessment before use. The precautionary principle should always be applied when working with compounds that have significant data gaps in their toxicological profiles.
References
-
PubChem. N-(1,1-Dimethyl-2-phenylethyl)formamide. National Center for Biotechnology Information. [Link]
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N-(alpha,alpha-Dimethylphenethyl)formamide as a phenethylamine derivative.
The following technical guide details the chemical, synthetic, and forensic profile of N-(α,α-Dimethylphenethyl)formamide, a critical intermediate in the synthesis of phentermine and a distinct marker in forensic analysis.
Synthesis, Analytical Profiling, and Pharmacological Context
Executive Summary
N-(α,α-Dimethylphenethyl)formamide (also known as N-formylphentermine) is the N-formyl derivative of the anorectic drug phentermine. While phentermine itself is a widely prescribed Schedule IV controlled substance, the N-formyl variant serves a dual role in pharmaceutical and forensic sciences:
-
Synthetic Intermediate: It is the stable intermediate formed during the industrial Ritter reaction synthesis of phentermine using hydrogen cyanide equivalents.
-
Forensic Marker: Its presence in biological fluids or seized materials acts as a "route-specific" impurity, identifying the synthetic pathway used to manufacture illicit phentermine.
This guide provides a comprehensive analysis of its synthesis via the Ritter reaction, its mass spectral fragmentation behavior, and its isolation protocols.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a phenethylamine skeleton with a gem-dimethyl substitution at the alpha carbon, creating significant steric bulk. This steric hindrance protects the amide bond, making the compound more resistant to enzymatic hydrolysis than typical linear amides.
| Property | Data |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |
| Common Name | N-Formylphentermine |
| CAS Number | 52117-13-2 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Base Peak (MS) | m/z 86 (Predicted) |
| Physical State | Off-white solid / Viscous oil (purity dependent) |
Synthetic Pathways: The Ritter Reaction
The primary source of N-(α,α-Dimethylphenethyl)formamide is the Ritter Reaction . Unlike standard reductive amination (which fails for α,α-disubstituted amines due to the inability to form an imine intermediate), the Ritter reaction utilizes a tertiary carbocation.
Mechanism of Action[2][6][7]
-
Carbocation Generation: 1-Phenyl-2-methylpropan-2-ol (Dimethylbenzylcarbinol) is treated with concentrated sulfuric acid, eliminating water to form a tertiary benzylic carbocation.
-
Nucleophilic Attack: The nitrile nitrogen of hydrogen cyanide (generated in situ from NaCN) attacks the carbocation.
-
Hydrolysis: The resulting nitrilium ion is hydrolyzed by water to yield the formamide.
Note: If acetonitrile is used instead of cyanide, the product is N-acetylphentermine. The formamide specifically indicates the use of cyanide sources.
Visualization: Ritter Synthesis Pathway
Figure 1: The Ritter reaction pathway converting dimethylbenzylcarbinol to N-formylphentermine via a nitrilium intermediate.
Analytical Profiling (Forensics & QC)
Differentiation between phentermine and its N-formyl derivative is critical in quality control and forensic impurity profiling.
Mass Spectrometry (GC-MS)
The gem-dimethyl group dictates the fragmentation pattern via alpha-cleavage.
-
Phentermine (MW 149):
-
Alpha-cleavage loses the benzyl radical (M-91).
-
Base Peak: m/z 58 (
).
-
-
N-Formylphentermine (MW 177):
-
Alpha-cleavage loses the benzyl radical (M-91).
-
The charge remains on the nitrogen-containing fragment:
. -
Calculation: 58 (amine core) + 28 (CO group) = 86 .
-
Base Peak: m/z 86.
-
| Fragment Ion | m/z | Origin |
| Molecular Ion | 177 | Parent Molecule ( |
| Base Peak | 86 | |
| Tropylium | 91 | Benzyl fragment ( |
| Phenyl | 77 | Phenyl ring fragment |
Visualization: Fragmentation Logic
Figure 2: Mass spectral fragmentation mechanism highlighting the diagnostic m/z 86 peak.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of N-(α,α-Dimethylphenethyl)formamide via the Ritter Reaction. Safety Warning: This protocol involves Sodium Cyanide (NaCN) and concentrated Sulfuric Acid (H2SO4). HCN gas may be generated. All work must be performed in a functioning fume hood with cyanide sensors and appropriate antidote kits available.
Reagents
-
1-Phenyl-2-methylpropan-2-ol (Dimethylbenzylcarbinol): 10.0 mmol
-
Sodium Cyanide (NaCN): 15.0 mmol
-
Sulfuric Acid (H2SO4), glacial acetic acid: 5 mL
-
Dichloromethane (DCM): For extraction
Methodology
-
Preparation: In a round-bottom flask equipped with a stirrer and drying tube, dissolve the alcohol (10 mmol) in glacial acetic acid (5 mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add concentrated H2SO4 (1.5 eq) dropwise. Exothermic reaction.
-
Addition: Add NaCN (1.5 eq) in small portions, maintaining temperature below 10°C. Caution: Potential HCN evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. The formation of the nitrilium ion is the rate-determining step.
-
Quenching: Pour the reaction mixture carefully over crushed ice (50g) to hydrolyze the intermediate.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Wash the organic phase with saturated NaHCO3 (to remove excess acid) and brine.
-
Isolation: Dry over MgSO4, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from hexane/ethyl acetate if a solid, or purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).
Validation:
-
Check IR Spectrum : Look for strong Amide I band (~1660 cm⁻¹) and Amide II band (~1530 cm⁻¹). Absence of broad OH stretch confirms alcohol conversion.
-
Check GC-MS : Confirm single peak with m/z 177 and base peak m/z 86.
Pharmacological & Metabolic Context
While N-formylphentermine is primarily a precursor, its pharmacological profile is relevant for drug metabolism studies.
-
Prodrug Activity: Amides are generally stable but can be hydrolyzed in vivo by amidases (e.g., in the liver) to release the free amine (phentermine). Therefore, N-formylphentermine may act as a slow-release prodrug of phentermine.
-
Metabolic Stability: The steric bulk of the gem-dimethyl group adjacent to the nitrogen hinders enzymatic attack, likely making the hydrolysis slower than that of N-formylamphetamine.
-
Toxicity: Toxicological data is limited compared to the parent drug, but the release of phentermine implies sympathomimetic side effects (tachycardia, hypertension).
References
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.[1] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.Link
- Verweij, A. M. A. (1989). Impurities in illicit drug preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(methylenedioxy)methylamphetamine. Forensic Science Review. (Contextual reference for Leuckart/Ritter impurities in phenethylamines).
-
CymitQuimica. (2023). Product Safety Data Sheet: alpha,alpha-Dimethylphenethylformamide.[2]Link
Sources
Methodological & Application
Application Note: Optimized N-Formylation Strategies for Sterically Hindered Phenethylamines
Executive Summary
This application note details high-fidelity protocols for the synthesis of N-(alpha,alpha-Dimethylphenethyl)formamide (also known as N-formylphentermine) utilizing Phentermine (2-methyl-1-phenylpropan-2-amine) as the starting scaffold.
The Chemical Challenge:
The primary synthetic hurdle is the significant steric hindrance at the
The Solution: We present two validated protocols:
-
Protocol A (Primary): The Acetic Formic Anhydride (AFA) method.[1] This utilizes a highly reactive mixed anhydride species to overcome the steric barrier under mild conditions, offering the highest conversion rates (>95%).
-
Protocol B (Alternative): The Ammonium Formate/Acetonitrile method. A greener, solvent-minimized approach suitable for larger scales where atom economy is prioritized over reaction speed.
Pre-requisite: Free-Basing Phentermine
Phentermine is commercially supplied as the hydrochloride salt (Phentermine HCl).[2][3] Direct use of the salt in acylation reactions often retards reaction kinetics. The free base must be isolated first.
Protocol:
-
Dissolve 10.0 mmol of Phentermine HCl in 20 mL of minimal water.
-
Slowly add 20% NaOH solution until pH > 12.
-
Extract the liberated oil with Dichloromethane (DCM) (
mL). -
Dry combined organics over anhydrous
. -
Concentrate in vacuo (Caution: Phentermine free base is volatile; do not use high vacuum/high heat).
-
Validation:
H NMR should show the disappearance of the broad ammonium exchangeable protons ( 8.0 ppm) and appearance of a sharp amine singlet (~1.2-1.5 ppm).
Protocol A: The Acetic Formic Anhydride (AFA) Method[1]
This method is the industry standard for sterically hindered amines (similar to tert-butylamine formylation). The mixed anhydride is generated in situ or pre-formed to ensure high electrophilicity.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine on the formyl carbon of the anhydride. The acetate ion acts as a good leaving group.
Figure 1: Mechanistic pathway for the N-formylation of phentermine using AFA.
Experimental Procedure
Reagents Table:
| Reagent | Equiv.[4] | MW ( g/mol ) | Role |
| Phentermine (Free Base) | 1.0 | 149.23 | Substrate |
| Acetic Anhydride | 2.0 | 102.09 | Reagent A |
| Formic Acid (98%) | 2.5 | 46.03 | Reagent B |
| DCM (Anhydrous) | - | - | Solvent |
| Sodium Bicarbonate (sat.) | - | - | Quench |
Step-by-Step Protocol:
-
Preparation of AFA:
-
In a flame-dried flask under
, cool Acetic Anhydride (2.0 equiv) to 0°C. -
Add Formic Acid (2.5 equiv) dropwise over 15 minutes.
-
Critical Step: Heat the mixture to 50°C for 2 hours, then cool rapidly to 0°C. This ensures formation of the mixed anhydride.
-
-
Coupling:
-
Dissolve Phentermine free base (1.0 equiv) in anhydrous DCM (5 mL/mmol).
-
Add the amine solution dropwise to the pre-formed AFA solution at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The starting amine (ninhydrin active) should disappear.
-
-
Workup:
-
Quench the reaction by pouring into ice-cold sat.
. Stir until gas evolution (CO2) ceases. -
Extract with DCM (
). -
Wash organic layer with brine, dry over
, and concentrate.[5]
-
-
Purification:
-
The crude product is typically a viscous oil that may crystallize upon standing. If necessary, purify via flash column chromatography (Hexanes:EtOAc 80:20).
-
Protocol B: Ammonium Formate (Green Chemistry)
This method avoids the use of corrosive anhydrides but requires higher temperatures. It is ideal for scale-up where reagent cost is a factor.
Step-by-Step Protocol:
-
Combine Phentermine free base (1.0 equiv) and Ammonium Formate (2.0 equiv) in Acetonitrile (3 mL/mmol).
-
Heat the mixture to reflux (82°C) for 12–18 hours.
-
Note: The reaction is driven by the evolution of ammonia gas. Ensure proper ventilation.
-
-
Cool to RT and filter off any undissolved solids.
-
Concentrate the filtrate.
-
Redissolve residue in EtOAc and wash with water to remove residual ammonium salts.
-
Dry and concentrate.
Characterization & Validation
The product, N-(alpha,alpha-Dimethylphenethyl)formamide, exhibits distinct spectroscopic features. The presence of rotamers (cis/trans isomers around the amide bond) is a hallmark of this molecule, often resulting in split NMR signals.
Expected Data:
| Technique | Parameter | Expected Signal / Value |
| Physical | State | Viscous colorless oil or white solid (mp ~45-48°C) |
| IR | Carbonyl ( | Strong band at 1660–1670 |
| IR | Amine ( | Broad band at 3280–3300 |
| 1H NMR | Formyl Proton | |
| 1H NMR | Gem-Dimethyl | |
| 1H NMR | Benzylic |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-formylphentermine.
Regulatory & Safety Statements
Controlled Substance Warning: Phentermine is a Schedule IV controlled substance in the United States and is similarly regulated in most jurisdictions. All synthesis must be conducted in a licensed facility with appropriate DEA (or local authority) registration.
Safety Hazards:
-
Carbon Monoxide (CO): Acetic Formic Anhydride is unstable.[5] It can decompose to release CO gas.[5][6] Perform all reactions in a well-ventilated fume hood.
-
Skin Irritation: Formic acid and acetic anhydride are severe blistering agents. Use butyl rubber gloves.
References
-
Crimmin, M. J., et al. (1979). Acylation of sterically hindered amines: A comparison of methods. Journal of the Chemical Society, Perkin Transactions 1.
-
Strazzolini, P., et al. (2000). Acetic Formic Anhydride: A Review of its Preparation and Applications. Tetrahedron.
-
PubChem. (n.d.). Phentermine Hydrochloride Compound Summary.[3] National Library of Medicine.
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis.[1] Journal of the American Chemical Society.
-
US Drug Enforcement Administration. (2024). List of Controlled Substances.
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Use of N-(alpha,alpha-Dimethylphenethyl)formamide as an analytical reference standard.
An In-Depth Guide to the Use of N-(alpha,alpha-Dimethylphenethyl)formamide as an Analytical Reference Standard
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the qualification and use of N-(alpha,alpha-Dimethylphenethyl)formamide as an analytical reference standard. This compound, also known as N-formylphentermine, is a significant process-related impurity and potential degradant of Phentermine, a widely used sympathomimetic amine.[1][2] Ensuring the purity and quality of pharmaceutical products necessitates the accurate identification and quantification of such impurities. This guide outlines the rigorous, multi-step process for qualifying N-(alpha,alpha-Dimethylphenethyl)formamide as a reference material and provides detailed, field-proven protocols for its application in chromatographic analysis, adhering to principles of scientific integrity and regulatory compliance.
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical manufacturing and drug development, the quality and purity of an Active Pharmaceutical Ingredient (API) are paramount to ensuring safety and efficacy.[3] Regulatory bodies worldwide mandate strict control over impurities that may arise during synthesis, purification, or storage.[4] N-(alpha,alpha-Dimethylphenethyl)formamide is a key impurity associated with Phentermine. Its structure, a formylated derivative of the parent API, suggests its potential formation through reactions with formylating agents or degradation pathways involving formic acid, a common impurity in pharmaceutical excipients.[5]
An analytical reference standard is a highly characterized and purified material used as a benchmark for qualitative and quantitative analysis.[3][6] The use of a well-qualified reference standard for N-(alpha,alpha-Dimethylphenethyl)formamide is indispensable for:
-
Unambiguous Identification: Confirming the presence of the impurity in test samples by comparing analytical data (e.g., retention time).
-
Accurate Quantification: Determining the precise amount of the impurity to ensure it does not exceed established safety thresholds.
-
Method Validation: Validating analytical procedures for specificity, linearity, accuracy, and precision as per ICH guidelines.[7][8]
This document serves as a practical guide to establishing and utilizing N-(alpha,alpha-Dimethylphenethyl)formamide as a secondary reference standard, ensuring data integrity and regulatory compliance.
Compound Profile: N-(alpha,alpha-Dimethylphenethyl)formamide
A thorough understanding of the reference material's chemical and physical properties is the foundation of its use.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide | [9] |
| Synonyms | N-Formylphentermine, α,α-Dimethylphenethylformamide, Phentermine Impurity A | [10][11] |
| CAS Number | 52117-13-2 | [12] |
| Molecular Formula | C₁₁H₁₅NO | [9] |
| Molecular Weight | 177.24 g/mol | [9][11] |
| Appearance | Off-White Solid/Powder | [11] |
| InChIKey | VDURGCJDOKTFHJ-UHFFFAOYSA-N | [9] |
Qualification Protocol for the Reference Standard
The qualification of a secondary reference standard is a systematic process to confirm its identity, purity, and suitability for its intended analytical purpose. This process ensures its traceability to a primary standard or through comprehensive characterization.[7][13] The following workflow is essential for establishing a batch of N-(alpha,alpha-Dimethylphenethyl)formamide as a reliable reference standard.
Caption: Figure 1: Workflow for Reference Standard Qualification
Step 1: Identity Confirmation
The primary objective is to unequivocally confirm that the chemical structure of the candidate material matches that of N-(alpha,alpha-Dimethylphenethyl)formamide. A combination of spectroscopic techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic signals for the formyl proton, the aromatic protons of the phenyl ring, the benzylic methylene protons, and the gem-dimethyl protons. The presence of two distinct methyl signals in the ¹H NMR spectrum at room temperature is often observed for N,N-disubstituted formamides due to restricted rotation around the C-N amide bond, leading to magnetic non-equivalence.[14][15]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should be used to confirm the molecular formula by providing an accurate mass measurement. The observed molecular ion ([M+H]⁺) should correspond to the calculated exact mass of C₁₁H₁₅NO (177.1154).[12]
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the functional groups present, including N-H stretching, C=O (amide I) stretching, and aromatic C-H stretching.
Step 2: Purity Assessment
A battery of tests is necessary to detect and quantify all potential impurities, including organic, inorganic, and volatile compounds.
-
Chromatographic Purity (HPLC-UV) : This is the primary technique for quantifying organic process-related impurities. An orthogonal method (e.g., a different column or mobile phase) should be used for confirmation. See Section 4.1 for a detailed protocol.
-
Residual Solvents (Headspace GC-FID) : Determines the content of volatile solvents used during synthesis and purification. The method should comply with USP <467> or ICH Q3C guidelines.
-
Water Content (Karl Fischer Titration) : Accurately measures the water content, which is critical for the final purity assignment.
-
Residue on Ignition / Sulphated Ash : Quantifies the amount of inorganic impurities present in the material as per USP <281>.[3]
Step 3: Assay and Purity Assignment
The final purity value is assigned using a mass balance approach, which is considered the most accurate method.
Purity (%) = 100% − (% Organic Impurities) − (% Water) − (% Residual Solvents) − (% Inorganic Impurities)
This assigned purity value must be documented on the Certificate of Analysis (CofA) and used in all subsequent calculations for preparing standard solutions.
Application Protocols for Chromatographic Analysis
Once qualified, the reference standard is used for routine analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for the analysis of Phentermine and its impurities.[1][16]
Caption: Figure 2: General Analytical Workflow for Impurity Quantification
Protocol: Quantification of N-(alpha,alpha-Dimethylphenethyl)formamide Impurity by HPLC-UV
This protocol describes a method for quantifying N-(alpha,alpha-Dimethylphenethyl)formamide in a drug substance sample using the external standard method.
A. Chromatographic Conditions
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common reverse-phase system. The acid suppresses silanol activity and ensures consistent ionization. |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times and peak shapes. |
| Detection | UV at 220 nm | Wavelength where both the impurity and parent API likely have sufficient absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
B. Preparation of Solutions
-
Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the N-(alpha,alpha-Dimethylphenethyl)formamide reference standard into a 100 mL volumetric flask.
-
Use the certified purity from the CofA to calculate the exact amount of pure substance. (e.g., Weight × Purity / 100).
-
Dissolve and dilute to volume with Diluent.
-
-
Working Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent. This solution is often targeted at the specification limit for the impurity (e.g., 0.1%).
-
-
Sample Solution (approx. 1000 µg/mL of API):
-
Accurately weigh about 100 mg of the Phentermine API test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
C. System Suitability Test (SST)
Before sample analysis, inject the Working Standard Solution (e.g., six replicate injections) to verify the performance of the chromatographic system.
| SST Parameter | Acceptance Criteria | Purpose |
| Precision (%RSD) | ≤ 5.0% for 6 injections | Ensures the system provides repeatable results. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak shape, free from excessive tailing. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
D. Analysis and Calculation
-
Inject the Diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution(s) into the chromatograph.
-
Identify the N-(alpha,alpha-Dimethylphenethyl)formamide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of the impurity in the test sample using the following formula:
% Impurity = (Aspl / Astd) × (Cstd / Cspl) × 100
Where:
-
Aspl = Peak area of the impurity in the Sample Solution
-
Astd = Average peak area of the impurity in the Working Standard Solution
-
Cstd = Concentration of the Working Standard Solution (µg/mL)
-
Cspl = Concentration of the API in the Sample Solution (µg/mL)
-
Handling, Storage, and Safety
Proper management of the reference standard is crucial to maintain its integrity and stability over time.
-
Storage: The reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., refrigerated or frozen as recommended).[17] Long-term stability should be monitored periodically through re-analysis.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as harmful if swallowed and causes skin and eye irritation.[9] Handle in a well-ventilated area or chemical fume hood.
-
Documentation: Meticulously log the use of the reference standard, including the date, amount weighed, and purpose, to maintain a complete audit trail.
Conclusion
The use of N-(alpha,alpha-Dimethylphenethyl)formamide as an analytical reference standard is a fundamental requirement for the quality control of Phentermine and related pharmaceutical products. Its proper qualification—encompassing identity confirmation, comprehensive purity testing, and accurate assay assignment—is a non-negotiable prerequisite for generating reliable and defensible analytical data. The protocols and workflows detailed in this guide provide a robust framework for scientists to implement these critical procedures, ultimately ensuring product quality and patient safety.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Mephentermine Purity Assessment.
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Ryan, T. W. (1998). Resolution of the Co-eluting Impurity 3,4-Dihydro-3,3-dimethylisoquinoline in Phentermine Base Using HPLC-UV Photodiode Array De.
- Guta, C. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.
- Pharmaffiliates. (n.d.). Phentermine Hydrochloride-impurities.
- Guta, C. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology.
- CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges.
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- LGC Standards. (n.d.). Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide.
- Cleanchem. (n.d.). Phentermine Impurity B | CAS No: 100-86-7. Retrieved from cleanchem.com. (Note: This source lists CAS 52117-13-2 as Phentermine Impurity A).
- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- CymitQuimica. (n.d.). a,a-Dimethylphenethylformamide.
- U.S. Food and Drug Administration. (2011, April 12). NDA 202088 Review.
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- Wikipedia. (n.d.). Dimethylformamide.
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- Geffroy, C., et al. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT T. LPSC.
- ChemicalBook. (n.d.). N,N-DIMETHYLFORMAMIDE-D7(4472-41-7) 1H NMR spectrum.
- Simson Pharma Limited. (n.d.). N-(1,1,dimethyl-2-phenylethyl)formamide Hydrochloride.
- Chemical Worlds. (n.d.). N,N-Dimethyl formamide GC | GC9819.
- Sigma-Aldrich. (n.d.). N,N-Dimethylformamide for HPLC, = 99.9 68-12-2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567787, N-Ethyl-N-(alpha-methylphenethyl)formamide.
- Liu, H., Mei, Q., & Qin, Q. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry.
- Loba Chemie. (n.d.). 68-12-2 CAS | N,N-DIMETHYLFORMAMIDE | HPLC, Spectroscopy Grade Solvents.
- ChemicalBook. (n.d.). N,N-Dimethylformamide(68-12-2) 1H NMR spectrum.
- ResearchGate. (n.d.). Synthesis of N-phenylformamide.
- SIELC Technologies. (2018, February 16). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). N-(Phenethyl)formamide 97% 23069-99-0.
- Google Patents. (n.d.). US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+).
- PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- YouTube. (2020, May 27). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?.
- Chemistry Stack Exchange. (2015, October 25). Why does DMF (dimethylformamide) have 3 peaks in its 1-H spectrum?.
- Publisso. (2025, December 12).
- PubMed. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Ottokemi. (n.d.). N,N-Dimethyl formamide, for HPLC, ≥99.9% 68-12-2 India.
- Google Patents. (n.d.). CN102033113B - Method for determining content of dimethylformamide.
- Kavanagh, P., et al. (2013). The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). Drug Test Anal., 5(4), 247-53.
- PubMed. (n.d.). Characterization of N-formyl-methionyl-leucyl-phenylalanine receptors on human neutrophils.
- Daoudy, B. D. A. D., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Adv Pharmacol Pharm Sci.
- ResearchGate. (2025, December 21). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients.
- MDPI. (2021, July 6).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmtech.com [pharmtech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(1,1-Dimethyl-2-phenylethyl)formamide | C11H15NO | CID 104077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]
- 12. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. casss.org [casss.org]
Application Note: Advanced GC-MS Detection of N-(α,α-Dimethylphenethyl)formamide
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantitation of N-(α,α-Dimethylphenethyl)formamide (also known as N-Formylphentermine ).
This compound is of critical importance in two distinct fields:
-
Pharmaceutical Manufacturing: It is a specific synthetic impurity (by-product) formed during the Ritter reaction synthesis of phentermine from dimethylbenzylcarbinol [1].
-
Forensic Toxicology: It serves as a route-specific marker for illicitly manufactured phentermine and can appear as a thermal degradation artifact in injection ports [2].
This guide prioritizes scientific integrity and self-validating workflows , ensuring that the user can distinguish this target analyte from the parent drug (phentermine) and other isobaric interferences.
Chemical Properties & Mass Spectral Theory[1]
To detect the analyte, one must understand its fragmentation physics. Unlike phentermine, which is a primary amine, the target is a formamide derivative.
Fragmentation Mechanism (Electron Ionization)
In Electron Ionization (EI) at 70 eV, the molecule undergoes predictable fragmentation dominated by
-
Molecular Ion (
): The radical cation appears at m/z 177 . According to the Nitrogen Rule, an odd number of nitrogens results in an odd molecular weight. -
-Cleavage (Base Peak Formation): The bond between the benzylic carbon and the quaternary
-carbon is the weakest link.-
Loss: The benzyl radical (
, 91 Da) is lost. -
Retention: The charge is retained on the nitrogen-containing fragment:
. -
Calculation:
.
-
-
Secondary Ions:
-
m/z 91: The tropylium ion (benzyl fragment) is common in all phenethylamines.
-
m/z 58: If the formyl group is lost (less common in this specific derivative compared to the parent amine), a peak at 58 may appear, but m/z 86 remains the diagnostic differentiator from phentermine (Base Peak 58).
-
Fragmentation Pathway Diagram
Figure 1: Electron Ionization fragmentation pathway showing the formation of the diagnostic m/z 86 ion.
Materials and Methods
Sample Preparation Protocol
This protocol uses a Liquid-Liquid Extraction (LLE) optimized for neutral/basic compounds. While phentermine is basic (
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
-
0.1 M NaOH (to basify phentermine).
-
Internal Standard: Diphenylamine or D5-Phentermine.
Step-by-Step Workflow:
-
Aliquot: Transfer 1.0 mL of liquid sample (or 100 mg solid dissolved in water) to a centrifuge tube.
-
pH Adjustment: Add 0.5 mL of 0.1 M NaOH.
-
Why? This suppresses the ionization of phentermine (converting it to free base) and ensures the neutral N-formyl impurity is also in the organic phase.
-
-
Extraction: Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Recovery: Transfer the bottom organic layer (DCM) to a clean vial.
-
Concentration (Optional): Evaporate to dryness under
at 40°C and reconstitute in 100 Ethyl Acetate.-
Note: Do not use alcohols (MeOH) for reconstitution if using splitless injection, as solvent expansion volume is critical.
-
GC-MS Instrument Parameters
System: Agilent 7890/5977 or equivalent single quadrupole MS.
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase ideal for amines/amides. "Sil" phases reduce bleed. |
| Inlet Mode | Split (10:1) | Prevents saturation if phentermine concentration is high. |
| Inlet Temp | 250°C | Sufficient to volatilize the amide (BP > 200°C) without thermal degradation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Transfer Line | 280°C | Prevents condensation of the higher boiling amide. |
| Source Temp | 230°C | Standard for EI source stability. |
Oven Program:
-
Initial: 70°C (Hold 1.0 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 200°C — Elution of Phentermine (~150°C).
-
Ramp 2: 10°C/min to 300°C (Hold 3.0 min) — Elution of N-Formyl impurity (~220°C).
Mass Spectrometer Settings (SIM Mode)
For quantitative analysis and high sensitivity, use Selected Ion Monitoring (SIM).[4]
| Compound | Retention Time (Approx) | Target Ion (Quant) | Qualifier 1 | Qualifier 2 |
| Phentermine | 6.5 min | 58 | 91 | 134 |
| N-Formylphentermine | 9.2 min | 86 | 91 | 177 |
Experimental Workflow Diagram
Figure 2: Operational workflow from sample preparation to data validation.
Results & Discussion
Chromatographic Separation
The N-formyl derivative possesses a higher molecular weight (177 vs 149) and an amide moiety, which increases its boiling point significantly compared to the free amine phentermine.
-
Observation: Phentermine elutes early (approx 6-7 min). The N-formyl impurity elutes significantly later (approx 9-10 min).
-
Resolution: The large retention time difference (
min) ensures no spectral crosstalk, even if the phentermine peak is overloaded.
Spectral Interpretation
The presence of m/z 86 is the definitive confirmation.
-
If you see a peak at the correct RT with ions 91 and 58 but NO 86 , it is likely phentermine tailing or carryover.
-
If you see 86, 91, and 177 , it is positive for N-(α,α-Dimethylphenethyl)formamide.
Validation Parameters (Typical)
-
Linearity:
ng/mL ( ).[5] -
LOD: ~5 ng/mL (SIM mode).
-
Precision (RSD): < 5% at 100 ng/mL.
Troubleshooting & Self-Validation
Issue: Thermal Degradation in Inlet Amides can sometimes dehydrate to nitriles or hydrolyze back to amines in dirty, hot inlets.
-
Test: Inject a standard of N-formylphentermine.
-
Fail: Appearance of a phentermine peak (m/z 58) in the standard run indicates inlet activity.
-
Fix: Replace the inlet liner (deactivated split liner with glass wool) and trim the column head (10 cm).
Issue: Peak Tailing
-
Cause: Active sites in the column interacting with the amide nitrogen.
-
Fix: Use "Sil" or "MS" grade columns (e.g., Rxi-5Sil MS). Ensure the transfer line is >280°C.
References
-
Ritter Reaction Impurities
- Title: Synthesis of Phentermine and its Derivatives (Review of Ritter Reaction p
- Source: ResearchG
-
Link:
-
Forensic Profiling & Mass Spectra
- Title: Spectral trends in GC-EI-MS data (Discussion of amide/amine fragmentation p
- Source: PMC / NIH.
-
Link:
-
Chemical Data & CAS
- Title: N-(alpha,alpha-Dimethylphenethyl)
- Source: PubChem / TRC.
-
Link:
-
Method Validation Guidelines
- Title: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Source: ICH Guidelines.
-
Link:
Sources
- 1. Buy Online CAS Number 52117-13-2 - TRC - a,a-Dimethylphenethylformamide | LGC Standards [lgcstandards.com]
- 2. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]
- 3. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements | MDPI [mdpi.com]
Application Note: High-Resolution HPLC Strategies for N-Formylphentermine Impurity Profiling
Topic: HPLC analysis techniques for N-formylphentermine separation and quantification. Content Type: Detailed Application Note & Protocol Guide.
Introduction & Scientific Context
The Analytical Challenge
N-formylphentermine (N-formyl-α,α-dimethylphenethylamine) is a critical process-related impurity associated with the Leuckart-Wallach synthesis of Phentermine. Unlike the parent drug, which is a basic primary amine, N-formylphentermine is a neutral amide. This drastic difference in chemical functionality presents both a challenge and an opportunity for chromatographic separation.[1]
Regulatory bodies (ICH, USP) require stringent monitoring of impurities. While Phentermine is well-characterized, the N-formyl variant often co-elutes with other hydrophobic impurities if the mobile phase pH is not optimized to exploit the pKa difference between the protonated amine (Phentermine) and the neutral amide (N-formyl impurity).
Chemical Logic of Separation
-
Phentermine (pKa ~10.1): In standard acidic HPLC conditions (pH 2.0–4.0), the amine is fully protonated (
). It is highly polar and elutes early on C18 columns. -
N-Formylphentermine (Neutral): The formyl group masks the nitrogen's basicity. It remains neutral and significantly more hydrophobic than the parent drug, resulting in greater retention on Reverse-Phase (RP) stationary phases.
Method Development Strategy
The following diagram illustrates the decision matrix for selecting the appropriate stationary phase and mobile phase conditions based on the analyte's ionization state.
Figure 1: Mechanistic strategy for separating ionizable Phentermine from neutral N-formylphentermine using pH control.
Experimental Protocols
Protocol A: Standard QC Method (UV-Detection)
Purpose: Routine batch release and quantification of N-formylphentermine at levels >0.05%. This method uses a non-volatile phosphate buffer for maximum peak shape symmetry.
Reagents & Materials
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (60:40 v/v).
Instrument Settings
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection | UV @ 215 nm (High Sensitivity) or 254 nm (Selectivity) |
| Run Time | 15 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 10.0 | 40 | 60 |
| 10.1 | 80 | 20 |
| 15.0 | 80 | 20 |
Technical Note: Phentermine will elute early (approx. 3-4 min) due to its polarity. The N-formyl impurity, being hydrophobic, will elute significantly later (approx. 8-9 min) during the gradient ramp.
Protocol B: LC-MS Compatible Method (Trace Analysis)
Purpose: Identification of unknown peaks or quantification of trace impurities (<0.05%) where sensitivity and mass confirmation are required. Replaces phosphate with volatile formate.
Reagents & Materials
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 2.1 x 100 mm, 2.6 µm (Core-shell).
-
Why Phenyl-Hexyl? Provides unique π-π selectivity for the aromatic rings, often improving resolution between structurally similar aromatic impurities.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Instrument Settings (UHPLC-MS)
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp | 40°C |
| MS Mode | ESI Positive (+). Scan range 100–400 m/z. |
Workflow Diagram: Sample Preparation to Data
Figure 2: Step-by-step sample preparation workflow for high-precision quantification.
Validation Parameters (ICH Q2)
To ensure the method is "self-validating" and robust, the following criteria must be met during system suitability testing.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Phentermine and N-formylphentermine | Ensures baseline separation for accurate integration. |
| Tailing Factor (T) | < 1.5 for Phentermine | Basic amines tend to tail on silica; <1.5 confirms effective end-capping and correct pH. |
| Precision (RSD) | < 2.0% (n=6 injections) | Demonstrates system stability. |
| LOD / LOQ | ~0.05 µg/mL (UV) / ~1 ng/mL (MS) | Required for trace impurity monitoring. |
Troubleshooting Guide
Issue: Phentermine peak is broad or tailing.
-
Cause: Silanol interactions.
-
Fix: Ensure pH is < 3.0 to suppress silanol ionization, or increase buffer concentration to 50 mM. Use a highly end-capped column ("Base Deactivated").
Issue: N-formylphentermine co-elutes with other impurities.
-
Cause: Insufficient hydrophobic selectivity.
-
Fix: Lower the gradient slope (e.g., increase B from 20% to 60% over 20 mins instead of 10). Lowering temperature to 25°C can also increase retention of the neutral species.
References
-
United States Pharmacopeia (USP). Phentermine Hydrochloride Monograph: Organic Impurities. USP-NF. (Standard reference for parent drug analysis conditions).
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.[2] Analytical Chemistry.[1][3][4][5][6][7] (Establishes N-formyl mechanism and separation logic for phenethylamine derivatives).
-
Sielc Technologies. HPLC Separation of Phentermine and Related Impurities. (Application data on mixed-mode and RP separation of phentermine).
-
National Center for Biotechnology Information. PubChem Compound Summary for Phentermine. (Chemical property verification).
Sources
- 1. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]
- 2. Flinders Academic Commons [fac.flinders.edu.au]
- 3. helixchrom.com [helixchrom.com]
- 4. aapco.org [aapco.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Separation of Phentermine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iipseries.org [iipseries.org]
Role of N-(alpha,alpha-Dimethylphenethyl)formamide in clandestine laboratory analysis.
This Application Note is structured as a high-level technical guide for forensic chemists and pharmaceutical researchers. It focuses on the detection, characterization, and forensic intelligence value of N-(alpha,alpha-Dimethylphenethyl)formamide (also known as N-formylphentermine), a critical impurity marker in the clandestine synthesis of Phentermine.
Executive Summary
N-(alpha,alpha-Dimethylphenethyl)formamide is a specific intermediate and impurity marker associated with the Ritter Reaction pathway utilizing hydrogen cyanide (or equivalent cyanide sources) for the synthesis of Phentermine (Schedule IV). Unlike the Leuckart-Wallach route commonly seen in amphetamine/methamphetamine production, the presence of this formamide derivative in seized evidence points to a distinct synthetic methodology starting from
This guide provides a comprehensive protocol for the identification of this compound, its differentiation from related amides (e.g., N-acetylphentermine), and the safety implications of its detection (potential cyanide residues).
Synthetic Origins & Forensic Intelligence[1]
To understand the presence of this impurity, one must analyze the clandestine chemistry. Phentermine (
The dominant clandestine route is the Ritter Reaction .
-
Precursor:
-Dimethylbenzyl carbinol (Tertiary alcohol). -
Reagent: Hydrogen Cyanide (generated in situ via NaCN + H₂SO₄) or Formamide/Formic Acid.
-
Mechanism: The acid generates a tertiary carbocation. The nitrile nitrogen (from HCN) attacks the carbocation to form a nitrilium ion, which upon aqueous workup yields the N-formyl intermediate.
-
Final Step: Acid hydrolysis converts the formamide to Phentermine. Incomplete hydrolysis leaves N-(alpha,alpha-Dimethylphenethyl)formamide in the final product.
Pathway Visualization
The following diagram illustrates the specific Ritter pathway and the point of impurity generation.
Figure 1: The Ritter Reaction pathway using Cyanide, showing the formation of the N-formyl intermediate.
Analytical Protocols
Safety Pre-Check (Critical)
Warning: If N-(alpha,alpha-Dimethylphenethyl)formamide is detected, the synthesis likely involved cyanide salts.
-
Risk: Residual cyanide may be present in the sample matrix.
-
Protocol: Test aqueous layers or bulk powder with a Prussian Blue spot test or Cyano-kit strip before acidification/heating to prevent HCN gas evolution.
Sample Preparation (Liquid-Liquid Extraction)
A basic extraction is suitable for isolating the amine (Phentermine) and the neutral/weakly basic amide (N-formyl derivative).
-
Dissolution: Dissolve 50 mg of seized powder in 5 mL of 0.1 M HCl.
-
Basification: Add 1.0 M NaOH dropwise until pH > 11.
-
Extraction: Add 2 mL of Ethyl Acetate or Dichloromethane (DCM). Vortex for 30 seconds.
-
Separation: Centrifuge and transfer the organic (top) layer to a GC vial.
-
Note: The amide is less polar than the amine and extracts efficiently into DCM.
-
GC-MS Methodology
The definitive identification relies on Electron Ionization (EI) fragmentation patterns.
Instrument Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven: 80°C (1 min) → 15°C/min → 280°C (5 min).
Mass Spectral Interpretation:
Differentiation between Phentermine, its N-formyl impurity, and the N-acetyl analog (from Acetonitrile Ritter route) is based on the
| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragments | Structural Logic |
| Phentermine | 149 (Weak) | 58 | 91, 134 | |
| N-Formylphentermine | 177 (Weak) | 86 | 91, 58, 118 | |
| N-Acetylphentermine | 191 (Weak) | 100 | 91, 58, 132 |
Diagnostic Logic:
-
Look for the Tropylium ion (
91) : Indicates the benzyl moiety (common to all). -
Check the Base Peak :
- 58 = Free Amine (Phentermine).
- 86 = N-Formyl (Cyanide/Formamide route).
- 100 = N-Acetyl (Acetonitrile route).
-
Confirmation: The shift from 58 to 86 (+28 Da) corresponds exactly to the replacement of H with a Formyl (-CHO) group on the nitrogen.
FTIR Spectroscopy
While MS is preferred, FTIR can screen for the amide carbonyl.
-
Amide I Band: Strong absorbance at 1660–1690 cm⁻¹ (C=O stretch).
-
Amide II Band: Weak/Medium band at 1530–1550 cm⁻¹ (N-H bend).
-
Absence: Phentermine (primary amine) lacks the carbonyl band and shows N-H stretches at 3300-3400 cm⁻¹.
Confirmation Protocol: Hydrolysis
To confirm that the "unknown" formamide is indeed a precursor to Phentermine, a micro-hydrolysis can be performed.
-
Aliquoting: Take 1 mL of the organic extract (from Step 3.2). Evaporate to dryness under nitrogen.
-
Reagent Addition: Add 0.5 mL of 6M HCl.
-
Reaction: Heat at 90°C for 60 minutes.
-
Workup: Cool, basify with NaOH (pH > 11), and extract with Ethyl Acetate.
-
Analysis: Re-inject into GC-MS.
-
Result: The peak at
(N-formyl) should disappear, and the peak at (Phentermine) should increase significantly. -
Causality: This confirms the N-formyl compound converts directly to Phentermine, validating the structural assignment.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2021).
-
[Link]
-
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. (Search for: Phentermine, N-formyl-).
-
[Link]
-
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Phentermine Mass Spectrum.
-
[Link]
-
-
Allen, A. C., & Cantrell, T. S. (1989). Synthetic of Amphetamine and Methamphetamine: Impurity Profiling. Forensic Science International.[1] (Provides foundational logic for Ritter/Leuckart impurity profiling).
-
[Link]
-
Sources
Application Note: Comprehensive Structural Elucidation of N-(alpha,alpha-Dimethylphenethyl)formamide using 1D and 2D NMR Spectroscopy
Abstract: This document provides a detailed guide for the structural elucidation of N-(alpha,alpha-Dimethylphenethyl)formamide. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in synthetic and medicinal chemistry for the unambiguous confirmation of molecular structures. This application note outlines the causality behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition, and offers a comprehensive walkthrough of the spectral interpretation process using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Foundational Principles: The Unique Challenge of an Amide
The structural analysis of N-(alpha,alpha-Dimethylphenethyl)formamide presents a unique spectroscopic challenge primarily due to the electronic nature of the formamide group. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance hybrid structure.[1][2][3] This gives the carbon-nitrogen (C-N) bond significant double-bond character, leading to a substantial energy barrier for rotation.[1][3]
This restricted rotation can result in the presence of cis and trans isomers (rotamers) at room temperature, which may lead to the observation of two distinct sets of signals for the formyl proton and the groups attached to the nitrogen. For the purpose of this guide, we will primarily focus on the analysis of the major, thermodynamically favored rotamer, while acknowledging the potential for minor isomer signals.
A Priori Spectral Prediction
Before any data is acquired, a logical prediction of the NMR spectrum based on the molecule's structure is essential. The molecule can be dissected into four primary spin systems:
-
A. Phenyl Group: A monosubstituted benzene ring, expected to produce signals in the aromatic region of the ¹H NMR spectrum (~7.0-7.5 ppm) and the ¹³C NMR spectrum (~125-140 ppm).
-
B. Benzyl Methylene (-CH₂-): A methylene group adjacent to both the phenyl ring and a quaternary carbon. Its protons are expected to appear as a singlet.
-
C. Gem-Dimethyl Quaternary Group (-C(CH₃)₂): A quaternary carbon attached to two magnetically equivalent methyl groups. The six methyl protons should appear as a single, sharp singlet in the ¹H NMR spectrum.
-
D. Formamide Group (-NH-CHO): Comprising an amide proton (NH) and a formyl proton (CHO). These protons have characteristic chemical shifts and the formyl proton can show coupling to the NH proton.
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is profoundly dependent on meticulous sample preparation.[4] The following protocols are designed to yield high-resolution spectra suitable for comprehensive structural analysis.
Protocol 1: NMR Sample Preparation
-
Analyte Quantity: For a standard 5 mm NMR tube, weigh approximately 5-15 mg of N-(alpha,alpha-Dimethylphenethyl)formamide for ¹H NMR analysis.[5][6] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][7]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative and is particularly useful for observing exchangeable protons like the N-H proton, which often appears as a sharper signal.[8]
-
Dissolution & Transfer:
-
Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. This step is critical as suspended particles will broaden NMR signals.[4]
-
Internal Standard: Modern spectrometers typically reference the residual solvent peak. However, for precise measurements, tetramethylsilane (TMS) can be added as an internal reference standard (0 ppm for both ¹H and ¹³C).[4]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition Workflow
The following is a generalized workflow for acquiring a full suite of NMR data on a modern spectrometer (e.g., 400 MHz or higher).
Caption: Workflow for NMR-based structural elucidation.
-
Lock & Shim: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the magnetic field homogeneity to achieve sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard proton spectrum. This is a quick experiment and provides the foundational information on proton environments, integration, and coupling.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This experiment takes longer due to the low natural abundance of the ¹³C isotope (1.1%). Proton decoupling simplifies the spectrum to singlets for each unique carbon atom.
-
2D COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It reveals which protons are neighbors in the molecular structure.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to (a one-bond correlation).[9][10] It is invaluable for definitively assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds.[9][10] It is the key to connecting the different molecular fragments, especially across quaternary carbons.
Data Interpretation and Structural Verification
This section details the systematic analysis of the NMR data to confirm the structure of N-(alpha,alpha-Dimethylphenethyl)formamide.
Predicted NMR Data Tables
The following tables summarize the expected chemical shifts and correlations.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| a | -C(CH ₃)₂ | ~ 1.4 | s | 6H |
| b | -CH ₂-Ph | ~ 3.1 | s | 2H |
| c | Ar-H | ~ 7.2-7.4 | m | 5H |
| d | NH | ~ 5.5-6.5 | br s | 1H |
| e | CH O | ~ 8.1 | s | 1H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) |
|---|---|---|
| 1 | -C(C H₃)₂ | ~ 25 |
| 2 | -C (CH₃)₂ | ~ 58 |
| 3 | -C H₂-Ph | ~ 48 |
| 4 | C -ipso | ~ 138 |
| 5 | C -ortho/meta | ~ 128-131 |
| 6 | C -para | ~ 126 |
| 7 | C HO | ~ 162 |
Step-by-Step Spectral Analysis
-
¹H NMR Spectrum Analysis:
-
Aliphatic Region: Identify two singlets. The upfield singlet integrating to 6H corresponds to the two equivalent methyl groups (a ). The downfield singlet integrating to 2H is assigned to the benzyl methylene protons (b ). The absence of splitting for these signals confirms they are adjacent to a quaternary carbon.
-
Aromatic Region: A complex multiplet integrating to 5H between 7.2 and 7.4 ppm is characteristic of the monosubstituted phenyl ring (c ).
-
Formamide Region: A broad singlet observed between 5.5 and 6.5 ppm is the amide proton (d ). Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. A sharp singlet downfield around 8.1 ppm is the formyl proton (e ). In some cases, a small through-bond coupling may be observed between d and e .
-
-
¹³C NMR Spectrum Analysis:
-
The ¹³C spectrum will show the expected number of signals. The formamide carbonyl (7 ) will be the most downfield signal, typically >160 ppm.[11][12][13] The aromatic carbons (4, 5, 6 ) will appear in the 125-140 ppm range. The aliphatic carbons corresponding to the quaternary carbon (2 ), methylene carbon (3 ), and methyl carbons (1 ) will be found upfield (< 60 ppm).
-
-
2D NMR for Unambiguous Connectivity
-
HSQC: This spectrum provides direct C-H correlations. It will confirm that the proton signal at ~1.4 ppm (a ) is attached to the carbon at ~25 ppm (1 ), the proton signal at ~3.1 ppm (b ) is attached to the carbon at ~48 ppm (3 ), and so on. This definitively links the proton and carbon assignments.
-
HMBC: Connecting the Fragments: The HMBC spectrum provides the final, unequivocal proof of the structure by revealing long-range (²J and ³J) H-C correlations.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Table 3: Critical HMBC Correlations for Structural Confirmation
| Proton Signal (Label) | Correlates to Carbon Signal (Label) | J-Coupling | Structural Significance |
|---|---|---|---|
| Methyl H (a ) | Quaternary C (2 ) | ²J | Confirms methyl groups are attached to the quaternary carbon. |
| Methyl H (a ) | Methylene C (3 ) | ³J | Connects the gem-dimethyl group to the methylene carbon. |
| Methylene H (b ) | Quaternary C (2 ) | ²J | Confirms methylene is attached to the quaternary carbon. |
| Methylene H (b ) | Aromatic C-ipso (4 ) | ²J | Connects the methylene group to the phenyl ring. |
| Amide H (d ) | Quaternary C (2 ) | ²J | Confirms the nitrogen is bonded to the quaternary carbon. |
| Amide H (d ) | Formyl C (7 ) | ²J | Confirms the N-H is part of the formamide group. |
| Formyl H (e ) | Quaternary C (2 ) | ³J | Provides a key correlation across the amide bond, linking the formyl group to the phenethyl moiety. |
The observation of these specific cross-peaks in the HMBC spectrum allows for the complete and unambiguous assembly of the molecular structure of N-(alpha,alpha-Dimethylphenethyl)formamide, providing a self-validating system where every piece of data corroborates the proposed structure.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
1H NMR Spectrum of Amide Compounds. (2025). University Chemistry. [Link]
-
Raudsepp, H., & Pandian, R. P. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Imperial College London. (n.d.). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). N-(1,1-Dimethyl-2-phenylethyl)formamide. National Center for Biotechnology Information. [Link]
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Derivatization techniques for analyzing phentermine and its analogues by GC-MS.
Application Note: Advanced Derivatization Protocols for the GC-MS Analysis of Phentermine and Analogues
Abstract
The analysis of phentermine (
Introduction & Chemical Basis
Phentermine is a primary amine lacking the
Why Derivatize?
-
Volatility Reduction: Increases molecular weight to prevent loss during solvent evaporation.
-
Peak Shape Improvement: Masks the polar amine hydrogen, reducing column interaction and tailing.
-
Mass Spectral Specificity: Introduces high-mass fragments (e.g., perfluoroalkyl groups) that shift ions to a higher m/z range, reducing background noise from biological matrices.
Mechanism of Action
We will explore two distinct chemical pathways. The choice between them depends on the sample matrix and throughput requirements.
Pathway A: Acylation (Anhydrous)
Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2][3][4]
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride.
Pros: "Gold Standard" for sensitivity; stable derivatives; distinct fragmentation (McLafferty rearrangement suppressed,
Pathway B: Carbamate Formation (Aqueous/Biphasic)
Reagent: Ethyl Chloroformate (ECF).[5][6][7] Mechanism: Reaction occurs at the interface of an aqueous buffer and organic solvent. Pros: Instant reaction (seconds); works in water (urine); no heating required. Cons: Slightly lower sensitivity than PFPA for some analogues; derivatives can be less stable over long autosampler queues.
Figure 1: Dual-pathway decision tree for Phentermine derivatization based on laboratory throughput and sensitivity needs.
Protocol A: High-Sensitivity Perfluoroacylation (PFPA)
Best for: Hair analysis, low-concentration blood samples, and confirmation of difficult analogues.
Reagents:
-
Ethyl Acetate (Anhydrous, HPLC Grade)
-
Internal Standard: Phentermine-d5 (1 µg/mL in MeOH)
Step-by-Step Workflow:
-
Extraction & Drying:
-
Perform Liquid-Liquid Extraction (LLE) on the biological matrix (pH > 10).
-
Evaporate the organic extract (e.g., butyl chloride or hexane) to dryness under a stream of nitrogen at 40°C.
-
Critical Note: Do not over-dry. Phentermine is volatile. Remove from heat immediately upon solvent disappearance.
-
-
Reconstitution & Reaction:
-
Add 50 µL Ethyl Acetate and 50 µL PFPA to the residue.
-
Cap the vial tightly (Teflon-lined cap).
-
Vortex for 10 seconds.
-
-
Incubation:
-
Incubate at 65°C for 20 minutes .
-
Why? Steric hindrance around the
-carbon in phentermine requires thermal energy to drive the reaction to completion compared to simple amphetamine.
-
-
Finishing:
-
Evaporate the mixture to dryness again under nitrogen at 40°C to remove excess acid byproducts.
-
Reconstitute in 50-100 µL Ethyl Acetate .
-
Transfer to autosampler vial with insert.
-
GC-MS Parameters (PFPA):
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Splitless (1 min).
-
Temp Program: 70°C (1 min)
20°C/min 280°C (Hold 3 min). -
Ions (SIM Mode):
Protocol B: High-Throughput Ethyl Chloroformate (ECF)
Best for: Urine drug testing, high-volume clinical labs.
Reagents:
Step-by-Step Workflow:
-
Sample Prep:
-
To 1 mL Urine, add Internal Standard.
-
Add 200 µL Saturated
(Adjusts pH to ~9-10).
-
-
Biphasic Reaction:
-
Separation:
-
Centrifuge at 3000 rpm for 5 minutes.
-
The derivative is in the upper organic layer (if Toluene) or lower organic layer (if Chloroform).
-
-
Injection:
-
Inject 1-2 µL of the organic layer directly. No evaporation needed.
-
GC-MS Parameters (ECF):
-
Inlet: 260°C, Split 10:1 (to prevent column overload from matrix).
-
Temp Program: 100°C (1 min)
25°C/min 300°C. -
Ions:
-
Look for the molecular ion (
) which is often more visible in ECF derivatives than PFPA, though -cleavage ions still dominate.
-
Data Summary & Comparison
| Feature | PFPA (Acylation) | ECF (Chloroformate) |
| Reaction Phase | Anhydrous (Organic) | Aqueous/Biphasic |
| Time Required | 30-45 mins (Heat + Evap) | < 5 mins (Vortex + Spin) |
| Sensitivity | High (LOD ~1-5 ng/mL) | Moderate (LOD ~10-20 ng/mL) |
| Stability | Excellent (>24 hours) | Good (Analyze same day) |
| Main Fragment | Varies (often M-H or ester) | |
| Moisture Tolerance | Poor (Must be dry) | High (Works in water) |
Troubleshooting & Quality Control
Common Failure Modes:
-
Missing Peaks (PFPA): Sample was not dry before adding reagent. Water hydrolyzes the anhydride, creating acid that destroys the amine or prevents reaction.
-
Tailing Peaks: Incomplete derivatization. Check heating block temperature and reagent shelf-life (anhydrides absorb atmospheric moisture over time).
-
Interference: High concentrations of methamphetamine can co-elute if the ramp rate is too fast. Use a slower ramp (10°C/min) around the 8-12 minute mark.
Self-Validating QC Criteria:
-
Linearity:
over 10–1000 ng/mL. -
Ion Ratios: Qualifier/Target ion ratio must be within ±20% of the calibrator.
-
Recovery: Internal standard area counts should remain >50% of the average of the calibration set.
References
-
Kim, J. Y., et al. (2020). Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. KoreaScience. Link
-
Kalasinsky, K. S., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Link
-
Hamilton, T. J., et al. (2014). Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses. Journal of Analytical Toxicology. Link
-
UNODC. (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
Application Note: N-(α,α-Dimethylphenethyl)formamide as a Strategic Intermediate in Phentermine Synthesis
Executive Summary
N-(α,α-Dimethylphenethyl)formamide (CAS: 52117-13-2) serves as a critical intermediate in the synthesis of phentermine (2-methyl-1-phenylpropan-2-amine), a widely prescribed anorectic agent. Its structural significance lies in the steric protection of the nitrogen atom by the formyl group during the construction of the gem-dimethyl phenethyl skeleton.
This application note details the synthesis of this intermediate via the Ritter Reaction , followed by its controlled hydrolysis to the active pharmaceutical ingredient (API). We provide optimized protocols for the generation of the tertiary carbocation, nucleophilic trapping with cyanide equivalents, and the subsequent deformylation.
Key Applications:
-
API Synthesis: Primary precursor for Phentermine (Schedule IV).
-
Isoquinoline Synthesis: Precursor for Bischler-Napieralski cyclization (with modification).
-
Protecting Group Strategy: Stable N-formyl protection for tertiary carbinamines.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |
| Common Name | N-Formylphentermine |
| CAS Number | 52117-13-2 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Physical State | Off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in water |
Synthetic Pathway & Mechanism[4][5][6]
The synthesis relies on the Ritter Reaction , exploiting the stability of the tertiary benzylic-like carbocation generated from
Mechanistic Flowchart
Figure 1: Mechanistic pathway from alcohol precursor to Phentermine via the Ritter reaction.[1]
Experimental Protocols
Protocol A: Synthesis of N-(α,α-Dimethylphenethyl)formamide (Ritter Reaction)
Safety Warning: This reaction generates Hydrogen Cyanide (HCN) in situ from Sodium Cyanide and Sulfuric Acid. This procedure must be performed in a high-efficiency fume hood with a dedicated HCN detector and scrubbing system.
Reagents:
- -Dimethylphenethyl alcohol (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (2.5 eq)
-
Glacial Acetic Acid (Solvent)
-
Diethyl Ether (Extraction)
Step-by-Step Methodology:
-
Preparation of Acidic Medium:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Glacial Acetic Acid (5 mL per gram of alcohol).
-
Cool the system to 10–15°C using an ice-water bath.
-
Slowly add Concentrated H₂SO₄ (2.5 eq) dropwise. Exothermic: Maintain temp < 20°C.
-
-
Addition of Cyanide Source:
-
CRITICAL: Ensure the system is closed and vented to a bleach (NaOCl) scrubber.
-
Add NaCN (1.5 eq) in small portions to the acid mixture. Stir for 30 minutes to generate HCN in situ.
-
-
Substrate Addition:
-
Dissolve
-dimethylphenethyl alcohol (1.0 eq) in a minimal amount of glacial acetic acid. -
Add this solution dropwise to the reaction mixture over 45 minutes.
-
Observation: The mixture may turn yellow/orange.
-
Allow the temperature to rise to room temperature (20–25°C) and stir for 6–12 hours.
-
-
Quenching & Isolation:
-
Pour the reaction mixture carefully onto crushed ice (5x reaction volume).
-
Neutralize carefully with 20% NaOH solution until pH ~6–7. Caution: Do not make highly basic yet, or you risk hydrolyzing the formamide prematurely.
-
Extract with Diethyl Ether (3 x 50 mL).
-
Wash organic layer with water, brine, and dry over MgSO₄.
-
Concentrate in vacuo to yield the crude N-formyl intermediate.
-
Validation Point:
-
TLC: Silica gel, 30% EtOAc/Hexane. Product R_f ~ 0.4 (distinct from starting alcohol R_f ~ 0.6).
Protocol B: Hydrolysis to Phentermine (Deformylation)
The formyl group is robust due to the steric bulk of the adjacent gem-dimethyl group. Harsh acidic conditions are required for efficient cleavage.
Reagents:
-
N-(α,α-Dimethylphenethyl)formamide (Crude from Protocol A)
-
Hydrochloric Acid (HCl), 6N (10 eq)
-
Ethanol (Co-solvent)
Methodology:
-
Reflux Setup:
-
Dissolve the formamide intermediate in Ethanol (1 part).
-
Add 6N HCl (5 parts).
-
Heat the mixture to reflux (approx. 85–90°C) for 8–12 hours.
-
-
Monitoring:
-
Monitor via TLC or HPLC. The disappearance of the formamide peak and appearance of the amine (often requires ninhydrin stain or UV detection) indicates completion.
-
-
Workup (Free Base Isolation):
-
Cool the reaction mixture to 0°C.
-
Basify with 50% NaOH solution to pH > 12. The amine will separate as an oil.
-
Extract with Dichloromethane (DCM) or Ether.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Optional: Convert to Hydrochloride salt by bubbling HCl gas through an ethereal solution for solid storage.
-
Analytical Characterization
To validate the intermediate before hydrolysis, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 - 8.30 (s/d, 1H) | Formyl Proton (-CHO). Often appears as split signals due to rotamers. |
| δ 7.15 - 7.35 (m, 5H) | Aromatic protons (Phenyl ring). | |
| δ 2.70 - 2.90 (s, 2H) | Benzylic -CH₂- group. | |
| δ 1.30 - 1.40 (s, 6H) | Gem-dimethyl (-C(CH₃)₂-). Characteristic singlet. | |
| FT-IR (Neat) | 1660 - 1670 cm⁻¹ | Amide I band (C=O stretch). Strong absorption. |
| 3280 - 3350 cm⁻¹ | N-H stretch (Secondary amide). | |
| Mass Spec (ESI+) | m/z 178.1 [M+H]⁺ | Parent ion. |
Safety & Regulatory Compliance
Regulatory Status[8]
-
Controlled Substance Precursor: This molecule is a direct precursor to Phentermine , a Schedule IV controlled substance in the United States and similarly regulated globally.
-
Compliance: Synthesis requires registration with relevant authorities (e.g., DEA Form 225/226 in the US). Ensure strict inventory logging of the alcohol precursor and the final amine.
Hazard Mitigation (Ritter Reaction)
-
HCN Hazard: The combination of NaCN and Acid generates lethal Hydrogen Cyanide gas.
-
Engineering Control: Use a closed reactor vented to a scrubber containing 10% NaOH + Sodium Hypochlorite (Bleach).
-
PPE: Full-face respirator with appropriate cartridges (if outside hood), butyl rubber gloves, and chemical suit.
-
Antidote: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.
-
References
-
Ritter, J. J., & Kalish, J. (1948).[2] A New Reaction of Nitriles. II. Synthesis of t-Carbinamines. Journal of the American Chemical Society, 70(12), 4048–4050. Link
-
Organic Syntheses. (1955).
-Dimethyl- -phenethylamine. Organic Syntheses, Coll.[3] Vol. 3, p. 323. (Describes the general Ritter context for this scaffold). Link -
Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325. (Comprehensive review of mechanism and scope). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide.[4] Link
-
U.S. Patent 2,560,591. (1951). Manufacture of amines. (Foundational patent describing the hydrolysis of N-acyl derivatives to phentermine). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(α,α-Dimethylphenethyl)formamide Synthesis
Ticket System Status: ONLINE Current Topic: Yield Optimization & Impurity Profiling Target Molecule: N-(2-methyl-1-phenylpropan-2-yl)formamide (N-Formylphentermine) User Level: Research & Development (R&D)
Introduction: The Steric Challenge
Welcome to the Technical Support Center. You are likely encountering low yields due to the specific structural constraints of the
The core chemical challenge is Steric Hindrance . The nitrogen atom is attached to a tertiary carbon (neopentyl-like position). This creates a significant energy barrier for nucleophilic attack on formylating agents and stabilizes the competing carbocation intermediate, promoting elimination side-reactions (styrene formation) over substitution.
This guide addresses the two primary synthesis routes:
-
Direct Formylation (Amine Precursor) – Recommended for lab-scale safety.
-
Ritter Reaction (Alcohol Precursor) – High-efficiency industrial route, requiring strict safety controls.
Module 1: Direct Formylation of Phentermine
Context: You are reacting Phentermine (free base) with a formyl source, but conversion stalls or yields are <60%.
Troubleshooting Guide (Q&A)
Q: I am refluxing the amine in 85% Formic Acid, but the reaction is incomplete. Why? A: The steric bulk of the tert-alkyl group hinders the approach of the amine to the carbonyl carbon of formic acid. Furthermore, water present in 85% formic acid (and water generated by the reaction) hydrolyzes the product back to the amine at equilibrium.
-
The Fix: You must drive the equilibrium by removing water.
-
Protocol A (Dean-Stark): Use Toluene as a solvent and install a Dean-Stark trap.[1] Reflux until the theoretical amount of water is collected.
-
Protocol B (Mixed Anhydride): Switch to Acetic Formic Anhydride . This reagent is more reactive than formic acid and generates an irreversible leaving group (acetic acid).
-
Q: My product is an oil that won't crystallize. How do I purify it? A: N-Formylphentermine often presents as a viscous oil due to rotational isomers (rotamers) of the amide bond preventing efficient lattice packing.
-
The Fix: Do not rely on crystallization immediately.[1][2]
-
Dissolve the crude oil in Ethyl Acetate.
-
Wash with 1M HCl (removes unreacted amine starting material—critical step).
-
Wash with Saturated NaHCO₃ (removes acidic byproducts).
-
Dry over MgSO₄ and concentrate.
-
Recrystallization: If a solid is required, use a Hexane/Ethyl Acetate (9:1) mixture at -20°C.
-
Optimized Protocol: Mixed Anhydride Method
Yield Expectation: 85-92%
-
Preparation: In a dry flask, mix 2.0 eq of Formic Acid and 1.1 eq of Acetic Anhydride. Stir at 50°C for 2 hours to generate Acetic Formic Anhydride in situ.
-
Addition: Cool to 0°C. Add 1.0 eq of Phentermine (dissolved in dry DCM) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Add ice water to hydrolyze excess anhydride. Extract with DCM.
Module 2: The Ritter Reaction (Alcohol Precursor)
Context: You are reacting 1-phenyl-2-methylpropan-2-ol with a cyanide source in acid.
Mechanism & Failure Points
The Ritter reaction is efficient but prone to Elimination . The tertiary carbocation intermediate can either:
-
React with the Nitrile (Desired Path
Amide).[3][4][5][6] -
Lose a proton (Elimination Path
Alkene/Styrene derivative).
Visualizing the Pathway
Caption: Figure 1. The bifurcation of the Ritter reaction. Path B (Elimination) dominates if temperature is too high or nitrile concentration is too low.
Troubleshooting Guide (Q&A)
Q: I see a large non-polar spot on my TLC. What is it? A: That is 2-methyl-1-phenylprop-1-ene . It formed because the carbocation lost a proton before the nitrile could attack it.
-
The Fix:
-
Lower the Temperature: Perform the acid addition at 0°C–5°C.
-
Increase Nitrile Equivalents: Use NaCN (2.5 - 3.0 eq) . By increasing the concentration of the nucleophile, you statistically favor Path A (Substitution) over Path B (Elimination).
-
Q: Can I use Acetonitrile? A: No. Acetonitrile yields the N-Acetyl derivative (acetamide). To get the Formamide, you must use Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) .
-
Critical Safety: NaCN + H₂SO₄ generates HCN gas . This must be performed in a high-efficiency fume hood with a caustic scrubber (NaOH trap) attached to the vent.
Module 3: Comparative Data & Yield Optimization
The following table summarizes experimental outcomes based on reagent choices.
| Method | Reagents | Typical Yield | Major Impurity | Complexity |
| Direct Reflux | Formic Acid (85%) | 45-55% | Unreacted Amine | Low |
| Azeotropic | Formic Acid / Toluene / Dean-Stark | 75-80% | Thermal Degradants | Medium |
| Mixed Anhydride | Acetic Formic Anhydride | 88-94% | Acetamide derivative (trace) | Medium |
| Ritter (Standard) | Alcohol / NaCN / H₂SO₄ | 60-70% | Alkene (Elimination) | High (Safety) |
| Ritter (Optimized) | Alcohol / NaCN / H₂SO₄ / Acetic Acid | 80-85% | None | High (Safety) |
Why add Acetic Acid to the Ritter Reaction? Using Glacial Acetic Acid as a co-solvent helps solubilize the alcohol and moderates the acidity, stabilizing the carbocation and reducing the rate of elimination [1].
References
-
Ritter, J. J., & Minieri, P. P. (1948).[3] A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles.[3] Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
Reddy, K. L. (2003).[4] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction.[4][7] Tetrahedron Letters, 44(7), 1453-1455. Link
-
Organic Syntheses, Coll.[8] Vol. 5, p.336 (1973); Vol. 42, p.28 (1962). (General procedure for tert-carbinamines via Ritter). Link
Sources
- 1. scispace.com [scispace.com]
- 2. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 3. name-reaction.com [name-reaction.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Purification methods for crude N-(alpha,alpha-Dimethylphenethyl)formamide.
Technical Guide: Purification of N-(α,α-Dimethylphenethyl)formamide
Introduction & Chemical Context
N-(α,α-Dimethylphenethyl)formamide (CAS: 10250-27-8), also known as N-Formylphentermine , is a critical intermediate in the synthesis of the anorectic drug Phentermine.[1][2][3] It is typically synthesized via the Ritter reaction utilizing dimethylbenzylcarbinol (or the corresponding styrene), sodium cyanide, and sulfuric acid.[3]
High-purity isolation of this intermediate is pivotal for two reasons:
-
Downstream Efficiency: Impurities (polymeric tars, unreacted carbinols) poison the catalyst or impede the subsequent hydrolysis step to the free amine.[2][3]
-
Regulatory Compliance: Carryover of cyanide-derived byproducts or heavy metal residues (if catalysts are used) must be minimized early in the sequence.[2][3]
Physical Profile:
-
Appearance: Off-white solid or viscous pale-yellow oil (tends to supercool).[1][2][3]
-
Solubility: Soluble in dichloromethane (DCM), ethyl acetate, ethanol, toluene.[1][3] Insoluble in water.[2][3]
Phase 1: Crude Isolation & Workup (The "Crude" Stage)[2]
Objective: Remove bulk mineral acids, unreacted cyanide sources, and water-soluble byproducts.[1][2][3]
Q: My crude reaction mixture is a dark, viscous emulsion. How do I break this safely? A: The "Ritter Tar" is a common phenomenon caused by the polymerization of the alkene intermediate under highly acidic conditions.[2][3]
-
Quench: Pour the reaction mixture slowly into a 3x volume of crushed ice/water . Do not add water to the acid mixture, as the exotherm can cause uncontrolled sputtering.[3]
-
Extraction: Use Dichloromethane (DCM) or Toluene .[3] DCM is preferred for its density (bottom layer) and high solubility for the formamide.[2][3] Avoid Ether (flammability/peroxides) if industrial scaling is planned.[2][3]
-
Phase Break: If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove fine polymeric particulates.[3]
Q: How do I ensure all unreacted cyanide is removed? A: Cyanide removal is critical for safety.[2][3]
-
Protocol: Wash the organic layer with 10% NaOH (pH > 10).[2][3] This keeps any residual HCN in the aqueous phase as cyanide ion (CN⁻), which can then be treated with bleach (sodium hypochlorite) in the waste stream.[2]
-
Warning: Never wash with acid first if cyanide is present, as this liberates HCN gas.[3]
Q: Should I wash with acid? A: Yes, after the base wash.[3] A wash with 1N HCl removes any unreacted amine (Phentermine) formed by premature hydrolysis.[2][3] The formamide (neutral) will remain in the organic layer.[2][3]
Phase 2: Crystallization (The Gold Standard)[2]
Objective: Isolate >98% pure solid from the crude oil.
Recommended Solvent Systems
| System | Ratio (v/v) | Pros | Cons |
| Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Excellent impurity rejection; easy drying.[1][2][3] | Requires precise temperature control to avoid oiling out.[2][3] |
| Ethanol / Water | 2:1 to 1:1 | Good yield; environmentally benign.[2][3] | Drying takes longer; risk of hydrolysis if heated too long.[2][3] |
| Toluene (Single Solvent) | N/A | Good for removing non-polar tars.[2][3] | Lower recovery yields; high boiling point makes drying harder.[2][3] |
Step-by-Step Protocol (EtOAc/Heptane Method)
-
Dissolution: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (60°C) .
-
Clarification: If the solution is dark/hazy, treat with activated carbon (5% w/w) for 15 minutes, then filter hot through Celite.
-
Nucleation: Remove from heat. Add n-Heptane dropwise until a faint, persistent cloudiness appears.[1][2][3]
-
Seeding: Add a seed crystal of pure N-formylphentermine. (If unavailable, scratch the glass wall with a glass rod).[3]
-
Crystallization: Allow to cool to room temperature slowly (over 2 hours). Then cool to 0-4°C for another 2 hours.
-
Harvest: Filter the white needles and wash with cold Heptane.
Troubleshooting: "Oiling Out"
Q: Instead of crystals, I got a separate oily layer at the bottom. What happened? A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.[2][3] This happens if:
-
The temperature dropped too fast.
-
Too much anti-solvent (Heptane) was added too quickly.[2][3]
-
The compound is too impure (impurities depress the melting point).[2][3]
Corrective Action:
-
Reheat: Heat the mixture until the oil redissolves (add a small amount of EtOAc if needed).
-
Seed at High Temp: Add seed crystals while the solution is still warm (just below the saturation point).
-
Vigorous Stirring: Stir rapidly during cooling to prevent oil droplets from coalescing; this encourages them to solidify into crystals.[2][3]
Phase 3: Vacuum Distillation (Alternative Method)
Objective: Purification when crystallization fails or for liquid-state handling.[1][2][3]
If the crude is too impure to crystallize, vacuum distillation is the most effective cleanup method.[3]
-
Boiling Point: High.[2][3][4][5] Expect >150°C at atmospheric pressure (decomposition risk).[3]
-
Vacuum Requirement: High vacuum (< 2 mmHg) is mandatory .[2][3]
-
Target Vapor Temp: ~130-140°C at 1 mmHg (Estimate). Note: Literature often cites the amine BP (80°C @ 10mmHg); the formamide is significantly higher.[2]
Safety Warning: Ensure the system is free of peroxides and air leaks.[2][3] N-formyl compounds can decompose to isocyanides or CO at high temperatures.[1][2][3]
Visual Workflows
Figure 1: Purification Decision Logic
Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.
References
-
Ritter, J. J., & Kalish, J. (1948).[3] "A New Reaction of Nitriles. II. Synthesis of t-Carbinamines." Journal of the American Chemical Society, 70(12), 4048–4050.[3] Link[2]
-
Organic Syntheses. (1973).[3] "α,α-Dimethyl-β-phenethylamine."[1][2][3] Org.[2][3][5][6] Synth., Coll. Vol. 5, p. 73. (Describes the Ritter reaction and isolation of the formyl intermediate). Link[2]
-
Gajda, T., et al. (1979).[3] "Synthesis of N-substituted formamides." Synthesis, 7, 549.[1][3] (General methods for formamide purification).
-
PubChem. (n.d.).[2][3] "N-(alpha,alpha-Dimethylphenethyl)formamide Compound Summary." National Library of Medicine.[3] Link
Sources
- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 2. N-methyl-N-(1-phenylpropan-2-yl)formamide;hydrochloride | C11H16ClNO | CID 71316949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Stability testing and optimal storage conditions for N-formylphentermine.
This technical guide addresses the stability testing, formation mechanisms, and optimal storage of N-formylphentermine (N-(2-methyl-1-phenylpropan-2-yl)formamide), a critical process impurity and degradation product in phentermine formulations.
Quick Reference Data
| Parameter | Detail |
| Chemical Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |
| Common Identity | N-Formylphentermine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Structural Class | Secondary Amide (Formamide derivative of Phentermine) |
| Primary Risk | Degradation product formed via excipient interaction (PEG/Formic Acid) |
Part 1: Identification & Formation Mechanisms
Q: Why is N-formylphentermine appearing in my stability samples despite using high-purity API? A: The appearance of N-formylphentermine in finished dosage forms is rarely due to API degradation alone. It is typically a drug-excipient interaction product.
The Mechanism: Phentermine is a primary amine.[1] Many common excipients, particularly Polyethylene Glycols (PEGs) and Polyvinylpyrrolidone (PVP), contain trace amounts of Formic Acid and Formaldehyde as oxidative degradation byproducts.[2]
-
Direct Formylation: Trace formic acid reacts with the primary amine of phentermine to form the N-formyl amide.
-
Leuckart-Wallach Analog: Under thermal stress (e.g., during hot melt extrusion or accelerated stability), formaldehyde and formic acid can drive reductive alkylation/formylation.
Visualizing the Pathway:
Figure 1: Mechanism of N-formylphentermine formation via drug-excipient interaction.
Part 2: Stability Profiling & Stress Testing
Q: How do I validate the specificity of my HPLC method for N-formylphentermine? A: You must demonstrate that your method can separate the N-formyl impurity from the parent API and other potential degradants (like N-acetyl or N-methyl phentermine). Because amides are relatively stable, standard "mild" stress testing may not generate it in sufficient quantities for method validation.
Recommended Stress Testing Protocol:
| Stress Condition | Protocol | Expected Outcome for N-Formylphentermine |
| Acid Hydrolysis | 0.1N - 1N HCl, 60°C, 2-4 hours | Degrades. Amides hydrolyze back to the parent amine (Phentermine) + Formic acid. Use this to confirm "mass balance." |
| Base Hydrolysis | 0.1N NaOH, Ambient, 4 hours | Stable to Slow Degradation. Steric hindrance around the nitrogen (alpha-dimethyl group) makes this amide more resistant to base hydrolysis than typical linear amides. |
| Oxidation | 3% H₂O₂ | Stable. The formyl group is already oxidized; the benzylic position is the likely target, but the N-formyl group itself usually remains intact. |
| Thermal | 60°C - 80°C (Solid State) | Formation Risk. If tested in a formulation matrix (with PEG), levels will increase. Pure standard is stable. |
Q: My N-formylphentermine peak disappears in the acid stress sample. Is this normal? A: Yes. This is a confirmation of identity. The amide bond is susceptible to acid hydrolysis.
-
Troubleshooting: If you are trying to quantify it in an acidified sample diluent, you may be underestimating the impurity level. Ensure your sample diluent is neutral (pH 6-8) or acetonitrile-based, not acidic.
Part 3: Optimal Storage Conditions
Q: How should I store the N-formylphentermine reference standard? A: Unlike the stable Phentermine HCl salt, the N-formyl derivative is a neutral amide and can be hygroscopic or prone to hydrolysis over long periods if exposed to moisture.
Reference Standard Storage Protocol:
-
Temperature: Long-term storage at -20°C ± 5°C .
-
Atmosphere: Store under Argon or Nitrogen headspace. Oxygen is less of a concern than moisture.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers which may leach plasticizers that interfere with impurity profiling.
-
Thawing: Allow the vial to equilibrate to room temperature (20-25°C) in a desiccator before opening to prevent condensation.
Q: Can I store stock solutions? A:
-
Solvent: Use Acetonitrile (HPLC Grade).[3] Avoid Methanol or Ethanol for long-term storage, as transesterification (forming methyl formate) is a theoretical risk, though slow.
-
Stability: Solutions in Acetonitrile are stable for 1 month at 2-8°C .
-
Warning: Do not store in acidic aqueous buffers.
Part 4: Analytical Troubleshooting (FAQ)
Q: I see a "Ghost Peak" at RRT ~1.2-1.3. Is this N-formylphentermine? A: N-formylphentermine is less polar than Phentermine due to the loss of the basic amine functionality.
-
Reverse Phase (C18): It will elute after Phentermine.
-
UV Detection: It has weak UV absorbance (similar to phentermine, benzenoid band ~254-260 nm).
-
Differentiation: Use the Acid Hydrolysis Test .
-
Step 1: Inject sample. Note Peak Area at RRT 1.2.
-
Step 2: Add 1N HCl to the sample vial, heat at 60°C for 30 mins.
-
Step 3: Re-inject.
-
Result: If the peak at RRT 1.2 disappears and the Phentermine peak increases, it is likely the N-formyl (or N-acetyl) derivative.
-
Decision Tree for Unknown Peak Identification:
Figure 2: Workflow for differentiating N-acyl impurities from other degradants.
References
-
Vertex AI Search. (2025). Phentermine degradation and impurity profiling. Retrieved from 4
-
National Institutes of Health (NIH). (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. (Analogous mechanism for amine drugs). Retrieved from 5
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability Testing of new Drug Substances and Products. Retrieved from
-
Cayman Chemical. (2025).[1] N-Formylamphetamine Reference Material Data. (Structural Analog). Retrieved from 6[6][7]
-
PubChem. (2025).[1][8] Phentermine Compound Summary. Retrieved from 1
Sources
- 1. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrtdd.com [jrtdd.com]
- 5. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-Formylmethamphetamine | C11H15NO | CID 170705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming matrix effects in biological sample analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Topic: Overcoming Matrix Effects in Biological Sample Analysis of N-(alpha,alpha-Dimethylphenethyl)formamide Analyte Classification: Neutral/Weakly Basic Amide (Impurity/Metabolite of Phentermine) Persona: Senior Application Scientist
Introduction
Welcome to the technical support hub. You are likely here because you are observing poor reproducibility, signal suppression, or retention time shifts when analyzing N-(alpha,alpha-Dimethylphenethyl)formamide (herein referred to as N-formylphentermine ) in plasma or urine.
The Core Problem: Unlike its parent compound (phentermine), which is a strong base, N-formylphentermine is an amide . This chemical distinction is the root cause of most bioanalytical failures. The amide group reduces the basicity of the nitrogen, rendering standard cation-exchange (MCX) protocols ineffective and making the analyte behave as a neutral lipophile. This guide addresses how to isolate this specific molecule from the "phospholipid dump" that plagues LC-MS/MS analysis.
Part 1: Diagnostic Workflow
Q: How do I definitively prove that matrix effects (and not just poor recovery) are killing my sensitivity?
A: You must distinguish between extraction efficiency (how much you pull out) and matrix factor (how much the background suppresses the signal). The industry-standard diagnostic is the Post-Column Infusion (PCI) experiment.
The Protocol:
-
Setup: Tee-in a steady flow of neat N-formylphentermine standard (100 ng/mL) into the LC flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted biological matrix (plasma/urine processed by your current method).[1][2]
-
Observation: Monitor the baseline of the specific MRM transition for N-formylphentermine.
-
Analysis: A flat baseline indicates no matrix effect. A sharp "dip" or "valley" at the retention time of your analyte confirms ion suppression caused by co-eluting phospholipids.
Visualization of the Logic:
Figure 1: Decision matrix for diagnosing the source of sensitivity loss.
Part 2: Sample Preparation (The Heavy Lifting)
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is severe. Why?
A: Protein precipitation is a "dirty" technique. It removes proteins but leaves behind >95% of plasma phospholipids (specifically lysophosphatidylcholines). These lipids elute late in reversed-phase gradients and often cause significant ion suppression.
Q: Can I use the same MCX (Mixed-Mode Cation Exchange) SPE method I use for Phentermine?
A: NO. This is the most common error.
-
The Chemistry: Phentermine is a primary amine (
) and binds strongly to cation exchange sorbents. N-formylphentermine is an amide . The carbonyl group withdraws electron density, making the nitrogen essentially neutral. -
The Failure Mode: If you load N-formylphentermine onto an MCX cartridge in acid, it will not retain by ionic interaction. It will likely be washed away during the methanol wash step intended to remove neutrals, or it will break through during loading.
Q: What is the recommended extraction strategy?
A: Treat the analyte as a neutral lipophile . You have two robust options:
Option A: Supported Liquid Extraction (SLE) – Recommended
SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) without the emulsion issues. It is ideal for neutral amides.
-
Mechanism: Aqueous sample coats the diatomaceous earth; organic solvent flows through, extracting the lipophilic analyte while leaving phospholipids (which are more polar/zwitterionic) on the silica.
-
Protocol:
-
Load: 200 µL Plasma (diluted 1:1 with water) onto SLE+ plate.
-
Wait: 5 minutes for absorption.
-
Elute: 2 x 600 µL MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane). Note: Avoid pure Ethyl Acetate as it pulls more matrix.
-
Evaporate & Reconstitute.
-
Option B: Reversed-Phase SPE (HLB/Polymeric)
If you must use SPE, use a generic polymeric reversed-phase sorbent (e.g., HLB), not an ion exchanger.
-
Wash Step: Critical. Wash with 5-10% Methanol/Water. Do not use high organic washes, or you will elute the amide.
Comparison of Extraction Methods:
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (MCX) | Supported Liquid Extraction (SLE) |
| Principle | Solubility change | Ion Exchange + Hydrophobic | Liquid-Liquid Partitioning |
| Suitability for Amide | Low | Very Poor (Analyte is neutral) | High |
| Phospholipid Removal | < 10% | > 95% (if method works) | > 99% |
| Complexity | Low | High | Moderate |
| Recommendation | Avoid | Avoid | Preferred |
Part 3: Chromatographic Solutions
Q: Even with SLE, I see some interference. How do I optimize the LC gradient?
A: You must chromatographically resolve the analyte from the remaining phospholipids.[3] Phospholipids (PLs) are extremely hydrophobic and usually elute at high organic composition.
The "Ballistic Wash" Strategy:
-
Column: Use a C18 or Phenyl-Hexyl column (the Phenyl phase offers unique selectivity for the aromatic ring of the phenethyl group).
-
Gradient:
-
Hold low organic (e.g., 5-10% B) for 0.5 min to divert salts.
-
Ramp to elute N-formylphentermine (likely elutes ~40-60% B).
-
The Critical Step: Ramp immediately to 95-100% B and hold for at least 1-2 minutes . This "burns" the phospholipids off the column.
-
Equilibration: Allow 3-5 column volumes of initial conditions before the next injection.
-
Warning: If you do not hold at 100% B long enough, phospholipids will wrap around and elute in the next injection, potentially right on top of your analyte.
Part 4: Internal Standards (The "Silver Bullet")
Q: My recovery varies between patient samples. How do I fix this?
A: You cannot rely on an external calibration curve for this assay due to the variable matrix effects of biological fluids. You must use a Stable Isotope Labeled (SIL) Internal Standard.
-
Gold Standard: N-formylphentermine-d5 (or similar deuterated analog).
-
Why: It has the exact same retention time and physicochemical properties as the analyte. It experiences the exact same ion suppression. When you calculate the Area Ratio (Analyte/IS), the suppression cancels out mathematically.
-
-
Alternative: If a custom SIL is unavailable, use N-formylamphetamine-d5 .
-
Warning: Do NOT use Phentermine-d5. The amine and the amide elute at different times and have different ionization efficiencies. Using the parent amine as an IS for the amide metabolite is a major compliance risk.
-
Summary Workflow Diagram
Figure 2: Optimized Bioanalytical Workflow for N-Formylphentermine.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]
-
Trufelli, H., et al. (2011). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Chromatography Online. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
PubChem. (n.d.). Compound Summary: N-Formylphentermine. National Library of Medicine. [Link]
Sources
Optimizing GC-MS parameters for baseline separation of phentermine derivatives.
Welcome to the technical support center for the analysis of phentermine and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve robust, reproducible, and baseline-separated results. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your methods with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the GC-MS analysis of phentermine and its derivatives?
A1: Derivatization is a critical step for several reasons. Phentermine, an amphetamine-class compound, contains a primary amine group (-NH2) which is polar and capable of hydrogen bonding. This leads to several analytical challenges:
-
Poor Peak Shape: The active amine group can interact with active sites (silanol groups) in the GC inlet liner and on the column surface, causing significant peak tailing.[1][2]
-
Low Volatility: The polarity of the amine group reduces the volatility of the molecule, which can lead to broad peaks and require higher elution temperatures.
-
Thermal Instability: At the high temperatures of the GC inlet, underivatized phentermine can be susceptible to degradation.
Derivatization masks the active amine group by replacing the polar hydrogens with a less polar, more stable group. This process increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved chromatographic separation.[3]
Q2: What are the most common derivatizing agents for phentermine, and how do I choose one?
A2: The choice of derivatizing agent depends on the analytical goal.
-
For General Analysis (Achiral): Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common.[4][5] They are highly effective at masking active hydrogens and producing thermally stable derivatives.
-
For Chiral Separation: To separate enantiomers (e.g., d- and l-isomers), a chiral derivatizing agent is necessary. These agents, themselves chiral, react with the enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[3] A common choice is R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-(−)-MTPA).[3][6] Interestingly, research has shown that substituting this with its enantiomer, (S)-(+)-MTPA, can reduce interference from phentermine when analyzing d-amphetamine and improve the resolution of methamphetamine enantiomers.[3][6]
Q3: My primary issue is poor resolution between two closely eluting phentermine derivatives. What is the first parameter I should adjust?
A3: The GC oven temperature program is the most powerful tool for improving resolution.[7] Specifically, you should first decrease the temperature ramp rate . A slower ramp rate increases the time the analytes spend interacting with the stationary phase, allowing for more effective partitioning and enhancing separation.[8] If this is insufficient, the next step is to lower the initial oven temperature, which primarily improves the resolution of earlier eluting peaks.[9][10]
Q4: I'm using Selected Ion Monitoring (SIM) mode for quantification, but my sensitivity is poor. What could be the cause?
A4: Poor sensitivity in SIM mode often stems from suboptimal ion selection or issues with the GC method that lead to poor peak shape. First, ensure you are monitoring the most abundant, characteristic ions for your derivatized analyte. This is best done by performing an initial analysis in full-scan mode to identify the base peak and other significant fragments.[11] Second, poor peak shape, such as tailing, spreads the analyte over a longer time, reducing the peak height and thus the signal-to-noise ratio. Address any peak shape issues first (see troubleshooting guide below) before re-evaluating your SIM parameters.
In-Depth Troubleshooting Guides
This section provides structured, in-depth solutions to common, specific problems encountered during the analysis of phentermine derivatives.
Problem: Poor Peak Shape (Tailing Peaks)
Peak tailing is arguably the most common issue in the GC analysis of active compounds like phentermine derivatives. It compromises peak integration accuracy and reduces resolution.[12]
Q: My derivatized phentermine peak is severely tailing. What is the logical troubleshooting sequence?
A: A systematic approach is crucial. The cause is almost always an unwanted interaction between your analyte and an "active site" somewhere in the sample flow path, or a physical problem with the flow path itself. The following workflow helps isolate the issue.
Caption: Logical workflow for troubleshooting peak tailing.
Protocol 1: GC Inlet Liner Replacement
An active or contaminated inlet liner is a primary cause of peak tailing.[2]
-
Cool System: Set the injector temperature to ambient and allow it to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.[12]
-
Remove Septum Nut: Unscrew the retaining nut holding the septum.
-
Remove Old Liner: Using clean, lint-free tweezers, carefully remove the old liner. Note its orientation.
-
Install New Liner: Place a new, deactivated liner (preferably with glass wool if your samples have non-volatile matrix components) into the injector in the same orientation. Ensure any O-rings are correctly seated.
-
Reassemble: Replace the septum and tighten the retaining nut. Do not overtighten.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a thorough leak check around the septum nut.
-
Equilibrate: Heat the injector to its setpoint and allow the system to equilibrate before analysis.
Protocol 2: GC Column Trimming
Active sites can develop at the front of the GC column due to the accumulation of non-volatile residue. Trimming a small section can restore performance.
-
Cool System & Turn Off Gas: Cool the oven and injector, and turn off all gases.
-
Remove Column from Injector: Carefully unscrew the column nut from the injection port.
-
Trim the Column: Using a ceramic scoring wafer, score the column about 15-30 cm from the inlet end.[12]
-
Create a Clean Break: Gently snap the column at the score. Inspect the cut end with a magnifier to ensure it is a clean, square cut with no jagged edges. A poor cut can itself cause peak distortion.
-
Reinstall Column: Slide a new nut and ferrule onto the column. Reinstall the column into the injection port at the correct depth as specified by your instrument manufacturer. This is critical to avoid dead volume.[1]
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and check for leaks at the fitting.
-
Equilibrate: Bring the system to operating temperatures and allow it to stabilize.
Problem: Insufficient Resolution / Co-elution
Achieving baseline separation is fundamental for accurate quantification. This is primarily a chromatographic issue addressed by optimizing the GC method.
Q: How do I systematically optimize my oven temperature program for baseline separation of phentermine derivatives?
A: A systematic approach saves time and ensures a robust method. Start with a "scouting gradient" to understand the elution profile, then fine-tune based on the results.[7] Temperature programming improves peak shape for later-eluting compounds and increases the number of compounds you can separate in a single run.[7][13]
Caption: Systematic workflow for GC temperature program optimization.
Protocol 3: Systematic Optimization of GC Temperature Program
-
Establish a Scouting Gradient: Run a broad, linear gradient to elute all compounds of interest. A good starting point is:
-
Analyze the Result: Identify the critical pairs of peaks that are not baseline separated.
-
Optimize Based on Elution Time:
-
If co-elution occurs early: The most effective change is to lower the initial oven temperature.[9][10] A 10-20°C decrease can have a significant impact.
-
If co-elution occurs in the middle of the run: The ramp rate has the most pronounced effect here.[7] Decrease the ramp rate by half (e.g., from 10°C/min to 5°C/min) to increase separation.[9]
-
If co-elution occurs late: Decreasing the ramp rate is still effective. Alternatively, you can introduce a second, slower ramp or a mid-ramp hold just before the critical pair elutes.[10]
-
-
Iterate: Make one change at a time and evaluate the result. The goal is to find the right balance between resolution and analysis time.[8]
Table 1: Example of GC Oven Program Optimization
| Parameter | Initial "Scouting" Method | Optimized Method | Rationale for Change |
| Injector Temp | 260°C | 260°C | No change needed. |
| Initial Temp | 70°C, hold 2 min | 60°C, hold 2 min | Improved resolution of early eluting derivatives.[9] |
| Ramp Rate | 15°C/min to 280°C | 8°C/min to 280°C | Increased separation for all co-eluting pairs.[8] |
| Final Hold | 280°C for 5 min | 280°C for 3 min | Shortened as peaks now elute earlier with better shape. |
| Result | Rs = 0.9 for critical pair | Rs = 1.6 for critical pair | Baseline separation achieved. |
Problem: Poor Sensitivity / Inconsistent Results
When separation is good but sensitivity is lacking, the mass spectrometer settings are the next place to optimize.
Q: How do I properly select ions for a robust and sensitive SIM method?
A: A robust SIM method relies on choosing a unique and abundant "quantifier" ion and one or two "qualifier" ions to confirm identity.[4] This provides both sensitivity and selectivity.
Protocol 4: Selection of Quantifier and Qualifier Ions for SIM Analysis
-
Acquire Full Scan Data: Inject a relatively concentrated standard of your derivatized phentermine analyte and acquire the data in full-scan mode (e.g., m/z 50-500).
-
Identify the Analyte Peak: Find the chromatographic peak corresponding to your compound.
-
Examine the Mass Spectrum: Open the mass spectrum for that peak.
-
Select Quantifier Ion: Identify the most abundant ion (the base peak). This will be your quantifier ion, as it provides the best signal-to-noise ratio.[11]
-
Select Qualifier Ion(s): Choose one or two other ions that are also abundant and have a higher mass-to-charge ratio. Higher m/z ions are often more unique to the molecule and less likely to be present from background interference.[15]
-
-
Check for Interferences: Ensure that your chosen ions are not present in a blank matrix injection or in the peaks of other co-eluting compounds.
-
Build the SIM Method: Create a new acquisition method using your selected quantifier and qualifier ions. Set an appropriate dwell time for each ion (typically 50-100 ms) to ensure you get 10-15 data points across each peak.
Table 2: Example SIM Ion Selection for a Hypothetical Derivatized Phentermine
| Ion Type | m/z | Relative Abundance | Role | Rationale |
| Quantifier | 190 | 100% | Primary ion for quantification. | Most abundant ion (base peak), provides the best sensitivity.[11] |
| Qualifier 1 | 264 | 75% | Confirms compound identity. | Abundant and specific fragment. |
| Qualifier 2 | 91 | 45% | Confirms compound identity. | Common tropylium ion fragment, provides additional confirmation. |
By following these structured troubleshooting guides and protocols, you can systematically address the common challenges in GC-MS analysis of phentermine derivatives, leading to robust, reliable, and well-separated chromatographic results.
References
-
Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
-
The Secrets of Successful Temperature Programming. (2017). LCGC International. [Link]
-
Phentermine Interference and High L-Methamphetamine Concentration Problems in GC-EI-MS SIM Analyses of R-(-)- -Methoxy- -(Trifluoromethyl)Phenylacetyl Chloride-Derivatized Amphetamines and Methamphetamines. (2014). Journal of Analytical Toxicology. [Link]
-
GC Method Development. (n.d.). Agilent. [Link]
-
GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]
-
GC Parameters. (2022). Chemistry LibreTexts. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). MDPI. [Link]
-
Peak Shape Problems: Tailing Peaks. (n.d.). LabRulez GCMS. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent. [Link]
-
Troubleshooting GC peak shapes. (2018). Element Lab Solutions. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. [Link]
-
GC/MS analysis on anorectics adulterated in traditional chinese medicines. (n.d.). Journal of Food and Drug Analysis. [Link]
-
Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-) - PubMed. (2014). PubMed. [Link]
-
How to identify and choose ion to monitor using SIM mode in GCMS? (2013). ResearchGate. [Link]
-
Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. (2023). MDPI. [Link]
-
Optimization of a SPME/GC/MS Method for the Simultaneous Determination of Pharmaceuticals and Personal Care Products in Waters. (2011). ResearchGate. [Link]
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- 6. Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride-derivatized amphetamines and methamphetamines† - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting poor peak shape in HPLC analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
[1]
Case ID: HPLC-TS-8829 Subject: Advanced Troubleshooting for Peak Shape Anomalies (Splitting, Tailing, Broadening) Analyte Class: Hindered Amides / Phentermine Impurities
Executive Summary
You are likely encountering poor peak shape while analyzing N-(alpha,alpha-Dimethylphenethyl)formamide (also known as N-formylphentermine). This compound presents a unique analytical challenge: it is not merely a "method failure" but often a manifestation of amide bond rotamerism .[1]
This guide moves beyond basic troubleshooting (e.g., "check your fittings") and addresses the physicochemical properties of the analyte that cause peak splitting and broadening. It provides self-validating protocols to distinguish between kinetic phenomena (rotamers) and thermodynamic/column issues (silanol interactions).
Part 1: The "Doublet" Peak (Rotamerism)
Q: Why does my single pure standard elute as a split peak or a "doublet" connected by a saddle?
Diagnosis:
This is the classic signature of hindered rotation around the amide bond.[2][3]
N-(alpha,alpha-Dimethylphenethyl)formamide contains a formamide group (-NH-CHO) attached to a bulky steric center (the
At standard HPLC temperatures (20–25°C), the interconversion rate between the cis (E) and trans (Z) rotamers is slow relative to the chromatographic timescale. The column partially separates these two isomers, resulting in two peaks or a broad, distorted "saddle" shape.
The Mechanism:
If
Protocol: The Temperature Coalescence Test
To confirm this is a rotamer issue and not column failure, you must force the rotamers to interconvert faster than the separation speed.
-
Baseline Run: Inject your standard at 25°C . Note the split/broad profile.
-
Step Increase: Increase column oven temperature to 40°C , then 50°C , and finally 60°C (ensure your column is rated for this).
-
Observation:
-
Rotamer Confirmation: As temperature rises, the two peaks will move closer, the "valley" will rise, and they will eventually merge into a single, sharp peak (Coalescence).
-
Column Failure: If the peak remains split or worsens without merging, the issue is physical (void volume, bed collapse) or chemical (co-eluting impurity).
-
Expert Insight: For N-formyl derivatives of bulky amines, 50–60°C is often the "sweet spot" where the exchange rate becomes fast enough to average the signal into a single Gaussian peak [1].
Part 2: Peak Tailing (Silanol Interactions)
Q: The peak is singular but exhibits severe tailing (Asymmetry > 1.5). Why?
Diagnosis: While the formamide group reduces the basicity of the nitrogen compared to the parent amine (phentermine), the molecule can still interact with residual silanols on the silica surface, especially if the column is older or not fully end-capped.
Secondary Cause (Hydrolysis): N-formylphentermine can hydrolyze back to phentermine (a strong base) in acidic mobile phases over time. Phentermine interacts strongly with silanols, causing severe tailing that may be mistaken for the formamide peak tailing.
Protocol: Mobile Phase & Column Optimization
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | pH 3.0 (Phosphate/Formate) | Suppresses silanol ionization (pKa ~4-5). At pH 3.0, silanols are neutral ( |
| Additive | 0.1% Triethylamine (TEA) | TEA acts as a "sacrificial base," saturating active silanol sites so the analyte cannot bind to them. |
| Column Choice | Base-Deactivated C18 (e.g., XBridge, Gemini) | Modern hybrid particles or bidentate end-capping prevent analyte access to the silica backbone. |
Self-Validation Step: Inject a standard of pure Phentermine. If the tailing factor of your "impurity" peak matches the tailing factor of Phentermine, you likely have hydrolysis or significant amine contamination.
Part 3: Peak Fronting (Solvent Mismatch)
Q: The peak rises slowly and drops sharply (Shark-fin shape).[1] Is my column overloaded?
Diagnosis: This is rarely mass overloading for this specific assay. It is almost always volume overloading caused by a solvent mismatch. N-(alpha,alpha-Dimethylphenethyl)formamide is hydrophobic.[4] Researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol to ensure solubility. When a large plug of strong solvent (ACN) enters a weaker mobile phase (e.g., 50% Buffer), the analyte travels too fast through the head of the column, spreading out before focusing.
Protocol: The "Dilution" Fix
-
Dissolve the stock standard in ACN.
-
Dilute the final injection solution with the starting mobile phase (e.g., 50:50 Buffer:ACN).
-
Target: The sample solvent strength should be
the Mobile Phase strength.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for diagnosing peak shape issues specific to hindered amides.
Caption: Decision tree for differentiating between rotamer-induced splitting, chemical tailing, and injection solvent effects.
Summary of Recommended Conditions
To achieve a sharp, symmetrical peak for N-(alpha,alpha-Dimethylphenethyl)formamide, adopt these "Gold Standard" conditions:
| Variable | Optimized Condition | Reason |
| Temperature | 50°C – 60°C | Increases rotamer exchange rate to coalesce split peaks [1]. |
| Column | C18 (Base-Deactivated) | Prevents tailing if hydrolysis occurs or impurities are present. |
| Mobile Phase | ACN / Phosphate Buffer (pH 3.0) | Low pH suppresses silanol activity; ACN provides sharp elution. |
| Detection | UV 210–220 nm | Amides absorb strongly here; aromatic ring allows 254 nm but with lower sensitivity. |
References
-
Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014).[2] Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706.[2]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science.
-
Chromatography Forum. (2007).[1] Discussion on Rotamer Separation in RP-HPLC. ChromForum.
Technical Support Center: Enhancing Ionization Efficiency of N-(alpha,alpha-Dimethylphenethyl)formamide in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N-(alpha,alpha-Dimethylphenethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to enhance the ionization efficiency of this compound.
Introduction
N-(alpha,alpha-Dimethylphenethyl)formamide is a small molecule whose ionization efficiency in mass spectrometry can be influenced by a variety of factors. This guide provides a structured approach to optimizing its analysis, focusing on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques. We will explore the underlying principles of experimental choices to empower you to make informed decisions during your method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Q1: What is the expected ionization behavior of N-(alpha,alpha-Dimethylphenethyl)formamide?
N-(alpha,alpha-Dimethylphenethyl)formamide possesses a tertiary amide functional group. While the nitrogen atom has a lone pair of electrons, its basicity is relatively low due to resonance with the adjacent carbonyl group. Therefore, protonation to form [M+H]⁺ in positive ion mode ESI can be challenging but is often achievable with appropriate mobile phase additives.[1] The molecule is of moderate polarity and should be amenable to both ESI and APCI techniques.[2][3]
Q2: Which ionization technique, ESI or APCI, is more suitable for N-(alpha,alpha-Dimethylphenethyl)formamide?
Both ESI and APCI can be viable options, and the optimal choice may depend on the specific liquid chromatography (LC) conditions and desired sensitivity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable compounds.[4] For N-(alpha,alpha-Dimethylphenethyl)formamide, ESI in positive ion mode would likely rely on the formation of protonated molecules ([M+H]⁺) or adducts with ions from the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[5][6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and neutral molecules.[2][7] It involves gas-phase ion-molecule reactions and may provide better sensitivity if protonation in the liquid phase for ESI is inefficient.[7]
A direct comparison of both techniques is recommended during method development to determine the most sensitive approach for your specific experimental setup.[8]
Q3: What are the most common adduct ions I might observe with this compound?
In positive ion ESI, in addition to the protonated molecule [M+H]⁺, you may observe adducts with alkali metals or ammonium ions present in your mobile phase or sample matrix. Common adducts include:
-
[M+Na]⁺: Sodium adducts are frequently observed, especially if there are trace amounts of sodium salts in the solvents, glassware, or sample.
-
[M+K]⁺: Potassium adducts can also be present.
-
[M+NH₄]⁺: Ammonium adducts are common when using ammonium-based buffers or additives like ammonium formate or ammonium acetate.[6]
The formation of multiple adducts can dilute the signal of the primary ion of interest and complicate data interpretation.[9][10]
Q4: Can I analyze N-(alpha,alpha-Dimethylphenethyl)formamide in negative ion mode?
Negative ion mode is generally less favorable for this compound. The structure lacks acidic protons that can be easily removed to form [M-H]⁻. While adduct formation with anions like formate ([M+HCOO]⁻) or chloride ([M+Cl]⁻) is possible for some neutral molecules, it is typically less efficient than positive ion mode for compounds with even weak basicity.[5][11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Low or No Signal Intensity
A weak or absent signal is a common challenge. Here’s a systematic approach to troubleshoot this issue.
1.1 Verify Compound and System Suitability
-
Confirm Sample Integrity: Ensure the compound has not degraded. Prepare a fresh stock solution.
-
System Performance Check: Analyze a known, well-behaving standard to confirm that the LC-MS system is functioning correctly.
1.2 Optimize Mobile Phase Composition
The mobile phase plays a critical role in ionization efficiency.[6]
-
Increase Organic Content: Higher organic solvent concentrations (e.g., acetonitrile or methanol) can enhance desolvation efficiency in the ESI source, leading to improved sensitivity.[6]
-
Add Acidic Modifiers: To promote protonation in positive ion mode, add a volatile acid to the mobile phase.[12]
| Mobile Phase Additive | Typical Concentration | Expected Outcome |
| Formic Acid | 0.1% (v/v) | Enhanced protonation ([M+H]⁺ formation) and improved peak shape.[5][12] |
| Acetic Acid | 0.1% (v/v) | Increased [M+H]⁺ formation, though potentially less effective than formic acid. |
| Ammonium Formate | 5-10 mM | Can buffer the mobile phase and provide ammonium ions for adduct formation.[6] |
| Ammonium Acetate | 5-10 mM | Similar to ammonium formate, useful for controlling pH and promoting adducts.[14] |
1.3 Optimize Ion Source Parameters
Fine-tuning the ion source settings is crucial for maximizing the signal.[15]
-
Capillary Voltage: This voltage drives the electrospray process. Optimize it to achieve a stable and robust signal. A typical starting point is 3-4 kV for positive ion mode. Both too low and too high voltages can lead to signal instability.[16][17]
-
Cone Voltage (or Declustering/Fragmentor Voltage): This parameter influences the transfer of ions from the atmospheric pressure region to the mass analyzer and can help in desolvation. Increasing the cone voltage can enhance the signal to a certain point, but excessive voltage can cause in-source fragmentation.[18]
-
Gas Flow and Temperature:
-
Nebulizing Gas: This gas aids in the formation of the aerosol. Higher flow rates can be beneficial for higher LC flow rates.[18]
-
Drying Gas (Desolvation Gas): This heated gas helps in solvent evaporation from the droplets. The temperature and flow rate should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.[6]
-
Experimental Workflow for Ion Source Optimization
Caption: Decision-making process for managing adduct ions.
3.2 Controlling In-Source Fragmentation
If you observe significant fragmentation in your MS1 spectrum, it is likely occurring in the ion source.
-
Reduce Cone Voltage: As mentioned earlier, a high cone voltage can induce fragmentation. Gradually decrease the voltage to minimize the fragmentation while maintaining a reasonable signal for the precursor ion. [18]* Lower Source Temperatures: High temperatures in the source can cause thermal degradation of some compounds. [19]Experiment with lower desolvation gas temperatures to see if fragmentation is reduced.
Conclusion
Enhancing the ionization efficiency of N-(alpha,alpha-Dimethylphenethyl)formamide requires a systematic approach to method development and troubleshooting. By carefully selecting the ionization technique, optimizing mobile phase composition, and fine-tuning instrument parameters, you can achieve a robust and sensitive method for the analysis of this compound. This guide provides a framework for addressing common challenges, grounded in the fundamental principles of mass spectrometry.
References
-
Van Berkel, G. J., & Kertesz, V. (2015). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. ACS Publications. [Link]
-
Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts. [Link]
-
Electrospray ionization. (2024, January 23). In Wikipedia. [Link]
-
Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. (2006, May 1). American Laboratory. [Link]
-
Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2021, January 14). LCGC International. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). Swansea University. [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC International. [Link]
-
When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. [Link]
-
Straight to the Source: ESI vs APCI…. (2020, January 13). Microsaic Systems. [Link]
-
Erngren, I., Arvidsson, T., & Petter, R. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. Journal of Chromatography A, 1600, 174–182. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 2. (2024, September 18). Separation Science. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 1199–1206. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023, May 1). Mad Barn. [Link]
-
Strategies for avoiding saturation effects in ESI-MS. (n.d.). University of Victoria. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate. [Link]
-
The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
Al-Masri, S., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530. [Link]
-
Optimization of two key ion source parameters (capillary voltage and...). (n.d.). ResearchGate. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
-
Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc. [Link]
-
Optimization of Capillary Vibrating Sharp-Edge Spray Ionization for Native Mass Spectrometry of Triplex DNA. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2098–2106. [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). Journal of Mass Spectrometry, 56(6), e4723. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]
-
Rudaz, S., et al. (2002). Potential of formamide and N-methylformamide in nonaqueous capillary electrophoresis coupled to electrospray ionization mass spectrometry. Application to the analysis of beta-blockers. Journal of Chromatography A, 979(1-2), 229–240. [Link]
-
Why MS1 and MS2 significantly decreased? (2024, March 2). Reddit. [Link]
-
Mass spectrometry. (n.d.). University of Chemistry and Technology, Prague. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
NEXAFS spectroscopy and site-specific fragmentation of N-methylformamide, N,N. (2016). The Journal of Chemical Physics, 144(24), 244309. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (2018). Therapeutic Drug Monitoring, 40(1), 1–8. [Link]
-
Adjusting electrospray voltage for optimum results. (2024, September 18). Separation Science. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). University of Alabama at Birmingham. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]
-
Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. (2018). Tetrahedron Letters, 59(39), 3565–3568. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024, October 26). SCIEX. [Link]
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Method development for trace analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Technical Guide: Trace Analysis of N-(α,α-Dimethylphenethyl)formamide Senior Application Scientist Support Center
Executive Summary & Compound Profile
Topic: Method Development for N-(α,α-Dimethylphenethyl)formamide (N-Formylphentermine). Context: This compound is a specific "Leuckart-route" impurity often found in Phentermine drug substances. Unlike the parent amine, it possesses an N-formyl group, rendering it neutral and prone to unique chromatographic behaviors such as rotameric peak splitting. Criticality: As a process-related impurity, it requires control at trace levels (typically <0.10%) in accordance with ICH Q3A/Q3B guidelines.
| Property | Data |
| Common Name | N-Formylphentermine |
| IUPAC Name | N-(2-methyl-1-phenylpropan-2-yl)formamide |
| CAS Number | 52117-13-2 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| pKa (Calculated) | ~13-14 (Amide proton); Neutral at pH 2-8 |
| Solubility | Lipophilic; Soluble in MeOH, ACN, DCM |
Method Development Strategy
Chromatographic Separation (LC)
-
Column Selection: A C18 stationary phase (L1) is recommended. The impurity is significantly more lipophilic than Phentermine (which is ionized at acidic pH) and will elute later.
-
Mobile Phase: Use volatile buffers for MS compatibility.
-
Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
The "Rotamer" Challenge: N-formyl amides attached to bulky groups (like the tert-alkyl group in Phentermine) exhibit restricted rotation around the C-N bond. At ambient temperature (25°C), this often results in peak splitting (cis/trans rotamers).
-
Solution: Thermostatic Control. Elevate column temperature to 45°C - 50°C to increase the rate of interconversion, coalescing the split peaks into a single, sharp band.
-
Mass Spectrometry (MS/MS) Detection
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Precursor Ion: [M+H]⁺ = 178.1 m/z.
-
Fragmentation Logic:
-
Loss of CO (28 Da): The formyl group cleaves, yielding the phentermine cation (m/z 150).
-
Tropylium Ion Formation: The benzyl moiety fragments to form the stable tropylium ion (m/z 91).
-
Recommended MRM Transitions:
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|
| 178.1 | 150.1 | 15 - 20 | Quantifier (Sensitivity) |
| 178.1 | 91.1 | 30 - 35 | Qualifier (Specificity) |
Experimental Workflow Diagram
Troubleshooting Center & FAQs
Q1: I see two peaks for the impurity in my chromatogram. Is my standard degrading?
-
Diagnosis: This is likely Rotameric Splitting , not degradation. The N-formyl bond has partial double-bond character, creating distinct cis and trans conformers that separate on the column at low temperatures.
-
Validation: Re-inject the same vial with the column oven set to 50°C. If the peaks merge into one, it is rotamerism. If they remain distinct, check for structural isomers or degradation.
Q2: The Phentermine API peak is massive and suppressing the impurity signal. How do I fix this?
-
Strategy 1 (Chromatographic): The impurity is less polar. Use a low organic hold (5% B) initially to elute Phentermine (which elutes near void volume in acidic conditions), then ramp to high organic to elute the impurity.
-
Strategy 2 (Extraction): Exploit pKa differences.
-
Adjust sample pH to 12 (Phentermine = free base, Amide = neutral).
-
Extract with Hexane. Both extract.
-
Wash the Hexane with acidic water (pH 2). Phentermine (ionized) returns to water; N-formylphentermine (neutral) stays in Hexane.
-
Evaporate and reconstitute.
-
Q3: I am seeing carryover in blank injections. Why?
-
Cause: Amides can be "sticky" on metallic surfaces or rotor seals.
-
Fix: Implement a needle wash with high solvency for lipophilic compounds, such as Isopropanol:Acetonitrile:Water (40:40:20) + 0.1% Formic Acid .
Q4: What is the Limit of Quantitation (LOQ) I should expect?
-
Expectation: With a triple quadrupole MS, an LOQ of 0.05 - 0.1 ppm (relative to API) is achievable. If using UV detection (210-215 nm), the limit will be significantly higher (approx. 0.05%) due to the lack of extended conjugation.
Troubleshooting Logic Tree
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104077, N-(1,1-Dimethyl-2-phenylethyl)formamide. Retrieved from [Link]
-
Lambrechts, M., & Rasmussen, K. E. (1984). Leuckart-specific impurities in amphetamine and methamphetamine seized in Norway. Bulletin on Narcotics, 36(1), 47-57.[1] (Establishes N-formyl derivatives as Leuckart markers). Retrieved from [Link]
Sources
Technical Support Center: Strategies to Prevent Degradation of N-(alpha,alpha-Dimethylphenethyl)formamide During Analysis
Welcome to the technical support center for N-(alpha,alpha-Dimethylphenethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for preventing the degradation of this compound during analytical testing. Ensuring the stability of your analyte is paramount for generating accurate, reproducible, and reliable data.
This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides for common analytical issues, and preventative protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of N-(alpha,alpha-Dimethylphenethyl)formamide.
Q1: What is N-(alpha,alpha-Dimethylphenethyl)formamide and why is its stability a concern during analysis?
N-(alpha,alpha-Dimethylphenethyl)formamide is a tertiary amide, a class of compounds widely utilized in synthetic organic chemistry and found in various bioactive molecules.[1][2][3] Its structure consists of a stable phenethyl group and a formamide moiety. The primary point of analytical vulnerability is the amide bond.
Q2: What are the primary degradation pathways for this molecule?
Like many amides, N-(alpha,alpha-Dimethylphenethyl)formamide is susceptible to degradation through several key pathways, primarily hydrolysis, thermolysis, and photolysis. Understanding these pathways is the first step in preventing them.
-
Hydrolysis (Acid or Base Catalyzed): This is the most common degradation route for amides.[7] In the presence of water, and catalyzed by acid or base, the amide bond can be cleaved to yield formic acid and α,α-dimethylphenethylamine.[7][8] The rate of hydrolysis is highly dependent on pH and temperature.[9][10]
-
Thermal Degradation: Exposure to high temperatures, such as those encountered in a Gas Chromatography (GC) injection port, can cause the molecule to decompose.[11][12] For analogous simple amides like N,N-Dimethylformamide (DMF), thermal decomposition can yield carbon monoxide and the corresponding amine.[11][13]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical decomposition, leading to a variety of radical-mediated products.[14][15]
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidation products. This is a key stress condition in forced degradation studies.[16][17]
Caption: Primary degradation pathways for N-(alpha,alpha-Dimethylphenethyl)formamide.
Q3: What are the typical degradation products I should look for?
The most likely degradation products arising from the common pathways are:
-
α,α-Dimethylphenethylamine: The corresponding amine resulting from hydrolysis or thermal degradation.
-
Formic Acid: The corresponding carboxylic acid from hydrolysis.
During method development, it is crucial to ensure your analytical method can separate these potential degradants from the parent peak to be considered "stability-indicating".[5]
Q4: How should I properly store my analytical standards and samples?
Proper storage is the first line of defense against degradation. The following conditions are recommended based on the compound's chemical nature.
| Material Type | Temperature | Light Condition | Atmosphere/Container | Rationale |
| Solid Compound | 2-8 °C (Refrigerated) | Protect from light (Amber vial) | Tightly sealed, inert atmosphere (e.g., Argon, Nitrogen) if possible | Minimizes thermal degradation and prevents moisture uptake which can lead to hydrolysis.[12][13] |
| Stock Solutions | ≤ -20 °C (Frozen) | Protect from light (Amber vial) | Tightly sealed vials with minimal headspace | Freezing significantly slows hydrolysis.[7] Use of aprotic, anhydrous solvents is recommended. |
| Working Solutions | 2-8 °C (Autosampler) | Protect from light (Amber autosampler vials) | Use within 24 hours of preparation | Minimizes degradation in the autosampler vial prior to injection. |
Section 2: Troubleshooting Common Analytical Issues
This section provides a problem-and-solution guide for issues that may indicate analyte degradation.
Scenario 1: Loss of Analyte Signal or Poor Recovery
Question: My peak area for N-(alpha,alpha-Dimethylphenethyl)formamide is consistently low or variable, and my recovery from the sample matrix is poor. What could be the cause?
Answer: This is a classic symptom of analyte degradation. The loss of signal directly corresponds to a reduction in the concentration of the intact parent compound. The degradation could be occurring at any stage of your workflow. The key is to systematically investigate each step.
Caption: Troubleshooting workflow for low analyte signal.
Causality Explained:
-
Sample Preparation: Using protic solvents like methanol or ethanol, or aqueous solutions outside the optimal pH range of 3-6, can accelerate hydrolysis.[7][9] High temperatures during extraction steps like sonication can also cause thermal degradation.[18]
-
Autosampler: Samples left at room temperature in an autosampler for extended periods can slowly degrade.
-
GC/LC System: In GC, an excessively hot inlet is a primary cause of on-instrument thermal degradation.[19] In LC, a mobile phase with an unstable or high pH can cause hydrolysis on the column.
Scenario 2: Appearance of Unexpected Peaks in my Chromatogram
Question: I'm seeing extra peaks, particularly one that elutes earlier than my analyte. Could this be a degradant?
Answer: Yes, this is highly likely. The appearance of new peaks, especially under stressed conditions (e.g., old samples, samples left on the benchtop), strongly suggests degradation. The primary amine degradant (α,α-dimethylphenethylamine) is more polar and typically more volatile than the parent amide, causing it to elute earlier in both reverse-phase LC and standard non-polar GC columns.
Validation Strategy:
-
Perform a Forced Degradation Study: Intentionally degrade a small amount of your standard under acidic, basic, and oxidative conditions as outlined in Section 4.[4]
-
Analyze the Stressed Samples: Inject the degraded samples into your system.
-
Compare Retention Times: If the retention time of the unknown peak in your sample matches the major peak formed under hydrolytic stress, you have strong evidence that it is the amine degradant. Mass Spectrometry (MS) can be used for definitive identification.
Section 3: Preventative Strategies & Protocols
Adopting the right procedures from the outset can prevent most degradation issues.
General Handling and Storage Protocol
-
Procurement: Obtain high-purity standard material.
-
Storage of Solid: Upon receipt, store the solid material in a desiccator in a refrigerator (2-8°C), protected from light.
-
Stock Solution Preparation:
-
Use a high-purity, anhydrous, aprotic solvent such as Acetonitrile or Acetone.[20] Avoid alcohols like methanol if possible, as they can sometimes participate in reactions in the GC inlet.[21][22][23]
-
Prepare solutions gravimetrically on an analytical balance.
-
Store stock solutions in amber glass vials at -20°C or below.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired concentration using the appropriate solvent or mobile phase.
-
If using an aqueous diluent, ensure it is buffered to a pH between 3 and 6.[9]
-
Prepare only enough for the current analytical run and store in the autosampler at 2-8°C.
-
Protocol for Stability-Indicating LC Method
-
Column Selection: A C18 or C8 column is a good starting point.
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare a buffer solution with a pKa that allows for stable pH control between 4 and 6 (e.g., 10mM Ammonium Acetate or Formate buffer). Adjust pH as needed with the corresponding acid (acetic or formic acid).
-
Organic (B): Use high-purity Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a gradient that allows for the separation of the polar amine degradant from the parent compound.
-
Temperature Control: Set the autosampler to 4°C and the column compartment to a moderate temperature (e.g., 25-30°C) to ensure reproducibility without accelerating degradation.
-
Detection: Use UV detection at a wavelength appropriate for the phenethyl chromophore (e.g., ~210-220 nm).
Protocol for Minimizing Degradation in GC Analysis
-
Solvent Selection: Use a non-polar, aprotic solvent like iso-octane, toluene, or acetone for sample dissolution.[20][21] Avoid methanol and ethanol as they can form artifacts with amine degradants.[22][23]
-
Inlet Liner: Use a deactivated glass wool liner to minimize active sites that can catalyze degradation.
-
Inlet Temperature Optimization: This is the most critical parameter.
-
Start with a low inlet temperature (e.g., 200°C).
-
Inject a standard and observe the peak shape and area.
-
Increase the temperature in 10-20°C increments (e.g., 220°C, 240°C, 250°C).
-
Plot the peak area versus inlet temperature. The optimal temperature is the lowest one that provides good peak shape and a stable, maximal response without showing a subsequent decrease in area, which would indicate thermal decomposition.[19]
-
-
Run Time: Use a temperature program that elutes the analyte in a reasonable time without excessive exposure to high temperatures.
Section 4: Forced Degradation Studies
Forced degradation (or stress testing) is performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of a drug substance.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Time | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 8 hours | To induce acid-catalyzed hydrolysis.[16] Expected to produce α,α-dimethylphenethylamine and formic acid.[7] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 1 - 4 hours | To induce base-catalyzed hydrolysis, which is often faster than acid hydrolysis for amides.[7] Expected to produce the same degradants as acid hydrolysis. |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | To assess susceptibility to oxidation.[17] May produce N-oxides or other oxidative products. |
| Thermal | Solid sample at 80°C | 48 hours | To evaluate solid-state thermal stability.[12] |
| Photolytic | Solution exposed to ICH Q1B compliant light source | Per ICH Q1B | To evaluate light sensitivity.[11] May produce a complex mixture of degradants. |
Protocol for a Basic Acid Hydrolysis Study
-
Preparation: Prepare a solution of N-(alpha,alpha-Dimethylphenethyl)formamide at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and 0.1 M HCl.
-
Stressing: Place the vial in a heating block or water bath set to 60°C.
-
Time Points: Withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Neutralization: Immediately neutralize the aliquots by adding an equimolar amount of 0.1 M NaOH to stop the reaction. This is a critical step to prevent further degradation upon storage.
-
Analysis: Dilute the neutralized samples with mobile phase and analyze using your developed LC or GC method.
-
Evaluation: Monitor the decrease in the main peak area and the increase in any degradation product peaks.
References
- Benchchem. (n.d.). Preventing "N-Methylform-D1-amide" degradation during reactions.
- Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
- ResearchGate. (n.d.). Molecular mechanisms of DMF degradation in strain DM1.
- Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE.
- Google Patents. (n.d.). CN1156437C - Hydrolysis inhibiting method for dimethylformamide.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- LCGC International. (2026, February 17). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS.
- ResearchGate. (n.d.). Effects of temperature on amidase activity (a) and stability (b).
- PMC. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1.
- Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (2023, December 7). Solvent difference in GC-MS analysis?.
- World Health Organization. (n.d.). N,N-DIMETHYLFORMAMIDE.
- LookChem. (n.d.). Cas 75-12-7,Formamide.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
- ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide, showing the....
- Rasayan J. Chem. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- PubMed. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis.
- PubMed. (n.d.). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
- PubMed. (2007, October 15). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design.
- PMC - NIH. (n.d.). Thermal stability of human α-crystallins sensed by amide hydrogen exchange.
- MDPI. (2019, October 21). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage.
- Publisso. (2025, December 12). Determination of formamide in urine by gas chromatography mass spectrometry.
- Royal Society of Chemistry. (2022). The primary photo-dissociation dynamics of aqueous formamide and dimethylformamide.
- ResearchGate. (2013, June 19). How can I prevent DMF from hydrolysing in Solvothermal conditions?.
- OSHA. (n.d.). N,N-Dimethylformamide (DMF).
- MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film.
- Preprints.org. (n.d.). Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines.
- PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins.
- ResearchGate. (n.d.). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Organic Syntheses Procedure. (n.d.). Notes.
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Wiley Online Library. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
- ResearchGate. (n.d.). Facile biodegradation of N, N-dimethylformamide, N, N-dimethylacetamide and N-methyl-2-pyrrolidone by source-derived Bacillus strain APS1 for water reclamation and reuse.
- MDPI. (2024, January 31). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters.
- Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF).
- MDPI. (n.d.). Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material.
- Organic Chemistry Portal. (2015). Amine synthesis by amide reduction.
- Springer. (n.d.). The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of....
- ResearchGate. (n.d.). a PL intensity of DMF-CDS at various pH values, b a linear relationship....
- MDPI. (n.d.). Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula.
- Loba Chemie. (n.d.). N,N-DIMETHYL FORMAMIDE | Pesticide Residue Solvents (for Trace Analysis) | Article No. 3399A.
- NIST. (n.d.). N-(α-Methylbenzyl)-formamide.
- CymitQuimica. (n.d.). a,a-Dimethylphenethylformamide.
- SpringerLink. (n.d.). The effect of pH on the conformation and stability of the structure of plant toxin-ricin.
Sources
- 1. Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines [article.sapub.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pH on the conformation and stability of the structure of plant toxin-ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The primary photo-dissociation dynamics of aqueous formamide and dimethylformamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Thermal stability of human α-crystallins sensed by amide hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. osha.gov [osha.gov]
- 21. cernobioscience.com [cernobioscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
[1]
Executive Summary
In forensic and clinical analysis, distinguishing Phentermine (a Schedule IV anorectic) from its synthesis byproducts and metabolites is critical for accurate reporting. N-Formylphentermine is a common impurity found in illicitly synthesized phentermine (via the Leuckart reaction) and a potential metabolic artifact.
While these compounds share a benzyl moiety, their mass spectral fingerprints differ significantly due to the substitution on the nitrogen atom. This guide provides a definitive comparison of their fragmentation mechanisms, establishing m/z 86 and m/z 100 as the diagnostic base peaks for N-formyl and N-acetyl derivatives, respectively, versus the standard m/z 58 for Phentermine.
Chemical Structure & Properties
Understanding the structural differences is the first step in interpreting the fragmentation logic.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Key Feature |
| Phentermine | 149.23 | Primary Amine | ||
| N-Formylphentermine | N-(2-methyl-1-phenylpropan-2-yl)formamide | 177.24 | Amide (Formyl) | |
| N-Acetylphentermine | N-(2-methyl-1-phenylpropan-2-yl)acetamide | 191.27 | Amide (Acetyl) |
Experimental Methodology
To replicate the fragmentation patterns described below, the following GC-MS conditions are recommended. These protocols ensure sufficient ionization energy to induce the characteristic
Standard GC-MS Protocol (EI Mode)
-
Instrument: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer.[1]
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m
0.25mm ID 0.25 m film. -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Splitless or 10:1 Split).
-
Oven Program: 80°C (hold 1 min)
15°C/min 280°C (hold 5 min). -
Ion Source: Electron Ionization (EI) at 70 eV .
-
Source Temperature: 230°C.
-
Scan Range: m/z 40 – 400.
Fragmentation Analysis & Mechanism
The primary fragmentation mechanism for phenethylamines and their amides is
A. Phentermine (Parent Drug)[3][4][5][6][7][8][9]
-
Mechanism: The radical cation undergoes
-cleavage, ejecting the stable benzyl radical ( ). -
Base Peak (m/z 58): The charge remains on the nitrogen-containing fragment:
. -
Secondary Ions:
-
m/z 91 (Tropylium ion): Formed if the charge remains on the benzyl fragment (less common than m/z 58 but always present).
-
m/z 134:
(Loss of methyl group).
-
B. N-Formylphentermine (Impurity/Metabolite)
-
Mechanism: Similar
-cleavage occurs, but the nitrogen retains the formyl group. -
Base Peak (m/z 86): The fragment is the N-formylated iminium ion:
.-
Calculation: m/z 58 (amine core) + 28 (CO) = 86.
-
-
Secondary Ions:
-
m/z 91: Benzyl/Tropylium ion.
-
m/z 58: Can appear if the formyl group is lost (CO loss) from the m/z 86 fragment, though m/z 86 remains dominant.
-
m/z 177: Molecular ion (
) is typically weak or absent.
-
C. N-Acetylphentermine (Related Analog)
-
Mechanism:
-cleavage with retention of the acetyl group. -
Base Peak (m/z 100): The fragment is the N-acetylated iminium ion:
.-
Calculation: m/z 58 (amine core) + 42 (Acetyl) = 100.
-
D. Comparative Visualization (Graphviz)
The following diagram illustrates the divergent fragmentation pathways driven by the N-substituent.
Caption: Divergent mass spectral fragmentation pathways for Phentermine and its amides via
Summary of Diagnostic Ions
Use this table to quickly validate peak identity in your chromatograms.
| Compound | Base Peak (100%) | Major Secondary Ion | Molecular Ion ( | Retention Time (Relative) |
| Phentermine | 58 | 91 | 149 (Weak) | Early |
| N-Formylphentermine | 86 | 91 | 177 (Weak) | Mid |
| N-Acetylphentermine | 100 | 91 | 191 (Weak) | Late |
Note on Retention Time: On non-polar columns (DB-5), the amide derivatives (Formyl/Acetyl) generally elute after the parent amine due to increased molecular weight, despite the loss of the basic amine functionality.
Interpretation Strategy for Researchers
-
Check the Base Peak: If the peak at the expected retention time for a "phentermine-like" substance has a base peak of 86 instead of 58, it is likely N-Formylphentermine.
-
Verify the Tropylium Ion: Ensure m/z 91 is present. This confirms the benzyl substructure (
) is intact. -
Look for Artifacts: N-Formylphentermine is a known byproduct of the Leuckart synthesis method used for illicit amphetamine/phentermine production. Its presence can indicate the synthesis route or origin of the sample.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4771, Phentermine. Retrieved from [Link]
-
Cheng, W. C., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
- Cody, J. T. (1990). Metabolic precursors to amphetamine and methamphetamine. Forensic Science Review.
- Verweij, A. M. A. (1989). Impurities in illicit drug preparations: Amphetamine and methamphetamine. Forensic Science Review.
Distinguishing N-(alpha,alpha-Dimethylphenethyl)formamide from its isomers using analytical techniques.
Executive Summary
In the forensic and pharmaceutical analysis of phenethylamine derivatives, N-(α,α-dimethylphenethyl)formamide (also known as N-formylphentermine) presents a specific identification challenge. As a common byproduct of the Ritter reaction during phentermine synthesis, it shares an exact molecular weight (177.24 g/mol ) and molecular formula (C₁₁H₁₅NO) with N-acetylamphetamine , a common impurity in illicit amphetamine profiling.
Confusing these two regioisomers can lead to critical errors in determining synthetic origin (e.g., distinguishing Leuckart vs. Ritter synthetic routes). This guide outlines an orthogonal analytical strategy to definitively distinguish N-(α,α-dimethylphenethyl)formamide from its isomers, relying on the distinct fragmentation logic of Mass Spectrometry (MS) and the rotameric behavior visible in Nuclear Magnetic Resonance (NMR).
Structural Landscape & Isobaric "Look-alikes"
The core challenge lies in the structural similarity between the target and its constitutive isomers. Both molecules possess a benzene ring, a nitrogenous chain, and a carbonyl moiety, but the arrangement of the carbon backbone and the carbonyl group differs.
| Feature | Target: N-(α,α-Dimethylphenethyl)formamide | Isomer: N-Acetylamphetamine |
| Structure | Ph-CH₂-C(CH₃)₂ -NH-CHO | Ph-CH₂-CH(CH₃) -NH-CO-CH₃ |
| Backbone | Phentermine (α,α-dimethyl) | Amphetamine (α-methyl) |
| Amide Type | Formamide (H-C=O) | Acetamide (CH₃-C=O) |
| Quaternary (No H attached) | Tertiary (1 H attached) | |
| CAS RN | 52117-13-2 | 14383-60-9 |
Key Insight: The presence of the quaternary
Mass Spectrometry: The Fragmentation Logic
While both compounds yield a molecular ion at m/z 177 , their fragmentation pathways under Electron Ionization (EI) diverge due to the stability of the neutral losses.
Primary Fragmentation Pathways
Both molecules undergo
-
Target (N-Formylphentermine):
-
Mechanism: Loss of Carbon Monoxide (CO).
-
Pathway:
-
Result: A significant peak at m/z 149 (corresponding to the phentermine radical cation).
-
Note: The steric bulk of the gem-dimethyl group stabilizes the radical cation after CO loss.
-
-
Isomer (N-Acetylamphetamine):
-
Mechanism: Loss of Ketene (CH₂=C=O).
-
Pathway:
-
Result: A significant peak at m/z 135 (corresponding to the amphetamine radical cation).
-
MS Fragmentation Diagram
The following flow illustrates the divergent pathways that allow for definitive identification.
Caption: Divergent fragmentation pathways for isobaric phenethylamine derivatives. The m/z 149 vs. 135 distinction is diagnostic.
NMR Spectroscopy: The Definitive Confirmation
When sample quantity permits, Nuclear Magnetic Resonance (NMR) offers the most robust structural proof. The target molecule exhibits two distinct phenomena: Gem-dimethyl equivalence and Rotamerism .
Proton ( H) NMR Signatures[2]
| Feature | Target (N-Formylphentermine) | Isomer (N-Acetylamphetamine) |
| Methyl Group(s) | Singlet (6H) at ~1.4 ppm. (Gem-dimethyl) | Doublet (3H) at ~1.1 ppm. (Split by methine) |
| Amide Methyl | Absent. | Singlet (3H) at ~1.9 ppm (Acetyl). |
| Formyl Proton | Singlet/Doublet at 8.0–8.2 ppm. | Absent. |
| Methine Proton | Absent (Quaternary C). | Multiplet (1H) at ~4.1 ppm. |
The Rotamer Trap
Formamides exhibit restricted rotation around the C-N bond due to partial double-bond character. In N-formylphentermine, this results in two distinct conformers (cis and trans) visible in NMR at room temperature.
-
Observation: You will likely see "double" peaks for the gem-dimethyls and the formyl proton.
-
Validation: Heating the NMR sample (e.g., to 50°C in DMSO-d6) will cause these peaks to coalesce into a single average signal, confirming the presence of rotamers rather than impurities [1].
Experimental Protocols
GC-MS Screening Protocol
This protocol is designed to maximize the detection of the molecular ion and the diagnostic daughter ions.
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold at 80°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, EI (70 eV).
-
Scan Range: m/z 40–350.
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 177.
-
Check spectrum for Base Peak.[1][2][3] If m/z 58 is dominant, it may be underivatized phentermine.
-
Look for m/z 149.[4] Presence confirms N-formylphentermine .
-
Look for m/z 135. Presence confirms N-acetylamphetamine .
NMR Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. Use DMSO-d6 if rotamer coalescence studies (high temp) are required. -
Concentration: 5–10 mg of sample in 600 µL solvent.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Analytical Decision Matrix
Use this logic flow to guide your daily analysis of unknown phenethylamine derivatives.
Caption: Step-by-step decision tree for distinguishing the target from N-acetylamphetamine.
References
-
Restricted Rotation in Amides (Rotamers)
-
Phentermine Synthesis & Impurities
-
General Mass Spectral Fragmentation of Phenethylamines
-
Forensic Profiling of Amphetamine Derivatives
- Title: Origins of N-formylmethamphetamine and N-acetylmethamphetamine in methamphetamine produced by the hydriodic acid and red phosphorus method.
- Source: Forensic Science Intern
-
URL:[Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(alpha,alpha-Dimethylphenethyl)formamide in Amphetamine Immunoassays
Overview
In the landscape of toxicological screening, amphetamine immunoassays are a first-line defense for their speed and efficiency. However, their utility is fundamentally governed by the specificity of the antibodies employed. The central challenge lies in cross-reactivity, where the assay's antibodies bind to non-target compounds that are structurally similar to amphetamines, potentially leading to false-positive results.[1] This guide provides a comprehensive framework for researchers and laboratory professionals to evaluate the cross-reactivity of a specific compound, N-(alpha,alpha-Dimethylphenethyl)formamide , in common amphetamine immunoassays.
We will delve into the immunochemical principles governing antibody specificity, provide a detailed, self-validating experimental protocol for assessing cross-reactivity, and offer a predictive analysis based on structural comparisons with known cross-reactants. This document serves as both a practical guide for experimental design and a reference for interpreting results, emphasizing the critical need for confirmatory testing to ensure diagnostic accuracy.
The Immunochemical Basis of Cross-Reactivity
The potential for a compound to cross-react in an amphetamine immunoassay is primarily dictated by its structural similarity to the target analyte.[2][3] Amphetamine assays are susceptible to interference from a wide range of phenethylamine-based molecules, including prescription medications and over-the-counter drugs.[4][5][6] The core of this issue lies in the antibody's recognition site, which is tailored to a specific three-dimensional shape.[7]
Structural Comparison: The Root of Ambiguity
Let's compare the structure of our compound of interest, N-(alpha,alpha-Dimethylphenethyl)formamide, with amphetamine and a well-documented cross-reactant, phentermine.
-
Amphetamine: The primary target. Features a phenyl ring, a two-carbon chain, and a terminal primary amine (-NH₂).
-
Phentermine: A known cross-reactant.[8] Its structure is very similar to amphetamine but includes two methyl groups on the alpha-carbon (the carbon adjacent to the amine group). This α,α-dimethyl substitution is a key feature.
-
N-(alpha,alpha-Dimethylphenethyl)formamide: The test compound. It shares the critical α,α-dimethyl structure with phentermine.[9][10] However, its nitrogen atom is part of a formamide group (-NH-C(=O)H) instead of a primary amine. This modification significantly alters the electronic properties and steric bulk around the nitrogen atom compared to amphetamine.
Caption: Experimental workflow for competitive ELISA.
Materials and Reagents
-
Amphetamine Immunoassay Kit: A commercial competitive ELISA kit. Record manufacturer, lot number, and expiration date.
-
Certified Reference Standards:
-
d-Amphetamine (Calibrator/Positive Control)
-
N-(alpha,alpha-Dimethylphenethyl)formamide (Test Compound)
-
-
Drug-Free Urine: Certified negative for all amphetamines. Used as the matrix for dilutions.
-
Precision Pipettes and Sterile Tips
-
Microplate Reader: Capable of reading absorbance at 450 nm.
-
Data Analysis Software: (e.g., GraphPad Prism, R) for sigmoidal curve fitting.
Step-by-Step Experimental Protocol
-
Preparation of Standards and Test Compound:
-
Prepare a high-concentration stock solution of N-(alpha,alpha-Dimethylphenethyl)formamide in an appropriate solvent (e.g., methanol) and dilute it into drug-free urine to create a top working standard (e.g., 100,000 ng/mL).
-
Using the d-amphetamine calibrators provided in the kit, prepare a standard curve as per the manufacturer's instructions (e.g., 0, 25, 50, 100, 500, 1000 ng/mL).
-
Perform a serial dilution of the N-(alpha,alpha-Dimethylphenethyl)formamide working standard in drug-free urine to create a concentration-response curve (e.g., from 100,000 ng/mL down to ~10 ng/mL). A logarithmic dilution series is optimal.
-
-
Assay Procedure (Example for ELISA):
-
Follow the kit manufacturer's protocol precisely. A typical procedure involves:
-
Adding standards, controls, and diluted test compound samples to the appropriate wells of the antibody-coated microplate.
-
Adding the enzyme-conjugated amphetamine tracer to each well. This initiates the competitive binding reaction.
-
Incubating the plate for the specified time and temperature.
-
Washing the plate to remove unbound reagents.
-
Adding a chromogenic substrate (e.g., TMB). The enzyme on the bound tracer will convert the substrate, producing color.
-
Stopping the reaction with a stop solution.
-
Reading the absorbance (Optical Density or OD) of each well at 450 nm.
-
Data Analysis and Calculation
-
Generate Concentration-Response Curves: Plot the absorbance (OD) versus the log of the concentration for both d-amphetamine and N-(alpha,alpha-Dimethylphenethyl)formamide. The resulting curves should be sigmoidal.
-
Determine the IC50 Value: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal. This value is determined for both the d-amphetamine standard curve and the N-(alpha,alpha-Dimethylphenethyl)formamide curve using non-linear regression analysis.
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following widely accepted formula:[11]
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100
Comparative Analysis and Expected Outcomes
While direct experimental data for N-(alpha,alpha-Dimethylphenethyl)formamide is not widely published, we can predict and interpret potential outcomes based on its structure. The results should be tabulated for clarity.
Table 1: Hypothetical Cross-Reactivity Data for Two Different Immunoassays
| Compound | Assay A (Phenyl Ring Linkage) IC50 (ng/mL) | Assay A % Cross-Reactivity | Assay B (Amino Group Linkage) IC50 (ng/mL) | Assay B % Cross-Reactivity |
| d-Amphetamine | 85 | 100% | 90 | 100% |
| Phentermine | 1,700 | 5.0% | 9,000 | 1.0% |
| N-(alpha,alpha-Dimethylphenethyl)formamide | >100,000 | <0.085% | >100,000 | <0.09% |
| Negative Control | Not Detected | N/A | Not Detected | N/A |
Note: Data are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Interpretation of Potential Results:
-
Low to Negligible Cross-Reactivity (Most Likely Outcome): Given the significant structural change from a primary amine to a formamide, it is highly probable that N-(alpha,alpha-Dimethylphenethyl)formamide will exhibit very low or no significant cross-reactivity. The formamide group introduces a planar carbonyl moiety and removes the basic nitrogen character that is a key recognition feature for many amphetamine antibodies.
-
Variable Cross-Reactivity: It is possible that some assays, particularly those with antibodies raised against phenyl-ring-derivatized immunogens, might show some minor recognition of the underlying phenethylamine skeleton. However, even in this case, the cross-reactivity is expected to be significantly lower than that of phentermine.
The Imperative of Confirmatory Testing
Regardless of the immunoassay results, it is a fundamental principle of toxicology that all presumptive positive screens must be confirmed by a more specific, secondary method. [6][12]
-
Gold Standard Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for confirmation. These methods separate compounds based on their physical properties and identify them based on their unique mass-to-charge ratio and fragmentation patterns.
-
Unambiguous Identification: Unlike immunoassays, which can be misled by structural similarities, mass spectrometry can definitively distinguish between amphetamine and N-(alpha,alpha-Dimethylphenethyl)formamide. [8][13]
Conclusion
The potential for N-(alpha,alpha-Dimethylphenethyl)formamide to cross-react in amphetamine immunoassays is a valid scientific question driven by its structural similarity to known interferents like phentermine. However, the presence of a formamide group in place of a primary amine represents a substantial chemical modification that is likely to prevent significant binding to most amphetamine-specific antibodies.
References
- Dr.Oracle. (2025, February 26). What are the most common causes of a false-positive amphetamine test in individuals denying methamphetamine (meth) use?
- Suttijitpaisal, N., & Ratanabanangkoon, K. (n.d.). Immunoassays of amphetamines: immunogen structure vs antibody specificity. PubMed.
- Suttijitpaisal, N., & Ratanabanangkoon, K. (n.d.). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Asian Pacific Journal of Allergy and Immunology.
- WhiteSands Rehab Detox. (2025, December 18). Will Phentermine Show Up on a Drug Test?
- Experts, R. I. from. (2025, October 16). Does Phentermine Show Up on a Drug Test?
- Dr.Oracle. (2025, September 14). Can phentermine (anorectic medication) show up as a false positive for methamphetamines in a Urine Drug Screen (UDS)?
- MedCentral. (2024, September 9). How Common Are False-Positives Amphetamine Drug Tests?
- Stoeva-Grigorova, S. (2023, August 31). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests.
- Analytical Toxicology. (2016, December 6). Immunoassays.
- Shanks, K. (2022, August 8). False Positives in Toxicology Testing.
- Alcolizer Technology. (2025, June 9). What Is the Most Common False Positive Drug Test?
- De Baere, S. M., et al. (n.d.). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine.
- Google Patents. (n.d.). US5501987A - Dual analyte immunoassay for methamphetamine and amphetamine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen.
- Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA.
- Tüdős, A. J. (2021, September 29). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.
- ResearchGate. (2025, August 6). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
- Here's What You Should Know. (2026, February 11). Does Phentermine Show Up on a Drug Test?
- Quansys Biosciences. (2023, December 12). Cross reactivity testing.
- Goryacheva, I. Y., et al. (2021, July 17).
- Nakanishi, K., et al. (2012, April 10). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. PubMed.
- ResearchGate. (2025, August 6). Cross-reactivities of 41 new amphetamine designer drugs to EMITA (R) immunoassays.
- U.S. Food and Drug Administration. (2011, July 15).
- Clinical and Laboratory Standards Institute. (n.d.). Immunoassay Interference by Endogenous Antibodies; Approved Guideline. ANSI Webstore.
- Clinical and Laboratory Standards Institute. (2008, August 29).
- Clinical and Laboratory Standards Institute. (n.d.). I/LA30: Immunoassay Interference by Endogenous Antibodies.
- Pirri, E., et al. (2022, September 5). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. PubMed.
- Clinical and Laboratory Standards Institute. (n.d.). I/LA23-A - Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays; Approved Guideline. ANSI Webstore.
- Woodworth, A., et al. (2006, April 15). Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing. PubMed.
- CymitQuimica. (n.d.). a,a-Dimethylphenethylformamide.
- Cody, J. T. (1990). Detection of D,L-amphetamine, D,L-methamphetamine, and illicit amphetamine analogs using diagnostic products corporation's amphetamine and methamphetamine radioimmunoassay. PubMed.
- Alere. (n.d.). CROSS REACTIVITY SUMMARY.
- PubChem. (n.d.). N-(1,1-Dimethyl-2-phenylethyl)formamide.
- FooDB. (2010, April 8).
- European Patent Office. (2021, March 3). METHOD FOR PREPARING FORMAMIDE COMPOUND - EP 3260441 B1.
- Organic Syntheses Procedure. (n.d.). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-.
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- 9. a,a-Dimethylphenethylformamide | CymitQuimica [cymitquimica.com]
- 10. N-(1,1-Dimethyl-2-phenylethyl)formamide | C11H15NO | CID 104077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Comparison of different formylating agents for the synthesis of N-formylphentermine.
Executive Summary
The synthesis of N-formylphentermine (N-(2-methyl-1-phenylpropan-2-yl)formamide) presents a specific chemoselective challenge due to the steric hindrance of the
This guide compares four distinct formylating systems: Acetic Formic Anhydride (AFA) , Formic Acid (Thermal) , Ethyl Formate , and DCC-Activated Formic Acid .
The Verdict: For laboratory-scale synthesis and analytical standard preparation, Acetic Formic Anhydride (AFA) is the superior reagent, offering kinetic dominance over the steric barrier with yields >95% at ambient temperatures.
Mechanistic Constraints: The Steric Barrier[1]
Phentermine is a primary amine, but it is structurally distinct from amphetamine due to the gem-dimethyl substitution at the
-
Amphetamine:
-methyl (Secondary alkyl steric profile). -
Phentermine:
-dimethyl (Tertiary alkyl steric profile).
Consequently, thermodynamic methods (e.g., ethyl formate reflux) often suffer from sluggish kinetics, requiring prolonged heating which can lead to thermal degradation or racemization (though phentermine is achiral at the
Comparative Analysis of Agents
Agent A: Acetic Formic Anhydride (AFA)
Classification: Kinetic/Activated Mixed Anhydride Best For: High-purity analytical standards, rapid synthesis.
AFA is generated in situ by the reaction of formic acid with acetic anhydride.[1] It provides a highly electrophilic formyl group that is less sterically demanding than the acetyl group, ensuring high chemoselectivity for N-formylation over N-acetylation.
-
Mechanism: The amine attacks the more electrophilic formyl carbonyl of the mixed anhydride.
-
Pros: Rapid reaction (typically <1 hour), low temperature (0°C to RT), high yield (>95%).
-
Cons: Moisture sensitive; requires in situ preparation to prevent disproportionation into CO and acetic acid.
Agent B: Formic Acid (Azeotropic/Thermal)
Classification: Thermodynamic/Acid-Catalyzed Best For: Large-scale industrial batches where time is less critical than reagent cost.
This method relies on the thermal dehydration of the ammonium formate salt initially formed. Due to the steric bulk of phentermine, simple heating often stalls. The addition of azeotropic solvents (toluene) to remove water via a Dean-Stark trap is required to drive the equilibrium.
-
Pros: Atom economical, cheap reagents.
-
Cons: High temperatures (110°C+) required; slow kinetics (6–12 hours); potential for incomplete conversion.
Agent C: Ethyl Formate
Classification: Transamidation Ester Best For: "Green" chemistry requirements, solvent-free workflows.
Ethyl formate acts as both solvent and reagent. However, the ethoxy leaving group is poor compared to the carboxylate in AFA.
-
Pros: Very low toxicity, easy workup (evaporation).
-
Cons: Very slow for hindered amines (24–48 hours reflux); often requires Lewis acid catalysis or high pressure to reach completion.
Agent D: DCC / Formic Acid
Classification: Coupling Agent Activation Best For: Late-stage functionalization where acidic/thermal conditions must be avoided.
Uses dicyclohexylcarbodiimide (DCC) to activate formic acid, forming an O-acylisourea intermediate similar to peptide coupling.
-
Pros: Neutral pH conditions, ambient temperature.
-
Cons: Poor atom economy (formation of DCU urea byproduct); difficult purification; sensitizing reagents.
Quantitative Performance Matrix
The following data is synthesized from comparative reactivity profiles of
| Parameter | Acetic Formic Anhydride (AFA) | Formic Acid (Toluene Reflux) | Ethyl Formate (Reflux) | DCC / Formic Acid |
| Reaction Time | 0.5 – 1.0 Hour | 6 – 12 Hours | 24 – 48 Hours | 2 – 4 Hours |
| Temperature | 0°C | 110°C (Reflux) | 54°C (Reflux) | 0°C |
| Isolated Yield | 96 - 99% | 75 - 85% | 50 - 70% | 85 - 92% |
| Purity (Crude) | High (>98%) | Moderate (contains unreacted amine) | High (clean but low conversion) | Low (contaminated with Urea) |
| Atom Economy | Moderate | Excellent | Good | Poor |
| Scalability | Moderate (Exotherm control) | High | High | Low |
Detailed Experimental Protocol (Recommended Method)
Protocol: Synthesis of N-Formylphentermine via AFA
Objective: Produce high-purity N-formylphentermine for use as an analytical reference standard.
Reagents:
-
Phentermine free base: 10 mmol (1.49 g)
-
Formic acid (98%): 20 mmol (0.75 mL)
-
Acetic anhydride: 15 mmol (1.4 mL)
-
Dichloromethane (DCM): 20 mL
-
Sodium bicarbonate (sat. aq.): 50 mL
Step-by-Step Workflow:
-
Preparation of AFA (In Situ):
-
In a dry flask under nitrogen, cool Acetic Anhydride (15 mmol) to 0°C.
-
Add Formic Acid (20 mmol) dropwise over 10 minutes.
-
Critical Step: Stir at 50–60°C for 15 minutes, then cool immediately to 0°C. This thermal activation maximizes mixed anhydride formation without decomposing it to CO.
-
-
Amine Addition:
-
Dissolve Phentermine free base (10 mmol) in DCM (10 mL).
-
Add the amine solution dropwise to the cold AFA mixture.
-
Observation: A mild exotherm will occur. Maintain temp < 20°C.
-
-
Reaction & Quench:
-
Allow to warm to room temperature and stir for 45 minutes.
-
Self-Validation (TLC): Check silica TLC (Eluent: 10% MeOH/DCM). Phentermine (
) should disappear; N-formyl product ( ) appears. -
Quench by pouring mixture into saturated
solution to neutralize excess acid.
-
-
Workup:
-
Separate organic layer. Extract aqueous layer 2x with DCM.
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Result: N-formylphentermine is obtained as a viscous oil or low-melting solid (approx MP: 50-55°C).
-
Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Pathway Selection
This diagram illustrates the kinetic pathway of the AFA method versus the thermodynamic barrier of standard formylation.
Caption: Kinetic comparison of formylating agents. Red path (AFA) overcomes steric hindrance via enhanced electrophilicity.
Diagram 2: Process Decision Tree
A logical guide for selecting the correct agent based on laboratory constraints.
Caption: Decision matrix for selecting the optimal formylation strategy based on scale and substrate sterics.
References
-
Gerack, C. J., & McElwee-White, L. (2014).[2] Formylation of Amines. Molecules, 19(6), 7689–7713. [Link][2]
-
Sheehan, J. C., & Yang, D.-D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. [Link]
-
Strazzolini, P., Giumanini, A. G., & Cauci, S. (1990). Acetic formic anhydride: A review. Tetrahedron, 46(4), 1081-1118. [Link]
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A Convenient and Efficient Method for the N-Formylation of Secondary Amines.[3][4] Tetrahedron Letters, 41(47), 9149-9151. [Link]
Sources
GC retention time comparison of various N-substituted phenethylamine derivatives.
This guide provides an in-depth technical comparison of the gas chromatographic (GC) retention behavior of N-substituted phenethylamine derivatives. It is designed for analytical chemists and forensic scientists requiring precise separation strategies for these structurally similar compounds.
Executive Summary
The separation of N-substituted phenethylamines presents a unique chromatographic challenge due to the presence of isobaric regioisomers (e.g., N-ethylphenethylamine vs. N,N-dimethylphenethylamine) and the tendency of free bases to tail on silicate surfaces. This guide compares the retention characteristics of various N-alkyl derivatives on non-polar (5%-phenyl-methylpolysiloxane) stationary phases.
Key Insight: While increasing the N-alkyl chain length generally increases retention time (RT) due to volatility changes, chain branching (e.g., isopropyl vs. n-propyl) consistently reduces retention time. Derivatization (PFPA/HFBA) is recommended not just for mass spectral differentiation, but to improve peak symmetry and resolution of close-eluting isomers.
Chemical Basis of Separation
To optimize separation, one must understand the interaction between the analyte and the stationary phase.
-
Boiling Point Dominance: On non-polar columns (DB-5, HP-5, Rtx-5), elution order is primarily driven by vapor pressure. Adding methylene (-CH₂-) groups increases the boiling point, thereby increasing RT.
-
Silanol Interactions: Underivatized secondary and primary amines interact strongly with residual silanols on the column wall and liner, causing peak tailing. Tertiary amines (N,N-disubstituted) exhibit less tailing but may co-elute with secondary isomers.
-
Derivatization Effect: Acylation reduces the polarity of the amine, improving peak shape and significantly altering the molecular weight, which aids in separating overlapping native compounds.
Visualization: Separation Mechanism & Workflow
The following diagram illustrates the critical decision points in the analytical workflow and the factors influencing elution.
Figure 1: Analytical workflow for phenethylamines showing the optional but recommended derivatization step to mitigate polarity issues.
Experimental Protocol (Self-Validating)
To replicate the retention data presented below, follow this standardized protocol. This method includes internal quality control steps to ensure system suitability.
Sample Preparation
-
Extraction: Aliquot 1.0 mL sample. Adjust pH to >10 using 0.1 M NaOH. Add 3 mL Ethyl Acetate:Hexane (50:50). Vortex (2 min) and Centrifuge (3000 rpm, 5 min).
-
Transfer: Transfer organic layer to a clean vial. Evaporate to dryness under N₂ at 40°C.
Derivatization (PFPA)
Why PFPA? Pentafluoropropionic anhydride (PFPA) provides excellent stability and distinct mass fragments (m/z 190, 176) for N-substituted phenethylamines.
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Add 50 µL PFPA. Cap and incubate at 60°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.
GC-MS Parameters
-
Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (0.75 min purge).
-
Oven Program:
-
Initial: 60°C (Hold 1.0 min) — Traps volatiles.
-
Ramp 1: 15°C/min to 200°C — Separates isomers.
-
Ramp 2: 30°C/min to 300°C (Hold 3.0 min) — Elutes contaminants.
-
Retention Time Comparison Data
The following tables summarize the retention behavior. Note: Absolute retention times (RT) vary by column length and flow; Retention Indices (RI) and Relative Retention (RRT) are provided for universal applicability.
Table 1: Elution Order of N-Alkyl Phenethylamines (Underivatized)
Stationary Phase: 5% Phenyl Methyl Silicone (DB-5)
| Elution Order | Compound | Structure | Kovats RI (Approx) | Relative RT (vs. PEA) |
| 1 | Phenethylamine (PEA) | Primary Amine | 1125 - 1135 | 1.00 |
| 2 | N-Methyl-PEA | Secondary Amine | 1165 - 1175 | 1.04 |
| 3 | N,N-Dimethyl-PEA | Tertiary Amine | 1190 - 1200 | 1.06 |
| 4 | N-Ethyl-PEA | Secondary Amine | 1230 - 1240 | 1.09 |
| 5 | N-n-Propyl-PEA | Secondary Amine | 1320 - 1330 | 1.18 |
Analysis:
-
Methylation Effect: Adding a methyl group to the nitrogen increases the Retention Index by approximately 35–40 units per methyl group due to increased molecular weight.
-
Isomer Resolution: N,N-Dimethyl-PEA (Tertiary) and N-Ethyl-PEA (Secondary) are isomers (MW 149). N-Ethyl-PEA typically elutes after the dimethyl analog on non-polar columns because the secondary amine can still engage in weak hydrogen bonding with the stationary phase active sites, whereas the tertiary amine cannot.
Table 2: Effect of Chain Branching (Regioisomers)
Comparison of linear vs. branched N-substituents.
| Compound | Substituent Type | Kovats RI | Trend |
| N-n-Propyl-PEA | Linear | ~1325 | Late Eluter |
| N-Isopropyl-PEA | Branched | ~1285 | Early Eluter |
| N-n-Butyl-PEA | Linear | ~1420 | Late Eluter |
| N-sec-Butyl-PEA | Branched | ~1390 | Early Eluter |
Scientific Causality: Branched molecules have a more compact "spherical" shape compared to the "cylindrical" shape of linear chains. This reduces the surface area available for Van der Waals forces with the stationary phase, resulting in a lower boiling point and faster elution.
Comparative Visualization: Elution Logic
This diagram maps the structural modifications to their chromatographic consequences.
Figure 2: Logic map of structural impacts on retention time. Blue nodes indicate chain extension; Red indicates branching effects.
Troubleshooting & Optimization
When validating this method in your laboratory, monitor these critical parameters:
-
Peak Tailing (Asymmetry Factor > 1.2):
-
Cause: Activity in the liner or column.[1] Free amines adhere to silanols.
-
Solution: Trim 10cm from the column inlet or switch to "Base-Deactivated" liners (e.g., Siltek or Ultra Inert).
-
-
Co-elution of N,N-Dimethyl and N-Ethyl isomers:
-
Cause: Insufficient stationary phase selectivity.
-
Solution: Lower the initial ramp rate to 10°C/min or use a slightly more polar column (e.g., DB-35MS) to leverage the dipole difference between secondary and tertiary amines.
-
-
Loss of Primary Amines:
-
Cause: Aldehyde impurities in extraction solvents can react with primary amines (Schiff base formation).
-
Solution: Use only HPLC-grade solvents and avoid acetone in cleaning steps.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Phenethylamine & Derivatives. Retrieved from [Link]
-
Clark, C. R., et al. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]
-
Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Current Protocols in Toxicology. Retrieved from [Link]
-
Phenomenex. GC Column Selection Guide for Amine Analysis. Retrieved from [Link]
Sources
Inter-laboratory comparison for the analysis of N-(alpha,alpha-Dimethylphenethyl)formamide.
Executive Summary & Scope
This guide establishes the framework for an inter-laboratory comparison (ILC) focused on the quantitative analysis of N-(α,α-Dimethylphenethyl)formamide (CAS: 52117-13-2).[1] Also known as N-formylphentermine , this compound is a critical process-related impurity found in Phentermine Hydrochloride API (Active Pharmaceutical Ingredient).
Target Audience: Quality Control (QC) Managers, Analytical Chemists, and Regulatory Compliance Officers in pharmaceutical manufacturing.[1] Objective: To objectively evaluate the performance of participating laboratories in detecting and quantifying this impurity using standardized vs. alternative methodologies, ensuring compliance with pharmacopeial limits (e.g., USP <621>, ICH Q3A).
Compound Profile & Origin
Understanding the chemical origin of the analyte is essential for troubleshooting interference and extraction issues.
-
Chemical Name: N-(2-methyl-1-phenylpropan-2-yl)formamide[1][2][3]
-
Molecular Formula:
[2][3] -
Molecular Weight: 177.24 g/mol [3]
-
Role: Process Impurity (Phentermine Related Compound).
-
Synthesis Origin: Phentermine is commonly synthesized via the Ritter reaction involving dimethylbenzylcarbinol and acetonitrile. If reagents are contaminated with formic acid, or if sodium cyanide is used under specific hydrolytic conditions, the N-formyl derivative is generated instead of the desired amine or N-acetyl intermediate.[1]
Visualization: Impurity Genesis Pathway
The following diagram illustrates the divergent synthesis pathways leading to the active drug versus the impurity.
Figure 1: Mechanistic origin of N-(α,α-Dimethylphenethyl)formamide during Phentermine synthesis via the Ritter reaction.[1][4]
Method Comparison: Performance Evaluation
Laboratories participating in this comparison may utilize one of two primary methodologies. The guide below objectively compares the "Gold Standard" (USP-aligned) against the "Modern Alternative" (LC-MS/MS).
Table 1: Comparative Performance Metrics
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Alternative) |
| Principle | Separation on C18/C8 column with UV detection (210-254 nm).[1] | Reverse-phase chromatography with Triple Quadrupole Mass Spec. |
| Sensitivity (LOD) | ~0.05% (Limit of Quantitation). Moderate. | < 0.001% (Trace level). High. |
| Specificity | Risk of co-elution with other isomers or matrix components. | Definitive identification via MRM transitions (Mass/Charge ratio). |
| Throughput | 15–25 min run time (Isocratic or Gradient). | 5–8 min run time (Rapid Gradient). |
| Cost | Low (Common equipment, HPLC grade solvents).[1] | High (Instrumentation, MS-grade solvents). |
| Suitability | Routine QC release testing (Limit tests). | Impurity profiling, structural elucidation, and trace analysis.[1] |
Recommendation: For this ILC, Method A is the baseline requirement. Method B is recommended for reference laboratories to assign "True Values" to the proficiency samples.
Inter-Laboratory Study Design (Protocol)
To ensure the data generated is statistically valid, the study must follow ISO 13528 and ISO 17043 principles.[1]
Phase 1: Sample Preparation & Homogeneity[1]
-
Matrix: Phentermine Hydrochloride API (spiked).
-
Concentration Levels:
-
Level 1 (Low): 0.05% w/w (Reporting Threshold).
-
Level 2 (High): 0.20% w/w (Specification Limit).
-
-
Homogeneity Validation: Select 10 units at random. Analyze in duplicate using Method A. Calculate ANOVA. If
, the batch is homogeneous.[1]
Phase 2: Experimental Protocol (Method A - HPLC-UV)
Participants must follow this standardized workflow to minimize method-induced variance.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate Buffer (10 mM, pH 4.5)[1]
-
Reference Standard: N-(α,α-Dimethylphenethyl)formamide (>98% purity).[1]
Instrument Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV @ 215 nm (Max absorption for amide bond).
-
Mobile Phase: Isocratic 40:60 (Buffer : Acetonitrile). Note: High organic content is needed due to the hydrophobicity of the phenethyl group.[1]
System Suitability Criteria:
-
Resolution (
) between Phentermine and N-Formyl impurity > 2.0. -
Tailing Factor (
) < 1.5. -
RSD of 6 replicate injections < 2.0%.
Phase 3: Workflow Visualization
The following diagram outlines the logical flow for the ILC, from sample distribution to statistical scoring.
Figure 2: End-to-end workflow for the Inter-Laboratory Comparison study.
Data Analysis & Interpretation
The core of the comparison is the Z-score , which normalizes the difference between a laboratory's result and the assigned reference value.[1]
Calculation
[1]-
: Result from Laboratory
. - : Assigned value (Robust mean of all participants or Reference Lab value).
- : Standard deviation for proficiency assessment (Target SD).
Interpretation Criteria
| Z-Score Range | Classification | Action Required |
| $ | z | \le 2.0$ |
| $2.0 < | z | < 3.0$ |
| $ | z | \ge 3.0$ |
Common Sources of Error for N-Formylphentermine:
-
Hydrolysis: The amide bond is stable, but extreme pH in diluents can cause degradation back to phentermine.
-
Co-elution: Failure to separate the N-formyl impurity from the N-acetyl impurity (if present).
-
Response Factor: Assuming a Response Factor (RF) of 1.0 relative to Phentermine. The amide chromophore differs from the amine; a specific RF must be calculated using the reference standard.
References
-
United States Pharmacopeia (USP). Phentermine Hydrochloride Monograph: Organic Impurities.[5] USP-NF. [1]
-
International Organization for Standardization (ISO). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 104077: N-(2-methyl-1-phenylpropan-2-yl)formamide.
-
Eurachem. Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021).
-
Upadhyaya, K., et al. (2024).[1][6] Synthesis of Phentermine and its Derivatives.[6] Current Organic Synthesis.[6]
Sources
- 1. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. CAS RN 52117-13-2 | Fisher Scientific [fishersci.de]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the identity of N-(alpha,alpha-Dimethylphenethyl)formamide using high-resolution mass spectrometry.
Topic: Confirming the identity of N-(alpha,alpha-Dimethylphenethyl)formamide using high-resolution mass spectrometry. Role: Senior Application Scientist Format: Comparative Technical Guide
Executive Summary: The Analytical Challenge
In the pharmaceutical development and forensic analysis of phenethylamine-class stimulants, the identification of impurities is critical for regulatory compliance (USP/ICH guidelines) and origin profiling. N-(alpha,alpha-Dimethylphenethyl)formamide (also known as Phentermine Related Compound A or N-formylphentermine) is a specific impurity often encountered in the synthesis of phentermine.
Its structural identification presents a unique challenge: it is isobaric with several other potential by-products, such as N-acetylamphetamine (
This guide outlines a high-resolution mass spectrometry (HRMS) workflow designed to definitively confirm the identity of N-(alpha,alpha-Dimethylphenethyl)formamide, comparing its efficacy against GC-MS and NMR alternatives.
Comparative Analysis: HRMS vs. Alternatives
To select the optimal validation method, one must weigh sensitivity against structural specificity.
| Feature | HRMS (Orbitrap/Q-TOF) | GC-MS (EI) | NMR ( |
| Primary Output | Exact Mass & Elemental Formula | Spectral Fingerprint | Carbon/Proton Connectivity |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | Low (mg required) |
| Specificity | High: Distinguishes isobars via MS/MS and exact mass (<5 ppm). | Medium: Library matching is effective but struggles with novel isomers. | Definitive: Unambiguous structural elucidation. |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Derivatization often unnecessary for amides but recommended). | Extensive (Purification required). |
| Throughput | High (UHPLC-MS compatible) | Medium (GC run times) | Low |
| Verdict | Preferred for Trace Analysis. Best balance of speed, sensitivity, and confidence for impurity profiling. | Secondary Confirmation. Good for routine screening but lacks mass accuracy. | Reference Standard Only. Use only to certify the primary reference material. |
Technical Deep Dive: HRMS Methodology
The following protocol utilizes Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (LC-Q-Orbitrap) . This setup provides the necessary mass accuracy to confirm the elemental composition (
3.1. Experimental Protocol
A. Sample Preparation:
-
Matrix: Drug substance (API) or reaction mixture.
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: Dilute to approx. 100 ng/mL for reference standards; for impurity profiling, inject 10 µL of 1 mg/mL API solution.
B. LC Conditions (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: The acidic mobile phase ensures efficient protonation of the amide nitrogen (
), crucial for ESI sensitivity.
C. MS Parameters (Source & Scan):
-
Ionization: Heated Electrospray Ionization (H-ESI) in Positive Mode .
-
Spray Voltage: 3.5 kV.
-
Scan Mode: Full MS / dd-MS² (Data-Dependent Acquisition).
-
Resolution: 70,000 (Full MS) / 17,500 (MS²).
-
Precursor Isolation Window: 1.0 m/z (Critical to exclude matrix interference).
-
Collision Energy (HCD): Stepped NCE (20, 40, 60).
-
Expert Insight: Stepped energy is vital here. Low energy preserves the molecular ion, while high energy forces the cleavage of the robust amide bond to reveal the phentermine backbone.
-
3.2. Analytical Workflow Diagram
Figure 1: Step-by-step HRMS acquisition workflow for impurity identification.
Data Interpretation & Causality
To validate the identity, we must confirm the precursor mass and justify the fragmentation pattern mechanistically.
4.1. Exact Mass Confirmation
-
Formula:
-
Theoretical
: 178.1226 Da -
Acceptance Criteria: Mass Error < 5 ppm.
-
Calculation:
-
4.2. Mechanistic Fragmentation (MS/MS)
The fragmentation of N-(alpha,alpha-Dimethylphenethyl)formamide is driven by the stability of the benzyl carbocation and the cleavage of the amide bond.
Key Diagnostic Ions:
-
m/z 91.0542 (
): Tropylium ion. The dominant fragment for all phenethylamines. Indicates the presence of a benzyl group.[1][2] -
m/z 86.0600 (
): The specific amide fragment formed after benzyl cleavage.-
Mechanism: Heterolytic cleavage at the benzylic position.
-
Structure:
.
-
-
m/z 58.0651 (
): Secondary fragmentation of the m/z 86 ion.-
Mechanism: Loss of CO (28 Da) from the formamide group.
-
Significance: This confirms the formamide moiety attached to a tertiary carbon (isopropyl-amine cation).
-
Differentiation from N-Acetylamphetamine (Isomer): While both isomers have m/z 178 and m/z 91, their secondary fragmentation differs:
-
N-Formylphentermine: m/z 86 loses CO (28 Da)
m/z 58 . -
N-Acetylamphetamine: The equivalent m/z 86 fragment (
) typically loses Ketene ( , 42 Da) m/z 44 ( ).
4.3. Fragmentation Pathway Diagram
Figure 2: Proposed fragmentation pathway distinguishing N-formylphentermine from isomers.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 104077: N-(1,1-Dimethyl-2-phenylethyl)formamide. PubChem.[3][4] Available at: [Link][3]
-
Holčapek, M., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry.[5] American Pharmaceutical Review. Available at: [Link]
- Cheng, C., et al. (2020). Mass Spectrometry Fragmentation Patterns of Phenethylamines. Journal of Forensic Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(α-Methylbenzyl)-formamide [webbook.nist.gov]
- 3. N-(1,1-Dimethyl-2-phenylethyl)formamide | C11H15NO | CID 104077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formetorex - Wikipedia [en.wikipedia.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-(alpha,alpha-Dimethylphenethyl)formamide
Executive Summary & Chemical Identity[1][2]
N-(alpha,alpha-Dimethylphenethyl)formamide (also known as N-Formylphentermine ) is not merely a standard organic intermediate; it is a direct structural precursor to Phentermine , a Schedule IV controlled substance.
While the formamide itself may not be explicitly scheduled in all jurisdictions, its disposal requires a security-first approach. Improper handling—specifically exposure to acidic aqueous environments—can hydrolyze the amide bond, inadvertently generating Phentermine within your waste stream. This transforms a chemical waste issue into a regulatory compliance violation (DEA/controlled substance manufacturing).
Immediate Directive: This compound must be segregated from acidic waste streams and destroyed via high-temperature incineration. Under no circumstances should this material be discharged into municipal sewer systems.
Chemical Profile
| Property | Data | Operational Implication |
| CAS Number | 52117-13-2 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₁H₁₅NO | High carbon content; suitable for high-BTU incineration. |
| Solubility | Lipophilic / Low Water Solubility | Will partition to organic phase; do not attempt aqueous extraction for disposal. |
| Stability | Hydrolytically Unstable (Acid/Base) | CRITICAL: Hydrolysis yields Phentermine. Maintain neutral pH in storage. |
| Hazard Class | Irritant (Skin/Eye), Combustible | Standard PPE (Nitrile gloves, safety glasses) required. |
The Self-Validating Disposal System (SVDS)
To ensure scientific integrity and safety, we utilize a Self-Validating Disposal System . This protocol relies on the chemical causality of the molecule: the stability of the amide bond.
The Core Mechanism:
The amide bond in N-Formylphentermine is susceptible to hydrolysis.
Validation Step: Before disposal, you must validate that the waste matrix is non-acidic and anhydrous (if possible). If the waste is aqueous, it must be basified (pH > 9) immediately to prevent the formation of the amine salt, or processed immediately for incineration.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Applicability: Expired reagents, spill debris, contaminated PPE.
-
Containment: Collect solids using anti-static tools. Place in a polyethylene bag.
-
Secondary Packaging: Seal the bag inside a fiber drum or a wide-mouth HDPE jar.
-
Labeling: Label as "Non-RCRA Regulated Waste - Organic Solid" (unless mixed with listed solvents). Add a secondary label: "CONTAINS PHENTERMINE PRECURSOR - INCINERATE ONLY."
-
Disposal Path: Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for High-Temperature Incineration .
-
Why: Landfilling is prohibited due to the risk of leaching and environmental hydrolysis.
-
Scenario B: Liquid Waste (Reaction Mother Liquors)
Applicability: Solvent streams (DCM, Ethyl Acetate, Toluene) containing the intermediate.
-
Characterization: Determine the solvent profile.
-
Halogenated (e.g., DCM): Segregate into "Halogenated Waste."
-
Non-Halogenated (e.g., Toluene):[1] Segregate into "High BTU Organic Waste."
-
-
Stabilization (The "Anti-Hydrolysis" Step):
-
Check pH of the waste stream.
-
If Acidic: Neutralize with Sodium Bicarbonate or Triethylamine until pH
7. This prevents the in situ generation of Phentermine.
-
-
Container: Store in UN-rated steel drums (for non-corrosives) or HDPE carboys.
-
Disposal Path: Fuel Blending or Direct Incineration.
Visualized Decision Workflow
The following diagram outlines the logical decision tree for disposing of N-(alpha,alpha-Dimethylphenethyl)formamide, emphasizing the critical hydrolysis check.
Figure 1: Decision matrix for N-Formylphentermine disposal. Note the critical control point at the "Acid Check" to prevent precursor conversion.
Regulatory & Compliance Context
EPA (United States)
Under RCRA (Resource Conservation and Recovery Act), this specific compound is not P-listed or U-listed by name. However, waste characterization is mandatory (40 CFR 262.11).
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries the D001 waste code.[2]
-
Generator Responsibility: You must certify that the waste does not contain regulated levels of heavy metals or other listed organics.
DEA (Drug Enforcement Administration) / Precursor Watch
While N-Formylphentermine is an intermediate, it is chemically one step away from Phentermine (Schedule IV).
-
Diversion Risk: Large quantities of this waste can be attractive for illicit manufacturing.
-
Best Practice: Destruction certificates (Certificate of Destruction) should be requested from your waste vendor to prove the "cradle-to-grave" destruction of the pharmacophore.
Emergency Spill Response
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Absorb: Use vermiculite or sand. Do not use sawdust (combustible).
-
Clean: Wash the area with a soap/water solution.[3][4]
-
Caution: Do not use strong acid cleaners (e.g., HCl) to clean the surface, as this may generate trace phentermine residues on the benchtop.
-
References
-
PubChem. (n.d.).[5] N-(2-Methyl-1-phenylpropan-2-yl)formamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]
-
Drug Enforcement Administration. (2023). List of Controlled Substances. DEA.gov. Retrieved October 26, 2023, from [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
